AGN 193109
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040962 | |
| Record name | AGN193109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171746-21-7 | |
| Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN 193109 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN193109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGN-193109 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Interactions of AGN 193109: A Technical Guide to its Mechanism of Action
For Immediate Release
Irvine, CA – In the intricate world of cellular signaling and drug development, understanding the precise mechanism of action of a compound is paramount. This technical guide delves into the core functionalities of AGN 193109, a pivotal molecule in retinoid research. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism: A High-Affinity Pan-RAR Antagonist and Inverse Agonist
This compound is a synthetic retinoid analog that functions as a potent and specific antagonist of all three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ.[1][2] It exhibits high-affinity binding to these receptors, effectively blocking the action of natural and synthetic RAR agonists, such as all-trans retinoic acid (tRA) and the synthetic agonist TTNPB.[1][2] Notably, this compound demonstrates no significant affinity for retinoid X receptors (RXRs), highlighting its specificity for the RAR signaling cascade.[2]
Beyond its role as a competitive antagonist, this compound also displays inverse agonist activity in a cell-type and gene-specific manner. This means that in certain contexts, it can suppress the basal, ligand-independent activity of RARs, leading to a reduction in the transcription of specific target genes. This dual functionality underscores the complexity of its interactions within the cellular environment.
The primary mechanism of this compound involves its direct binding to the ligand-binding pocket of RARs. This occupation prevents the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription that are typically induced by RAR agonists. In its capacity as an inverse agonist, this compound can stabilize a receptor conformation that actively represses gene transcription.
Quantitative Binding Affinity
The affinity of this compound for the different RAR subtypes has been quantified through radioligand binding assays. These studies reveal nanomolar dissociation constants (Kd), indicating a very strong and specific interaction.
| Receptor Subtype | Dissociation Constant (Kd) |
| RARα | 2 nM |
| RARβ | 2 nM |
| RARγ | 3 nM |
| (Data sourced from Agarwal et al., 1996)[2] |
Signaling Pathway and Antagonistic Action
The canonical retinoic acid signaling pathway is initiated by the binding of an agonist, such as tRA, to the RAR/RXR heterodimer. This binding event triggers a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription. This compound disrupts this pathway by competitively binding to the RAR, preventing agonist binding and the subsequent recruitment of coactivators, thereby inhibiting gene transcription.
Figure 1: Simplified diagram of the retinoic acid signaling pathway illustrating the antagonistic action of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action has been elucidated through a series of key in vitro and in vivo experiments.
Radioligand Binding Assay (Competitive)
This assay is fundamental to determining the binding affinity (Kd) of this compound for RAR subtypes.
-
Receptor Preparation: Nuclear extracts containing RARα, RARβ, or RARγ are prepared from appropriate cell lines or tissues.
-
Radioligand: A radiolabeled RAR agonist, such as [³H]tRA, is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand using a filtration method.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Kd is then calculated using the Cheng-Prusoff equation.
Cell Culture and Treatment
-
Cell Lines: Human ectocervical epithelial cells (ECE16-1) and normal human keratinocytes (NHKs) are commonly used to study the effects of this compound.[1][2]
-
Culture Conditions: Cells are maintained in appropriate growth media, for example, keratinocyte growth medium for NHKs.
-
Treatment: For antagonism studies, cells are co-treated with an RAR agonist (e.g., 10 nM TTNPB) and varying concentrations of this compound. Control groups include untreated cells and cells treated with the agonist or this compound alone. Stock solutions of retinoids are typically prepared in DMSO.[1]
Gene Expression Analysis (Northern Blot)
To assess the effect of this compound on the expression of retinoid-responsive genes (e.g., cytokeratins, MRP-8).
-
RNA Isolation: Total RNA is extracted from treated and control cells using a standard method like the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
-
Electrophoresis: A defined amount of total RNA (e.g., 10-20 µg) is separated by size on a denaturing agarose (B213101) gel.
-
Transfer: The separated RNA is transferred to a nylon membrane.
-
Hybridization: The membrane is incubated with a radiolabeled cDNA probe specific for the gene of interest (e.g., a probe for a specific cytokeratin).
-
Washing: The membrane is washed to remove non-specifically bound probe.
-
Detection: The hybridized probe is visualized by autoradiography. The intensity of the bands provides a measure of the mRNA levels.
Cell Proliferation Assay
To determine the effect of this compound on cell growth.
-
Cell Seeding: Cells (e.g., ECE16-1) are seeded in multi-well plates at a specific density (e.g., 10,000 cells/cm²).[3]
-
Treatment: After allowing the cells to attach, they are treated with the compounds of interest (agonist, antagonist, or both) for a specified period (e.g., 3-6 days), with media and compounds refreshed periodically.[1][3]
-
Cell Counting: At the end of the treatment period, cells are harvested (e.g., using trypsin) and counted using a cell counter.
-
Data Analysis: The cell numbers in the treated groups are compared to the control group to determine the effect on proliferation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the antagonistic properties of this compound on agonist-induced gene expression changes in a cell-based assay.
Figure 2: A representative experimental workflow to assess the antagonist activity of this compound.
Summary of In Vitro and In Vivo Effects
The antagonistic and inverse agonistic properties of this compound have been demonstrated through its ability to:
-
Reverse Agonist-Induced Gene Expression Changes: this compound can prevent the changes in cytokeratin expression induced by RAR agonists in ECE16-1 cells.[2]
-
Inhibit Agonist-Induced Growth Suppression: In cell lines where RAR agonists suppress proliferation, co-treatment with this compound can restore normal cell growth.[2]
-
Exhibit Inverse Agonist Effects: In normal human keratinocytes, this compound, like RAR agonists, can inhibit the expression of the differentiation marker MRP-8, but through a distinct and mutually inhibitory mechanism.[1]
-
Antagonize Retinoid Toxicity In Vivo: In mouse models, this compound has been shown to block the toxic effects of RAR agonists, such as skin irritation and weight loss.
Conclusion
This compound is a well-characterized, high-affinity pan-RAR antagonist and partial inverse agonist. Its mechanism of action is centered on its ability to competitively block the binding of agonists to RARs and, in some cases, to actively repress the basal activity of these receptors. This multifaceted interaction with the retinoic acid signaling pathway makes this compound an invaluable tool for dissecting the roles of RARs in various biological processes and a foundational molecule in the development of novel therapeutics targeting this pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid framework for researchers and drug development professionals working in this field.
References
AGN 193109: A Technical Guide to a Pan-Retinoic Acid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AGN 193109, a potent and widely used pan-retinoic acid receptor (RAR) antagonist. This document details its binding characteristics, mechanism of action, relevant experimental protocols, and its engagement with key signaling pathways.
Core Properties and Mechanism of Action
This compound is a synthetic retinoid analog that acts as a high-affinity antagonist for all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2] Its chemical name is 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid. Unlike endogenous retinoids, this compound binds to RARs but fails to induce the conformational changes necessary for transcriptional activation. Instead, it competitively inhibits the binding of RAR agonists, such as all-trans retinoic acid (ATRA), thereby blocking the downstream signaling cascade that regulates gene expression involved in cell proliferation, differentiation, and development.[3][4] Notably, this compound exhibits no significant binding affinity for retinoid X receptors (RXRs), highlighting its specificity for the RAR family.[2][3]
Quantitative Data Summary
The binding affinity and functional antagonism of this compound have been characterized in various studies. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptor (RAR) Subtypes
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| RARα | 2[1][2] |
| RARβ | 2[1][2] |
| RARγ | 3[1][2] |
Table 2: Functional Antagonism of this compound in Cellular Assays
| Assay Description | Cell Line | Agonist Challenged | Observed Effect of this compound |
| Inhibition of Retinoid-Dependent Growth Suppression | ECE16-1 human cervical epithelial cells | TTNPB (a synthetic RAR agonist) | Half-maximal reversal at 10 nM; complete reversal at 100 nM.[1] |
| Prevention of Morphological Changes | ECE16-1 human cervical epithelial cells | TTNPB | Inhibition of agonist-dependent morphological changes at 100 nM.[1] |
| Antagonism of Retinoid Action | ECE16-1 human cervical epithelial cells | Retinoid Agonist | Half-maximal antagonism at a 1:1 molar ratio (this compound:agonist); maximal antagonism at a 10:1 molar ratio.[3] |
Signaling Pathways
Canonical RAR Signaling Pathway and Antagonism by this compound
In the canonical pathway, retinoic acid (RA) binds to the RAR/RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating transcription. This compound competitively binds to the ligand-binding pocket of RARs, preventing the binding of RA and subsequent recruitment of coactivators, thereby repressing gene transcription.
Off-Target Interaction: AhR/ARNT Signaling Pathway
Interestingly, some studies have shown that this compound, but not endogenous retinoic acid, can elevate the levels of Cytochrome P450 1A1 (CYP1A1).[5] This effect is mediated through the Aryl Hydrocarbon Receptor (AhR)/Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) pathway, not the RAR/RXR pathway.[5] This suggests a potential for cross-talk between these two distinct signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kd) of this compound for RAR subtypes by measuring its ability to compete with a radiolabeled RAR agonist.
Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
[³H]-all-trans retinoic acid (radioligand)
-
This compound
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)
-
Wash buffer (e.g., ice-cold Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of [³H]-ATRA, and varying concentrations of this compound in binding buffer.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ATRA).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki or Kd value using appropriate software (e.g., Cheng-Prusoff equation).
RAR-Mediated Reporter Gene Assay
This cell-based assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit agonist-induced expression of a reporter gene under the control of a RARE.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa)
-
Expression vectors for RARα, RARβ, or RARγ, and RXRα
-
A reporter vector containing a RARE upstream of a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
An RAR agonist (e.g., ATRA, TTNPB)
-
This compound
-
Lysis buffer
-
Reporter gene assay substrate (e.g., luciferin (B1168401) for luciferase)
-
Luminometer or spectrophotometer
Procedure:
-
Co-transfect the cells with the RAR, RXR, and RARE-reporter plasmids.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treat the cells with a fixed concentration of the RAR agonist in the presence of varying concentrations of this compound.
-
Include control wells for basal activity (vehicle only), maximal activation (agonist only), and antagonist control (this compound only).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration.
-
Calculate the percent inhibition of agonist-induced activity at each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a highly specific and potent pan-RAR antagonist that serves as an invaluable tool for studying the physiological and pathological roles of retinoic acid signaling. Its well-characterized binding affinities and demonstrated functional antagonism in a variety of experimental systems make it a gold standard for inhibiting RAR-mediated pathways. The unexpected interaction with the AhR/ARNT pathway opens new avenues for research into the broader effects of synthetic retinoids. The experimental protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their own investigations into the complex world of nuclear receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Profile of AGN 193109: A Pan-RAR Antagonist
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of AGN 193109 for the three retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ. This compound is a potent and specific antagonist of retinoic acid receptors, demonstrating high affinity across all three subtypes, classifying it as a pan-RAR antagonist. This document is intended for researchers, scientists, and drug development professionals working with retinoid signaling pathways.
Core Findings: High-Affinity Binding to All RAR Subtypes
This compound exhibits nanomolar binding affinity for all three RAR subtypes. The dissociation constants (Kd) are remarkably similar, indicating a lack of significant subtype selectivity. This pan-antagonistic activity makes this compound a valuable tool for studying the global effects of RAR inhibition and a potential therapeutic agent in conditions where broad suppression of retinoid signaling is desired.
Table 1: Binding Affinity of this compound for RAR Subtypes
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| RARα | 2 |
| RARβ | 2 |
| RARγ | 3 |
Note: Data compiled from multiple sources consistently reporting these values.[1][2][3][4]
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist, binding to the ligand-binding pocket of the RARs and thereby preventing the binding of endogenous agonists like all-trans-retinoic acid (ATRA). This blockade of agonist binding inhibits the subsequent conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription. Unlike agonists, which promote the interaction of RARs with coactivators, this compound does not induce a transcriptionally active receptor conformation. It is also specific for RARs and does not exhibit significant affinity for Retinoid X Receptors (RXRs).[1][2]
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. All-trans-retinol is a ligand for the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Effects of Blocking Retinoic Acid Receptors with AGN 193109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that orchestrates a myriad of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Its effects are primarily mediated through the nuclear retinoic acid receptors (RARs), which belong to a superfamily of ligand-inducible transcription factors.[2] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[2] Upon binding to RA, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Given the pivotal role of RA signaling in cellular homeostasis, dysregulation of this pathway is implicated in various pathological conditions, including cancer and dermatological disorders. Consequently, the development of synthetic retinoids and their antagonists has been a focal point of therapeutic research. AGN 193109 is a potent and specific pan-RAR antagonist, exhibiting high affinity for all three RAR subtypes while showing no significant affinity for RXRs.[1][3][4][5][6] This high-affinity binding allows this compound to competitively inhibit the binding of retinoic acid to its receptors, thereby blocking the downstream signaling cascade.[3] This technical guide provides a comprehensive overview of the biological effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Mechanism of Action: Competitive Antagonism of Retinoic Acid Receptors
This compound functions as a competitive antagonist at retinoic acid receptors. It binds with high affinity to the ligand-binding pocket of RARα, RARβ, and RARγ, effectively preventing the binding of endogenous retinoic acid.[1][3][4][5][6] This blockade inhibits the conformational changes in the RARs that are necessary for the dissociation of corepressors and the recruitment of coactivators, thus preventing the initiation of target gene transcription.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the biological effects of this compound.
Table 1: Receptor Binding Affinity of this compound [1][3][4][5][6]
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| RARα | 2 |
| RARβ | 2 |
| RARγ | 3 |
Table 2: In Vitro Antagonism of Retinoid-Induced Effects in ECE16-1 Cells [2]
| Retinoid Agonist | This compound:Agonist Molar Ratio for Half-Maximal Antagonism | This compound:Agonist Molar Ratio for Maximal Antagonism |
| TTNPB | 1:1 | 10:1 |
Table 3: In Vivo Antagonism of TTNPB-Induced Toxicity in Mice [7][8]
| TTNPB Dose (Topical) | This compound Dose (Topical, Molar Excess) | Observed Effects |
| 0.072 µmol/kg/day for 5 days | 1-fold | Dose-dependent blocking of skin flaking, abrasions, and splenomegaly |
| 4-fold | Dose-dependent blocking of skin flaking, abrasions, and splenomegaly | |
| 16-fold | Dose-dependent blocking of skin flaking, abrasions, and splenomegaly | |
| 0.72 µmol/kg/day for 2 days | 1.44, 7.2, or 36.0 µmol/kg on days 3-5 | Accelerated recovery of body weight and prevention of death |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Retinoic Acid Receptors
This protocol is a generalized procedure for determining the binding affinity of compounds to RARs.
-
Reagents and Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
Radiolabeled all-trans-retinoic acid (e.g., [³H]-ATRA)
-
This compound and other test compounds
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol)
-
Wash buffer (e.g., ice-cold PBS)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Incubate recombinant RAR protein with varying concentrations of this compound or other unlabeled competitor ligands in binding buffer.
-
Add a constant concentration of [³H]-ATRA to the reaction mixture and incubate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the dissociation constant (Kd) by analyzing the competition binding data using non-linear regression analysis.
-
Cell Proliferation Assay (Crystal Violet Staining)
This protocol describes a method to assess the effect of this compound on cell proliferation.
-
Reagents and Materials:
-
ECE16-1 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Retinoid agonist (e.g., TTNPB)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the retinoid agonist in the presence or absence of varying concentrations of this compound for the desired duration.
-
After treatment, wash the cells with PBS.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash the cells with PBS and stain with Crystal Violet solution for 20 minutes.
-
Wash the stained cells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding the solubilization solution to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
-
In Vivo Mouse Model of Retinoid Toxicity
This protocol outlines a general procedure to evaluate the ability of this compound to antagonize retinoid-induced toxicity in mice.
-
Animals and Husbandry:
-
Female hairless mice (e.g., SKH1) are commonly used.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
-
Treatment:
-
Prepare solutions of the RAR agonist (e.g., TTNPB) and this compound in a suitable vehicle (e.g., acetone).
-
Apply the solutions topically to a defined area on the dorsal skin of the mice daily for a specified period.
-
Divide animals into groups: vehicle control, agonist only, this compound only, and agonist plus varying doses of this compound.
-
-
Assessment of Toxicity:
-
Body Weight: Monitor and record the body weight of each mouse daily.
-
Skin Irritation: Visually score the treated skin for signs of irritation, such as erythema, scaling, and lesions, using a standardized scoring system.
-
Splenomegaly: At the end of the study, euthanize the animals and dissect the spleens. Record the spleen weight.
-
-
Data Analysis:
-
Compare the changes in body weight, skin irritation scores, and spleen weights between the different treatment groups using appropriate statistical analyses.
-
Northern Blot Analysis for Cytokeratin mRNA Expression
This protocol describes a method to analyze the effect of this compound on the expression of cytokeratin genes.
-
Reagents and Materials:
-
ECE16-1 cells
-
Retinoid agonist (e.g., TTNPB)
-
This compound
-
RNA extraction kit
-
Formaldehyde, agarose (B213101), MOPS buffer for gel electrophoresis
-
Nylon membrane
-
Radiolabeled DNA probes specific for cytokeratin genes (e.g., K5, K7, K14, K19)
-
Hybridization buffer
-
Wash buffers of varying stringency
-
Phosphorimager or X-ray film
-
-
Procedure:
-
Treat ECE16-1 cells with the retinoid agonist in the presence or absence of this compound.
-
Extract total RNA from the cells.
-
Separate the RNA samples by size using denaturing agarose gel electrophoresis.
-
Transfer the separated RNA to a nylon membrane.
-
Prehybridize the membrane in hybridization buffer.
-
Hybridize the membrane with a radiolabeled DNA probe specific for a cytokeratin gene of interest overnight.
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detect the radioactive signal using a phosphorimager or by exposing the membrane to X-ray film.
-
Quantify the band intensities to determine the relative mRNA expression levels.
-
Conclusion
This compound is a valuable research tool for elucidating the complex roles of retinoic acid signaling in various biological processes. As a potent and selective pan-RAR antagonist, it allows for the specific blockade of RAR-mediated pathways both in vitro and in vivo. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound to investigate the physiological and pathological consequences of inhibiting retinoic acid signaling. Further research with this compound holds the potential to uncover novel therapeutic targets and strategies for a range of diseases.
References
- 1. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 8. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AGN 193109 in Embryonic Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a synthetic retinoid that acts as a potent and high-affinity pan-Retinoic Acid Receptor (RAR) antagonist, binding to RARα, RARβ, and RARγ with high affinity (Kd values of 2, 2, and 3 nM, respectively)[1][2]. It exhibits no significant affinity for Retinoid X Receptors (RXRs)[1]. In the context of embryonic stem cell (ESC) differentiation, this compound plays a critical role in directing cell fate decisions by inhibiting endogenous retinoic acid (RA) signaling. This guide provides an in-depth technical overview of the function of this compound, including its impact on gene expression, its synergistic effects with other signaling pathways, and detailed experimental protocols for its use in directing ESC differentiation, particularly towards the paraxial mesoderm lineage.
Mechanism of Action and Impact on Pluripotency
This compound functions primarily by blocking the transcriptional activity of RARs. In some cellular contexts, it can also act as an inverse agonist[3][4]. By antagonizing endogenous RA signaling, which is essential for processes like neural differentiation, this compound can modulate the differentiation landscape of ESCs[4][5]. Interestingly, some studies suggest that this compound may also delay differentiation to a certain degree, helping to preserve colony morphology and pluripotency marker expression for a longer duration in culture[4].
A notable off-target effect of this compound is the elevation of Cytochrome P450 1A1 (CYP1A1) mRNA levels. This effect is not mediated by the RAR/RXR pathway but rather through the Aryl Hydrocarbon Receptor/Aryl Hydrocarbon Receptor Nuclear Translocator (AhR/ARNT) pathway[6][7]. This dual activity is a unique characteristic of this particular retinoid antagonist.
Directing Embryonic Stem Cell Fate: The Role of this compound in Paraxial Mesoderm Differentiation
A key application of this compound in stem cell biology is the directed differentiation of ESCs into the paraxial mesoderm lineage, which gives rise to somites and subsequently to the musculoskeletal system. This compound demonstrates a strong synergistic effect with activators of the Wnt signaling pathway in promoting this cell fate[3].
Quantitative Effects on Cell Populations and Gene Expression
The following tables summarize the quantitative data from key studies on the effects of this compound on embryonic stem cell differentiation.
Table 1: Effect of this compound on Mouse Embryonic Stem Cell Differentiation towards Paraxial Mesoderm (in combination with Wnt activation)
| Treatment Condition | % T-Cherry Positive Cells | % Tbx6-EYFP Positive Cells | % T/Tbx6 Double Positive Cells |
| Wnt3a/CHIR99021 | 12.2% | 5.8% | 2.4% |
| Wnt3a/CHIR99021 + this compound | 18.8% | 12.7% | 13.1% |
| Data adapted from a study investigating paraxial mesoderm differentiation from mouse ESCs utilizing a Tbx6-EYFP/Brachyury (T)-Cherry dual reporter system. Differentiation was assessed after five days.[3] |
Table 2: Effect of this compound on Neural Progenitor Formation from Mouse Embryonic Stem Cells
| Treatment Condition | % Sox1-GFP Positive Cells (Day 3) | % Sox1-GFP Positive Cells (Day 4) |
| Vehicle Control (DMSO) | Not specified | Not specified |
| This compound (10 µM) | 8% ± 4% | 13% ± 11% |
| Data adapted from a study on the role of RA synthesis in the development of neural progenitors from mouse ESCs.[4] |
Table 3: Qualitative Gene Expression Changes in Mouse Embryonic Stem Cells Treated with this compound
| Gene | Effect of this compound Treatment | Function/Lineage Marker |
| Bmp2 | Induced | Mesoderm/Endoderm Development |
| Nodal | Induced | Mesoderm/Endoderm Specification |
| Wnt3 | Induced | Mesoderm Development |
| Fgf8 | Induced | Gastrulation, Mesoderm Patterning |
| Sox1 | Repressed | Neural Progenitor Marker |
| Cyp26a1 | Repressed | Retinoic Acid Metabolism |
| RARβ | Repressed | Retinoic Acid Receptor |
| Dkk1 | Induced | Wnt Antagonist |
| Data compiled from studies on neural and mesodermal differentiation of mouse ESCs.[4] |
Signaling Pathway Interactions
The role of this compound in directing cell fate is intricately linked to its modulation of the balance between several key developmental signaling pathways, including Retinoic Acid, Wnt, FGF, and BMP signaling.
References
- 1. Interaction between FGF and BMP signaling pathways regulates development of metanephric mesenchyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF and retinoic acid activity gradients control the timing of neural crest cell emigration in the trunk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ovid.com [ovid.com]
- 5. Retinoic acid signaling is critical during the totipotency window in early mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Derivation of Lateral Plate and Paraxial Mesoderm Subtypes from Human Embryonic Stem Cells Through GSKi-Mediated Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
Investigating Gene Regulation with AGN 193109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of AGN 193109, a potent and selective pan-Retinoic Acid Receptor (RAR) antagonist and inverse agonist, as a tool to investigate gene regulation. This document details the molecular interactions, effects on signaling pathways, and provides structured experimental protocols for researchers in cellular biology and drug development.
Introduction to this compound
This compound is a synthetic retinoid analog that acts as a high-affinity antagonist for all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2] It exhibits no significant binding affinity for Retinoid X Receptors (RXRs).[2][3] Its primary mechanism of action involves binding to RARs and preventing the conformational changes required for the recruitment of coactivators and subsequent gene transcription. Furthermore, as an inverse agonist, this compound can actively suppress the basal transcriptional activity of RARs, promoting the recruitment of corepressors.[4][5] This dual functionality makes this compound a powerful tool for dissecting the complex roles of RARs in gene regulation across various biological systems.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its binding affinities and effective concentrations in experimental settings.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptors
| Receptor Subtype | Dissociation Constant (Kd) |
| RARα | 2 nM[1][2] |
| RARβ | 2 nM[1][2] |
| RARγ | 3 nM[1][2] |
| RXRs | >10,000 nM |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Agonist | This compound Concentration | Effect | Reference |
| ECE16-1 | Growth Suppression | TTNPB (10 nM) | 10 nM | Half-reversal of growth suppression | [1] |
| ECE16-1 | Growth Suppression | TTNPB (10 nM) | 100 nM | Complete reversal of growth suppression | [1] |
| ECE16-1 | Morphological Change | TTNPB | 100 nM | Inhibition of morphological change | [1] |
| Normal Human Keratinocytes | MRP-8 Inhibition | TTNPB | 10:1 (AGN:TTNPB) | Maximal mutual antagonism | [4][5] |
| Hepa-1c1c7 | CYP1A1 Expression | - | 10 µM | Maximal elevation of mRNA, protein, and activity | [6] |
Signaling Pathways Modulated by this compound
This compound primarily modulates gene expression through the canonical retinoic acid signaling pathway. However, its effects can be complex and sometimes paradoxical, involving other signaling cascades.
Canonical Retinoic Acid (RA) Signaling Pathway
In the absence of a ligand, RAR/RXR heterodimers are bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, typically in association with corepressor proteins (e.g., NCoR, SMRT), which leads to transcriptional repression. Upon binding of an agonist like all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators (e.g., p160 family), which initiates gene transcription.
This compound, as an antagonist, binds to the RAR and prevents this agonist-induced conformational change, thereby inhibiting the recruitment of coactivators and blocking gene transcription. As an inverse agonist, it can further stabilize the interaction with corepressors, leading to active repression of gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alteration of gene expression in response to natural and synthetic retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. epigenome-noe.net [epigenome-noe.net]
- 6. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN 193109: A Technical Guide for Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a potent and selective synthetic retinoid that acts as a pan-antagonist of Retinoic Acid Receptors (RARs).[1][2][3][4] Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in embryonic development, regulating a vast array of processes including cell proliferation, differentiation, and morphogenesis.[3] Dysregulation of RA signaling can lead to severe developmental defects.[5] this compound, by competitively blocking the binding of endogenous retinoids to RARs, provides a powerful tool for researchers to investigate the precise roles of RA signaling in normal and pathological development. This technical guide provides an in-depth overview of the applications of this compound in developmental biology research, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Properties of this compound
This compound is a high-affinity pan-RAR antagonist with no significant affinity for Retinoid X Receptors (RXRs).[1][2][4] Its specificity for RARs makes it a valuable tool for dissecting the RAR-mediated signaling cascade.
| Property | Value | Reference |
| Chemical Name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | [2] |
| Molecular Weight | 392.49 g/mol | [2][4] |
| Formula | C₂₈H₂₄O₂ | [2][4] |
| Purity | ≥98% | [2][4] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [2][4] |
| Storage | Store at -20°C | [2][4] |
| CAS Number | 171746-21-7 | [2][4] |
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and effects of this compound in various experimental models relevant to developmental biology.
Table 1: Receptor Binding Affinities (Kd values)
| Receptor | Kd (nM) | Reference |
| RARα | 2 | [1][2][4] |
| RARβ | 2 | [1][2][4] |
| RARγ | 3 | [1][2][4] |
| RXRα, β, γ | >10,000 | [5] |
Table 2: Effective Concentrations and Doses in Developmental Biology Models
| Model System | Application | Concentration/Dose | Observed Effect | Reference |
| Pregnant Mice (in vivo) | Craniofacial and eye development | 1 mg/kg (single oral dose on day 8 postcoitum) | Severe craniofacial and eye malformations | [1][4][5] |
| Adult Mice (in vivo) | Antagonism of RAR agonist (TTNPB) toxicity | 1-, 4-, or 16-fold molar excess (topical) | Dose-dependent blocking of skin flaking, abrasions, and splenomegaly | [6] |
| Adult Mice (in vivo) | Antagonism of oral RAR agonist (TTNPB) toxicity | 0.3 or 1.2 µmol/kg/day (topical) | Inhibition of cutaneous irritation and weight loss | [6] |
| Hepa-1c1c7 Cells (in vitro) | CYP1A1 induction | 10⁻⁵ M | Maximal elevation of CYP1A1 mRNA, protein, and activity | [1] |
| ECE16-1 Cells (in vitro) | Antagonism of RAR agonist (TTNPB) | 10 nM (half-reversal), 100 nM (complete reversal) | Reversal of retinoid-dependent growth suppression | [7] |
| ECE16-1 Cells (in vitro) | Antagonism of retinoid agonist | 1:1 (half-maximal), 10:1 (maximal) molar ratio | Antagonism of retinoid-induced changes in cytokeratin levels and morphology | [3] |
| Xenopus laevis Embryos (in vitro) | Hindbrain development | 10⁻⁶ M and 10⁻⁷ M | Shorter hindbrain area, reduced number of rhombomeres | [8] |
| Mouse Urogenital Ridges (ex vivo) | Testis development | 5 µM | Suppression of testicular marker genes | [9] |
| Mollusk (C. gigas, N. fuscoviridis) Larvae (in vitro) | Shell formation | Not specified | Complete failure of shell formation | [10][11] |
Signaling Pathways
This compound primarily functions by antagonizing the canonical Retinoic Acid (RA) signaling pathway. However, it has also been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Retinoic Acid (RAR/RXR) Signaling Pathway
RA, synthesized from Vitamin A, enters the nucleus and binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the transcription of target genes involved in various developmental processes. This compound competes with RA for binding to RARs, thereby inhibiting this transcriptional activation.
Caption: Canonical Retinoic Acid (RAR/RXR) signaling pathway and the antagonistic action of this compound.
Aryl Hydrocarbon Receptor (AhR/ARNT) Signaling Pathway
This compound has been shown to induce the expression of Cytochrome P450 1A1 (CYP1A1) through the AhR/ARNT pathway, independent of its effects on RARs.[1][4] In the cytoplasm, the inactive AhR is complexed with chaperone proteins. Upon binding a ligand, such as this compound, the AhR translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes like CYP1A1.
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR/ARNT) signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound in developmental biology research.
Protocol 1: In Vivo Administration of this compound to Pregnant Mice to Study Craniofacial and Eye Development
This protocol is based on studies investigating the teratogenic effects of this compound.
Materials:
-
Pregnant mice (e.g., CD-1)
-
This compound
-
Vehicle (e.g., sesame oil or other suitable carrier)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal balance
-
Dissecting microscope and tools
Procedure:
-
Animal Preparation: Time-mated pregnant mice are used, with the day of vaginal plug detection designated as embryonic day 0 (E0).
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. For a 1 mg/kg dose in a 25g mouse, dissolve 0.025 mg of this compound in the desired volume of vehicle (typically 0.1-0.2 mL). Ensure complete dissolution.
-
Administration: On day 8 of gestation (E8), administer a single oral dose of 1 mg/kg this compound to the pregnant mice via oral gavage. A control group should receive the vehicle only.
-
Monitoring: Monitor the mice daily for any signs of toxicity.
-
Embryo Collection: On a designated day (e.g., E17-E18), euthanize the pregnant mice and collect the fetuses.
-
Analysis: Examine the fetuses under a dissecting microscope for gross morphological defects, particularly in the craniofacial region (e.g., cleft palate, frontonasal dysplasia) and eyes.[5] Further analysis can include skeletal staining (e.g., Alizarin Red and Alcian Blue) or histological sectioning.
Caption: Experimental workflow for in vivo administration of this compound to pregnant mice.
Protocol 2: In Vitro Treatment of Cell Lines with this compound
This protocol is a general guideline for treating adherent cell lines, such as Hepa-1c1c7 or ECE16-1, to study the effects of this compound on gene expression and cell proliferation.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
RAR agonist (e.g., TTNPB or all-trans-retinoic acid) for antagonism studies
-
Cell culture plates (e.g., 6-well or 96-well)
-
Reagents for endpoint analysis (e.g., RNA extraction kit, qPCR reagents, cell proliferation assay kit)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density that will allow for logarithmic growth during the experiment.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. For antagonism studies, co-treat with an RAR agonist. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 4-48 hours, depending on the endpoint).
-
Endpoint Analysis:
-
Gene Expression: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of target genes.
-
Cell Proliferation: Assess cell viability and proliferation using a suitable assay (e.g., MTT, WST-1, or cell counting).
-
Morphology: Observe and document any changes in cell morphology using a microscope.
-
Caption: General workflow for in vitro treatment of cell lines with this compound.
Protocol 3: Treatment of Xenopus laevis Embryos with this compound
This protocol describes the treatment of Xenopus laevis embryos to study the role of RA signaling in early development.
Materials:
-
Xenopus laevis embryos
-
1X Modified Barth's Saline (MBS)
-
This compound
-
DMSO
-
Petri dishes
-
Dissecting microscope
Procedure:
-
Embryo Collection and Staging: Obtain Xenopus laevis embryos through in vitro fertilization and stage them according to Nieuwkoop and Faber.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment Solution Preparation: Prepare treatment solutions of this compound (e.g., 10⁻⁶ M and 10⁻⁷ M) in 1X MBS. Ensure the final DMSO concentration is the same in all treatment and control groups.
-
Treatment: At the desired developmental stage (e.g., gastrula stage), transfer the embryos to petri dishes containing the this compound treatment solutions. A control group should be incubated in 1X MBS with the same concentration of DMSO.
-
Incubation: Incubate the embryos at the appropriate temperature (e.g., 18-22°C) until they reach the desired stage for analysis.
-
Analysis:
-
Morphological Analysis: Observe the embryos under a dissecting microscope for developmental defects, such as alterations in the anteroposterior axis, eye development, and hindbrain segmentation.[8]
-
Gene Expression Analysis: Perform whole-mount in situ hybridization or qPCR to analyze the expression of developmental marker genes.
-
Caption: Workflow for treating Xenopus laevis embryos with this compound.
Conclusion
This compound is an indispensable tool for elucidating the multifaceted roles of retinoic acid signaling in developmental biology. Its high affinity and selectivity for RARs allow for precise inhibition of this critical pathway, enabling researchers to probe the genetic and cellular mechanisms underlying a wide range of developmental processes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing robust experiments to further our understanding of the intricate role of retinoid signaling in development and disease. The discovery of its activity on the AhR pathway also opens new avenues for investigating potential cross-talk between these two important signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 9. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
The Use of AGN 193109 in Cancer Cell Line Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 193109 is a potent and selective synthetic retinoid that functions as a pan-antagonist for all three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ.[1][2][3] It exhibits high affinity for these receptors, thereby blocking the downstream signaling pathways mediated by retinoic acid (RA).[1][2][3] Notably, this compound also displays inverse agonist activity, enabling it to actively repress basal levels of gene transcription by promoting the recruitment of corepressors to RARs.[4][5][6] This dual mechanism of action makes this compound a valuable tool for dissecting the complex roles of RAR signaling in cancer biology. This technical guide provides a comprehensive overview of the use of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction to this compound
This compound is a naphthalenyl-ethynyl-benzoic acid derivative that specifically targets retinoic acid receptors. Unlike endogenous retinoids, it does not bind to retinoid X receptors (RXRs).[2][3] Its primary mechanism of action involves competitive antagonism of RA binding to RARs, thus preventing the conformational changes required for the release of corepressors and recruitment of coactivators, a critical step in the transcriptional activation of RA target genes. Furthermore, as an inverse agonist, this compound can stabilize the RAR-corepressor complex, leading to active repression of gene expression.[6][7] This property is particularly significant in the context of cancer, where aberrant RAR signaling can contribute to uncontrolled cell proliferation and survival.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in various assays, providing insights into its potency and selectivity.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Subtypes
| Receptor Subtype | Dissociation Constant (Kd) |
| RARα | 2 nM[2][3] |
| RARβ | 2 nM[2][3] |
| RARγ | 3 nM[2][3] |
Table 2: IC50 Values of the Pan-RAR Antagonist AGN 194310 (a closely related compound) in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Colony Formation) |
| LNCaP | Prostate Cancer | 16 nM[8][9] |
| PC-3 | Prostate Cancer | 18 nM[10] |
| DU-145 | Prostate Cancer | 34 nM[8][9] |
Note: In flask cultures, AGN 194310 inhibited the growth of LNCaP, PC-3, and DU-145 cells with an approximate IC50 of 250 nM, and primary prostate carcinoma cells with an IC50 between 200 and 800 nM.[10][11] The IC50 for normal prostate epithelium was approximately 1 µM, suggesting a degree of selectivity for cancer cells.[10][11]
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by modulating the canonical retinoic acid signaling pathway. As an antagonist and inverse agonist, it directly inhibits the transcriptional activity of RARs.
In its inverse agonist role, this compound actively promotes the binding of corepressors like N-CoR to the RAR/RXR heterodimer, leading to the repression of target genes involved in cell differentiation and proliferation.
Some evidence also suggests a potential for crosstalk with other signaling pathways. For instance, in Hepa-1c1c7 cells, this compound has been shown to elevate CYP1A1 mRNA levels through the Aryl Hydrocarbon Receptor (AhR)/AhR Nuclear Translocator (ARNT) pathway, a mechanism independent of RAR signaling.[12]
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed in the study of this compound's effects on cancer cell lines.
Cell Culture and Treatment
-
Cell Lines and Culture Conditions:
-
Select appropriate cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2. For studies on retinoid signaling, charcoal-stripped FBS may be used to minimize interference from endogenous retinoids.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). The final concentration of DMSO should be kept constant across all treatments and should not exceed 0.1% (v/v).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Cell Viability and Proliferation Assay (MTT Assay)
-
Procedure:
-
Follow the cell seeding and treatment protocol as described in 4.1.
-
At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).
-
Procedure:
-
Treat cells with this compound as described in 4.1.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with this compound as described in 4.1.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.
-
Before analysis, wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect changes in the expression levels of specific proteins involved in RAR signaling and other relevant pathways.
-
Procedure:
-
Treat cells with this compound as described in 4.1.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., RARα, RARβ, RARγ, p21, Cyclin D1, cleaved PARP).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control, such as β-actin or GAPDH.
-
Conclusion
This compound serves as a critical research tool for elucidating the multifaceted roles of retinoic acid receptor signaling in cancer. Its dual functionality as a potent pan-RAR antagonist and an inverse agonist allows for the precise modulation of RAR-mediated gene transcription. The experimental protocols detailed in this guide provide a framework for investigating the effects of this compound on cancer cell viability, apoptosis, and cell cycle progression. By employing these methodologies, researchers can further unravel the therapeutic potential of targeting RAR signaling in various malignancies. The continued study of this compound and related compounds will undoubtedly contribute to the development of novel and more effective cancer therapies.
References
- 1. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the RAR Signaling Pathway with the Antagonist AGN 193109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Retinoic Acid Receptor (RAR) signaling pathway and the utility of the synthetic antagonist, AGN 193109, in its study. This document details the molecular mechanisms of RAR signaling, the pharmacological profile of this compound, and standardized protocols for key experimental assays.
The Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in vertebrate development, cellular differentiation, and proliferation.[1][2] Its effects are primarily mediated by the Retinoic Acid Receptors (RARs), which belong to the nuclear hormone receptor superfamily.[3] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each encoded by a separate gene.[4]
The canonical RAR signaling pathway involves the following key steps:
-
Ligand Binding: All-trans-retinoic acid (ATRA), the primary endogenous ligand, or other retinoids, bind to the Ligand Binding Domain (LBD) of an RAR.
-
Heterodimerization: Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs).[1]
-
DNA Binding: The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][5]
-
Transcriptional Regulation: In the absence of a ligand, the RAR/RXR heterodimer can be bound to co-repressor proteins, actively silencing gene expression.[5] Ligand binding induces a conformational change in the RAR, leading to the dissociation of co-repressors and the recruitment of co-activator complexes. These co-activators, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin to a more open state, facilitating the transcription of target genes by RNA polymerase II.[1]
This compound: A Pan-RAR Antagonist
This compound is a synthetic retinoid analogue that functions as a potent and high-affinity pan-RAR antagonist.[6] It binds to all three RAR subtypes (α, β, and γ) but does not exhibit significant affinity for RXRs.[7] This specificity makes it an invaluable tool for dissecting RAR-mediated signaling pathways. In many cellular contexts, this compound acts as a competitive antagonist, blocking the effects of RAR agonists like ATRA.[6] Some studies also classify it as an inverse agonist, meaning it can reduce the basal activity of RARs in the absence of an agonist.[8][9]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters for this compound.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptors
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| RARα | 2[3][6][7] |
| RARβ | 2[3][6][7] |
| RARγ | 3[3][6][7] |
Table 2: Antagonistic Activity of this compound
| Cell Line | Agonist | Observed Effect | Molar Ratio (this compound:Agonist) for Antagonism |
| ECE16-1 | Retinoid Agonists | Prevention of changes in cytokeratin levels, cell proliferation, and morphology. | Half-maximal: 1:1, Maximal: 10:1[6] |
| Normal Human Keratinocytes | TTNPB (RAR agonist) | Mutual antagonism of MRP-8 inhibition. | ~10:1 for greatest antagonism[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the RAR signaling pathway and the effects of compounds like this compound.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the RAR.
Objective: To determine the dissociation constant (Kd) of this compound for RAR subtypes.
Materials:
-
Human recombinant RARα, RARβ, or RARγ ligand-binding domain (LBD).
-
[³H]9-cis-Retinoic acid (radioligand).
-
Non-labeled 9-cis-retinoic acid (for determining non-specific binding).
-
This compound.
-
Tris-HCl buffer (pH 7.4).
-
Scintillation counter.
Protocol:
-
Prepare a reaction mixture containing the human recombinant RAR-LBD in Tris-HCl buffer.
-
Incubate a fixed concentration of [³H]9-cis-Retinoic acid (e.g., 3 nM) with the RAR-LBD.
-
For competition binding, add varying concentrations of unlabeled this compound to the reaction mixtures.
-
To determine non-specific binding, incubate the reaction mixture with a high concentration of unlabeled 9-cis-retinoic acid (e.g., 1 µM).
-
Incubate the mixtures for a specified time and temperature (e.g., 2 hours at 4°C).
-
Separate the bound from unbound radioligand (e.g., using filter plates).
-
Quantify the amount of bound [³H]9-cis-Retinoic acid using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Kd value for this compound by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).
RAR Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to modulate RAR-mediated gene transcription.
Objective: To determine the functional antagonist activity (IC50) of this compound.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vector for the full-length human RARα, RARβ, or RARγ.
-
Luciferase reporter vector containing RAREs upstream of the luciferase gene.
-
Transfection reagent (e.g., Lipofectamine).
-
ATRA (agonist).
-
This compound.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Co-transfect HEK293 cells with the RAR expression vector and the RARE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a fixed concentration of ATRA (e.g., the EC50 concentration) and varying concentrations of this compound. Include controls for basal activity (vehicle only) and maximal activation (ATRA only).
-
Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of ATRA-induced luciferase activity for each concentration of this compound and determine the IC50 value.
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to measure changes in the expression of specific RAR target genes in response to treatment with agonists and antagonists.
Objective: To quantify the effect of this compound on the expression of RAR target genes.
Materials:
-
Cell line of interest (e.g., ECE16-1, primary keratinocytes).
-
ATRA.
-
This compound.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Gene-specific primers for RAR target genes (e.g., RARB, CYP26A1, cytokeratins) and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Real-time PCR instrument.
Protocol:
-
Culture the cells and treat them with vehicle, ATRA, this compound, or a combination of ATRA and this compound for a specified time.
-
Isolate total RNA from the cells using an appropriate RNA extraction kit.
-
Synthesize cDNA from the total RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of RARs and how these are affected by ligands.
Objective: To map the genomic locations where the RAR/RXR complex binds and to assess how this compound affects this binding.
Materials:
-
Cells or tissues of interest.
-
Formaldehyde for cross-linking.
-
Antibodies specific for RARα, RARβ, or RARγ.
-
Reagents and equipment for sonication or enzymatic digestion of chromatin.
-
Buffers for immunoprecipitation, washing, and elution.
-
Reagents for DNA purification.
-
Next-generation sequencing (NGS) platform.
Protocol:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin using an antibody specific to the RAR subtype of interest.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a DNA library from the purified DNA fragments.
-
Sequence the DNA library using an NGS platform.
-
Align the sequencing reads to a reference genome and perform peak calling to identify regions of RAR binding.
-
Analyze the data to identify genes and regulatory elements targeted by RARs and to determine if this compound treatment alters the binding patterns.
Experimental Workflow
The characterization of an RAR antagonist like this compound typically follows a logical progression of experiments from in vitro binding to cellular and genomic effects.
This guide provides a foundational understanding of the RAR signaling pathway and the application of this compound as a research tool. The detailed protocols and workflow are intended to facilitate the design and execution of experiments aimed at further elucidating the complex roles of retinoic acid in biology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. Identification and functional separation of retinoic acid receptor neutral antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN 193109: A Chemical Probe for Unraveling Retinoid Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoid signaling, mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is a critical regulator of a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. AGN 193109 has emerged as a potent and selective chemical tool for dissecting the complexities of retinoid signaling. This high-affinity, pan-RAR antagonist exhibits no significant binding to RXRs, allowing for the specific interrogation of RAR-mediated pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed protocols for its application in key experimental models. The inclusion of signaling pathway diagrams and experimental workflows aims to facilitate the effective use of this compound as a chemical probe in both basic research and drug discovery.
Introduction to this compound
This compound, with the chemical name 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid, is a synthetic retinoid analog that functions as a high-affinity pan-RAR antagonist.[1][2] Its utility as a chemical tool stems from its ability to competitively inhibit the binding of retinoic acid (RA) to all three RAR subtypes (α, β, and γ) without affecting the RXR signaling cascade.[1][3] This specificity allows researchers to delineate the distinct roles of RARs in various physiological and pathological processes. Furthermore, this compound has been shown to act as an inverse agonist in certain cellular contexts, meaning it can suppress the basal transcriptional activity of RARs in the absence of an agonist.[2] This dual functionality makes it a versatile tool for probing the nuances of retinoid signal transduction.
Physicochemical and Biochemical Properties
A summary of the key physicochemical and biochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | [1] |
| Molecular Formula | C₂₈H₂₄O₂ | [1] |
| Molecular Weight | 392.49 g/mol | [1] |
| CAS Number | 171746-21-7 | [1] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C | [1] |
| Binding Affinity (Kd) | ||
| RARα | 2 nM | [1][2] |
| RARβ | 2 nM | [1][2] |
| RARγ | 3 nM | [1][2] |
| RXR | No significant affinity | [1][3] |
Mechanism of Action
The canonical retinoid signaling pathway is initiated by the binding of all-trans retinoic acid (atRA) or 9-cis retinoic acid to RARs, which exist as heterodimers with RXRs. This ligand binding induces a conformational change in the RAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating transcription.
This compound functions as a competitive antagonist by binding to the ligand-binding pocket of RARs, thereby preventing the binding of endogenous retinoids and subsequent transcriptional activation.[4] As an inverse agonist, this compound can actively promote the recruitment of corepressor complexes to RARs, leading to the repression of basal gene transcription.[5]
Quantitative Data on this compound Activity
The antagonistic and inverse agonistic properties of this compound have been quantified in various cellular assays. A selection of this data is presented in Table 2.
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line | Target | Agonist | This compound Activity | Observation | Reference(s) |
| Antagonism | ECE-16-1 cervical epithelial cells | RARs | TTNPB (synthetic RAR agonist) | Half-maximal antagonism at 1:1 molar ratio (AGN:agonist); Maximal at 10:1 | Prevents retinoid-induced changes in cytokeratin expression and proliferation. | [3] |
| Inverse Agonism | Normal human keratinocytes (NHKs) | RARγ | - | Inhibits MRP-8 expression | Paradoxical effect, as agonists also inhibit MRP-8. Mutual antagonism observed. | |
| Inverse Agonism | F9 embryonal carcinoma cells | RARE-luciferase reporter | - | IC₅₀ ≈ 20 nM | Represses basal transcriptional activity of the RARE reporter. | [6] |
| Antagonism | Human ACC organoids | RAR/RXR signaling | ATRA | Selective loss of CD49flow/KIT+ cells at 0.1-10 µM | Demonstrates lineage-specific effects in a cancer model. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study retinoid signaling.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for RAR subtypes.
Materials:
-
HEK293 cells transiently or stably expressing individual human RAR subtypes (α, β, or γ).
-
[³H]-all-trans retinoic acid (Radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Scintillation fluid.
-
Glass fiber filters (e.g., GF/C).
-
96-well plates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the RAR subtype of interest.
-
Wash cells with ice-cold PBS.
-
Resuspend cells in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of Binding Buffer (for total binding).
-
50 µL of a high concentration of unlabeled all-trans retinoic acid (e.g., 10 µM) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [³H]-all-trans retinoic acid to all wells (final concentration typically at or below its Kd).
-
Add 100 µL of the prepared cell membranes to each well.
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
RAR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to antagonize RA-induced gene expression.
Materials:
-
HEK293 or other suitable host cells.
-
Expression vector for the desired human RAR subtype.
-
Luciferase reporter plasmid containing RAREs upstream of the luciferase gene (e.g., pGL3-RARE-luc).
-
A control plasmid for normalization (e.g., a β-galactosidase or Renilla luciferase expression vector).
-
Transfection reagent.
-
All-trans retinoic acid (agonist).
-
This compound.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare a fixed concentration of all-trans retinoic acid (typically at its EC₅₀ for the specific RAR subtype).
-
Remove the transfection medium and replace it with fresh medium containing the various concentrations of this compound, with or without the fixed concentration of all-trans retinoic acid. Include appropriate vehicle controls.
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luciferase activity in each well using a luminometer.
-
If a control plasmid was used, measure its activity (e.g., β-galactosidase activity) to normalize the luciferase readings.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
For antagonist activity, determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity).
-
For inverse agonist activity, assess the reduction in basal luciferase activity in the absence of an agonist.
-
In Vivo Mouse Model of Retinoid-Induced Skin Irritation
This model is used to assess the ability of topically applied this compound to antagonize the inflammatory effects of retinoids on the skin.
Materials:
-
Hairless mice (e.g., SKH1).
-
All-trans retinoic acid (or a synthetic RAR agonist like TTNPB).
-
This compound.
-
Vehicle (e.g., acetone (B3395972) or ethanol).
-
Topical application device (e.g., micropipette).
-
Scoring system for skin irritation (e.g., based on erythema, scaling, and edema).
Procedure:
-
Animal Acclimation and Preparation:
-
Acclimate mice to the housing conditions for at least one week.
-
On the day before the start of the experiment, gently wipe the dorsal skin of the mice with a vehicle-moistened gauze to remove any loose skin flakes.
-
-
Topical Application:
-
Divide the mice into treatment groups (e.g., vehicle control, agonist only, this compound only, agonist + this compound at various concentrations).
-
Prepare solutions of the agonist and this compound in the vehicle.
-
Apply a defined volume (e.g., 100-200 µL) of the respective solutions to the dorsal skin of each mouse once daily for a specified period (e.g., 4-7 days). For co-treatment, this compound can be applied shortly before the agonist.
-
-
Assessment of Skin Irritation:
-
Visually score the skin irritation daily using a predefined scoring system (e.g., 0 = no irritation, 4 = severe irritation).
-
At the end of the study, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration).
-
-
Data Analysis:
-
Compare the skin irritation scores and histological findings between the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the antagonistic effect of this compound.
-
Conclusion
This compound is an invaluable chemical tool for the study of retinoid signaling. Its high affinity and selectivity for RARs, coupled with its demonstrated antagonist and inverse agonist activities, provide researchers with a powerful means to dissect the roles of RARs in health and disease. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of retinoid biology and the development of novel therapeutics targeting this critical signaling pathway.
References
- 1. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
The Inverse Agonist Activity of AGN 193109 on Retinoic Acid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a potent and selective synthetic retinoid that has been instrumental in elucidating the complex signaling pathways of retinoic acid receptors (RARs). Unlike conventional antagonists that simply block the binding of agonists, this compound exhibits inverse agonist activity. This means that it not only prevents the receptor from being activated by agonists but also actively represses the basal, ligand-independent transcriptional activity of RARs. This in-depth technical guide provides a comprehensive overview of the inverse agonist activity of this compound on RARs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data regarding the binding affinity and transcriptional effects of this compound on RARs.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptor (RAR) Subtypes
| RAR Subtype | Binding Affinity (Kd) |
| RARα | 2 nM[1] |
| RARβ | 2 nM[1] |
| RARγ | 3 nM[1] |
Table 2: Effect of this compound on RAR-Mediated Transcription
| Parameter | Effect | Quantitative Data |
| Basal Transcriptional Activity | Repression | Repressed transactivation of a Retinoic Acid Response Element (RARE) by 50% in F9 cells. |
Molecular Mechanism of Inverse Agonism
In the absence of a ligand (apo state), RARs can exist in a dynamic equilibrium between an inactive and a partially active conformation, leading to a basal level of transcription. Agonists, such as all-trans retinoic acid (atRA), bind to RARs and induce a conformational change that promotes the recruitment of coactivators, leading to robust gene transcription.
This compound, as an inverse agonist, binds to the RAR and stabilizes a conformation that actively recruits corepressor proteins, such as the Nuclear Receptor Corepressor (N-CoR). This enhanced interaction with corepressors leads to the active repression of basal transcription.
Caption: Signaling pathway of RAR modulation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inverse agonist activity of this compound.
Luciferase Reporter Gene Assay for Transcriptional Activity
This assay quantifies the ability of this compound to repress the basal transcriptional activity of RARs.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
An expression vector for the desired RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
A control plasmid expressing β-galactosidase or Renilla luciferase for normalization of transfection efficiency.
-
b. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
c. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Measure the β-galactosidase or Renilla luciferase activity for normalization.
d. Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Express the results as a percentage of the activity of the vehicle-treated control to determine the dose-dependent repression of basal transcription.
Glutathione S-Transferase (GST) Pull-Down Assay for Protein-Protein Interaction
This assay is used to demonstrate the enhanced interaction between RAR and a corepressor in the presence of this compound.
a. Protein Expression and Purification:
-
Express a GST-tagged RAR ligand-binding domain (LBD) in E. coli and purify it using glutathione-agarose beads.
-
In parallel, express a radiolabeled corepressor protein (e.g., N-CoR) using an in vitro transcription/translation system with [35S]-methionine.
b. Binding Reaction:
-
Incubate the purified GST-RAR-LBD bound to glutathione-agarose beads with the radiolabeled corepressor protein in a binding buffer.
-
Add this compound, an agonist (e.g., atRA), or a vehicle control to the binding reactions.
-
Incubate the mixture at 4°C with gentle rotation for 2-4 hours.
c. Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a high-salt buffer or a buffer containing reduced glutathione.
d. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the radiolabeled corepressor by autoradiography or phosphorimaging.
-
Compare the amount of co-precipitated corepressor in the presence of this compound to the control and agonist-treated samples.
Yeast Two-Hybrid (Y2H) Assay for In Vivo Protein-Protein Interaction
The Y2H assay confirms the interaction between RAR and a corepressor within a cellular context.
a. Plasmid Construction:
-
Clone the RAR-LBD into a "bait" vector containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
Clone the interacting domain of a corepressor (e.g., N-CoR) into a "prey" vector containing the activation domain (AD) of the transcription factor.
b. Yeast Transformation and Mating:
-
Transform two different yeast strains with the bait and prey plasmids, respectively.
-
Mate the two yeast strains to generate diploid yeast containing both plasmids.
c. Interaction Assay:
-
Plate the diploid yeast on a selective medium lacking specific nutrients (e.g., histidine) and containing a reporter gene (e.g., lacZ).
-
Treat the yeast with this compound, an agonist, or a vehicle control.
-
The interaction between the bait and prey proteins will reconstitute the transcription factor, leading to the expression of the reporter genes and allowing the yeast to grow on the selective medium.
d. Quantitative Analysis (β-galactosidase assay):
-
Lyse the yeast cells and measure the β-galactosidase activity using a colorimetric substrate (e.g., ONPG).
-
An increase in β-galactosidase activity in the presence of this compound indicates an enhanced interaction between RAR and the corepressor.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the inverse agonist activity of a compound like this compound on RARs.
Caption: Workflow for inverse agonist characterization.
Conclusion
This compound serves as a quintessential example of a retinoic acid receptor inverse agonist. Its high binding affinity for all RAR subtypes and its ability to actively repress basal transcription by stabilizing the RAR-corepressor complex make it an invaluable tool for studying retinoid signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of RAR modulation and to screen for novel inverse agonists with potential therapeutic applications. The provided visualizations of the signaling pathway and experimental workflow offer a clear and concise understanding of the core concepts surrounding the inverse agonist activity of this compound.
References
The Dichotomous Role of AGN 193109 in Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a potent and selective synthetic retinoid that has garnered significant interest in the scientific community for its complex and often paradoxical effects on cellular differentiation. Classified as a pan-retinoic acid receptor (RAR) antagonist and inverse agonist, this compound binds with high affinity to all three RAR subtypes (α, β, and γ), thereby modulating the transcription of retinoid-responsive genes. This technical guide provides an in-depth analysis of the mechanisms through which this compound influences cellular differentiation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Molecular Profile and Binding Affinity
This compound acts as a competitive antagonist by binding to the ligand-binding pocket of RARs, preventing the binding of endogenous retinoic acid. Furthermore, as an inverse agonist, it stabilizes the RAR in an inactive conformation, promoting the recruitment of corepressors and actively repressing gene transcription. This dual functionality contributes to its nuanced effects on cellular processes.
| Receptor Subtype | Binding Affinity (Kd) | Reference |
| RARα | 2 nM | [1] |
| RARβ | 2 nM | [1] |
| RARγ | 3 nM | [1] |
Core Signaling Pathways Affected by this compound
The primary mechanism of action of this compound is the modulation of the canonical RAR/RXR (Retinoid X Receptor) signaling pathway. However, evidence also suggests potential crosstalk with other signaling cascades, such as the Aryl Hydrocarbon Receptor (AhR) pathway.
Canonical RAR/RXR Signaling Pathway
In the absence of an agonist, the RAR/RXR heterodimer binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting corepressors like SMRT and NCoR, which in turn recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress transcription. Upon agonist binding, a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription. This compound, as an antagonist and inverse agonist, prevents this agonist-induced activation and stabilizes the repressive complex.
Crosstalk with the Aryl Hydrocarbon Receptor (AhR) Pathway
Interestingly, this compound has been shown to induce the expression of Cytochrome P450 1A1 (CYP1A1), a classic target gene of the AhR pathway, in a manner independent of RARs.[2] This suggests a potential off-target effect or a more complex interplay between the retinoid and AhR signaling pathways in regulating cellular differentiation.
Context-Dependent Effects on Cellular Differentiation
The influence of this compound on cellular differentiation is highly dependent on the cell type and the specific differentiation lineage.
Keratinocyte Differentiation
In normal human keratinocytes (NHKs), retinoid agonists typically suppress the expression of the differentiation marker MRP-8. Paradoxically, this compound also inhibits MRP-8 expression. However, in differentiating ECE16-1 cervical cells, the RAR agonist TTNPB inhibits MRP-8 mRNA levels, while this compound induces its expression.[3] Furthermore, this compound does not down-regulate the expression of other differentiation markers, transglutaminase 1 and keratin (B1170402) 6, in NHKs.[3]
| Cell Type | Differentiation Marker | Effect of Retinoid Agonist (TTNPB) | Effect of this compound | Reference |
| Normal Human Keratinocytes (NHKs) | MRP-8 | Inhibition | Inhibition | [3] |
| Differentiating ECE16-1 Cervical Cells | MRP-8 mRNA | Inhibition | Induction | [3] |
| Normal Human Keratinocytes (NHKs) | Transglutaminase 1 | Inhibition | No effect | [3] |
| Normal Human Keratinocytes (NHKs) | Keratin 6 | Inhibition | No effect | [3] |
Embryonic Stem Cell Differentiation
This compound plays a significant role in directing the differentiation of mouse embryonic stem cells (mESCs). Treatment with this compound promotes the differentiation of mESCs into paraxial mesoderm.[4][5] When combined with Wnt pathway activation, this compound augments the formation of paraxial mesoderm, and continuous treatment can lead to a highly enriched population of Tbx6-positive cells.[4][6]
| Treatment Condition | Cell Population | % of Total Cells | Reference |
| Wnt3a/CHIR99021 | T+ | 12.2% | [4][6] |
| Wnt3a/CHIR99021 | Tbx6+ | 5.8% | [4][6] |
| Wnt3a/CHIR99021 + this compound | T+ | 18.8% | [4][6] |
| Wnt3a/CHIR99021 + this compound | Tbx6+ | 12.7% | [4][6] |
| Continuous this compound (indirect differentiation) | Tbx6+ | ~90% | [4][6] |
Experimental Protocols
General Cell Culture and Treatment with this compound
Materials:
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution typically in DMSO)
-
Cell culture flasks or plates
Protocol:
-
Culture cells in the appropriate medium and conditions until they reach the desired confluency (typically 70-80%).
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable reference gene.
Western Blot Analysis for Protein Expression
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a valuable research tool for dissecting the intricate roles of retinoic acid signaling in cellular differentiation. Its actions as both an antagonist and an inverse agonist of RARs, coupled with its potential interactions with other signaling pathways like the AhR pathway, result in highly specific and context-dependent effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the modulatory effects of this compound on cellular differentiation pathways. Further investigation into the downstream targets and the full extent of its signaling crosstalk will undoubtedly continue to illuminate the complex regulatory networks governing cell fate decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonism of retinoic acid receptors directs epiblast cells into the paraxial mesoderm lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 6. Inverse agonism of retinoic acid receptors directs epiblast cells into the paraxial mesoderm lineage - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Physiological Roles of Retinoic Acid Receptors with the Pan-Antagonist AGN 193109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoic acid receptors (RARs) are critical ligand-activated transcription factors that mediate the diverse biological effects of retinoic acid, a metabolite of vitamin A. Understanding the precise physiological functions of the three RAR isotypes (RARα, RARβ, and RARγ) is paramount for elucidating developmental processes, maintaining tissue homeostasis, and developing novel therapeutics. AGN 193109, a potent and specific pan-RAR antagonist, has emerged as an invaluable chemical tool to dissect the intricate roles of RAR signaling. This technical guide provides an in-depth overview of the application of this compound in RAR research, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Introduction to Retinoic Acid Receptors and this compound
Retinoic acid (RA) signaling is integral to a vast array of physiological processes, including embryonic development, cell proliferation, differentiation, and apoptosis.[1][2] The biological effects of RA are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][3] RARs and RXRs each comprise three isotypes: α, β, and γ.[3] In the canonical signaling pathway, RARs heterodimerize with RXRs and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3][4] In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription.[3][5] Upon binding of an agonist like all-trans-retinoic acid (ATRA) to RAR, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivators, which initiates gene transcription.[1][6]
This compound is a synthetic retinoid analog that acts as a high-affinity, pan-RAR antagonist, meaning it binds to all three RAR isotypes with high affinity but does not activate them.[7][8] It exhibits no significant affinity for RXRs, making it a specific tool for probing RAR-mediated functions.[8][9] Furthermore, this compound has been characterized as an inverse agonist, meaning that in some contexts, it can actively promote the interaction of RARs with corepressors, thereby enhancing transcriptional repression.[5][10] This dual functionality as both a competitive antagonist and an inverse agonist makes this compound a powerful tool for inhibiting RAR signaling and elucidating the physiological consequences.
Quantitative Data: this compound Characteristics and Efficacy
The precise quantification of this compound's interaction with RARs and its effectiveness in cellular and in vivo models is crucial for experimental design and data interpretation. The following tables summarize key quantitative parameters.
Table 1: Binding Affinity of this compound for Human Retinoic Acid Receptors
| Receptor Isotype | Dissociation Constant (Kd) (nM) |
| RARα | 2 |
| RARβ | 2 |
| RARγ | 3 |
Data sourced from multiple consistent reports.[7][8][9][11][12]
Table 2: In Vitro Antagonistic Activity of this compound in Human Ectocervical Epithelial (ECE16-1) Cells
| Parameter | Molar Ratio (this compound : Retinoid Agonist) |
| Half-maximal Antagonism | 1:1 |
| Maximal Antagonism | 10:1 |
This data demonstrates the competitive nature of this compound in a cellular context.[12][13]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Retinoid Toxicity
| Treatment | Dose (μmol/kg/day) | Outcome |
| TTNPB (RAR Agonist) - Topical | 0.72 | Precipitous weight loss, 60% mortality |
| This compound Intervention (Topical) | 1.44, 7.2, or 36.0 | Accelerated recovery of body weight, prevention of death |
| TTNPB (RAR Agonist) - Oral | 0.75 | Cutaneous irritation, weight loss |
| This compound Cotreatment (Topical) | 0.3 or 1.2 | Inhibition of cutaneous irritation and weight loss |
TTNPB is a potent synthetic RAR agonist. This data highlights the in vivo antagonistic effects of this compound.[14]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are representative protocols for utilizing this compound in both in vitro and in vivo settings.
In Vitro Antagonism of Retinoid-Induced Gene Expression
Objective: To determine the ability of this compound to antagonize the effects of a retinoid agonist on the expression of target genes in a cell culture model.
Cell Line: Human ectocervical epithelial cells (ECE16-1) are a well-characterized model for retinoid action.[12]
Methodology:
-
Cell Culture: Culture ECE16-1 cells in an appropriate growth medium until they reach a desired confluency (e.g., 70-80%).
-
Treatment Preparation:
-
Prepare stock solutions of the retinoid agonist (e.g., all-trans-retinoic acid or a synthetic agonist like TTNPB) and this compound in a suitable solvent such as DMSO.[7][9]
-
Prepare treatment media containing the retinoid agonist at a fixed concentration (e.g., 10 nM TTNPB) and varying concentrations of this compound to achieve different molar ratios (e.g., 1:1, 10:1). Include appropriate vehicle controls (e.g., DMSO).
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the prepared treatment media to the cells.
-
Incubate the cells for a specified duration (e.g., 24-72 hours) to allow for changes in gene and protein expression.[8]
-
-
Endpoint Analysis:
-
RNA Extraction and qRT-PCR: Harvest cells, extract total RNA, and perform quantitative real-time PCR to measure the mRNA levels of retinoid-responsive genes. For example, in ECE16-1 cells, retinoid agonists increase RARβ mRNA levels and decrease cytokeratin K5 and K14 levels.[8][12]
-
Protein Analysis (Western Blotting): Lyse cells and perform Western blotting to assess changes in protein levels of target genes.
-
Morphological Analysis: Observe and document any changes in cell morphology using microscopy. Retinoid agonists can alter the morphology of ECE16-1 cells, an effect that can be blocked by this compound.[8][12]
-
In Vivo Antagonism of Retinoid-Induced Toxicity in a Mouse Model
Objective: To assess the in vivo efficacy of this compound in preventing or reversing the toxic effects of a potent RAR agonist.
Animal Model: Female hairless mice are a suitable model for studying cutaneous retinoid toxicity.[14]
Methodology:
-
Animal Acclimatization: Acclimate female hairless mice to the housing conditions for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle control (e.g., 92.5% acetone/7.5% DMSO).
-
RAR agonist alone (e.g., 0.072 µmol/kg TTNPB).
-
This compound alone (e.g., 1.15 µmol/kg).
-
RAR agonist plus varying doses of this compound (e.g., 0.072 µmol/kg TTNPB plus 0.072, 0.288, or 1.15 µmol/kg this compound).[8]
-
-
Dosing Regimen (Prophylactic):
-
Treat the mice topically on the dorsal skin with the respective solutions for 5 consecutive days.[14]
-
Monitor the mice daily for signs of toxicity, including skin flaking, abrasions, and changes in body weight.
-
-
Dosing Regimen (Therapeutic):
-
Endpoint Analysis:
-
Clinical Scoring: Score the severity of skin irritation daily.
-
Body Weight: Measure the body weight of each mouse daily.
-
Organ Weight: At the end of the study, euthanize the mice and measure the weight of organs affected by retinoid toxicity, such as the spleen.[14]
-
Visualizing RAR Signaling and Experimental Design
Diagrams are powerful tools for conceptualizing complex biological pathways and experimental workflows. The following sections provide Graphviz DOT scripts to generate such diagrams.
Canonical RAR Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical signaling pathway of Retinoic Acid Receptors and highlights the inhibitory action of this compound.
Canonical RAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating RAR Function Using this compound
This diagram outlines a typical experimental workflow for using this compound to investigate the role of RAR signaling in a biological process.
A typical experimental workflow for studying RAR function with this compound.
Conclusion
This compound is a cornerstone tool for researchers investigating the physiological functions of retinoic acid receptors. Its high affinity, pan-RAR specificity, and well-documented antagonistic and inverse agonistic properties provide a robust platform for inhibiting RAR signaling in a controlled manner. By employing the quantitative data and detailed protocols outlined in this guide, researchers can design and execute rigorous experiments to further unravel the complex and vital roles of RARs in health and disease. The continued application of specific chemical probes like this compound will undoubtedly accelerate the development of novel therapeutic strategies targeting the retinoic acid signaling pathway.
References
- 1. The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 4. RAR Pathway [gentarget.com]
- 5. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 10. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AGN 193109 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a potent and selective synthetic retinoid analog that functions as a pan-antagonist for retinoic acid receptors (RARs), with high affinity for RARα, RARβ, and RARγ isoforms.[1][2][3][4] It exhibits no significant binding to retinoid X receptors (RXRs).[3][4] This high specificity makes this compound an invaluable tool for elucidating the physiological and pathological roles of RAR-mediated signaling pathways in various cellular processes, including proliferation, differentiation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Data Presentation
Binding Affinity of this compound for Retinoic Acid Receptors
| Receptor Subtype | Dissociation Constant (Kd) |
| RARα | 2 nM[1][2] |
| RARβ | 2 nM[1][2] |
| RARγ | 3 nM[1][2] |
Antagonistic Effect of this compound on RAR Agonist-Induced Growth Suppression
In human ectocervical epithelial (ECE16-1) cells, this compound effectively reverses the growth-suppressive effects of the synthetic RAR agonist TTNPB.
| Treatment | Effect on Cell Proliferation |
| TTNPB (RAR agonist) | Suppresses proliferation |
| This compound (10 nM) + TTNPB | Half-reverses growth suppression[2] |
| This compound (100 nM) + TTNPB | Completely reverses growth suppression[2] |
| This compound (alone) | No effect on proliferation[3][5] |
Signaling Pathways and Experimental Workflows
Retinoic Acid Receptor (RAR) Signaling Pathway
The canonical RAR signaling pathway involves the binding of retinoic acid (RA) to RAR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. This compound, as an RAR antagonist, competitively binds to RARs, preventing the binding of RA and subsequent transcriptional activation. There is also evidence of potential cross-talk between the RAR signaling pathway and other key cellular signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.
Caption: RAR signaling and this compound antagonism.
Experimental Workflow for Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for assessing cell viability.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain them in the exponential growth phase.
-
For experiments, seed cells at an appropriate density in multi-well plates (e.g., 6-well, 24-well, or 96-well) and allow them to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Incubate the cells for the desired treatment duration.
Cell Viability Assessment using MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following treatment with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cells cultured in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells after treatment. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of RAR Signaling Pathway Components
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RARα, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of PI3K, Akt, and ERK during early rotavirus infection leads to V-ATPase-dependent endosomal acidification required for uncoating | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Optimal Concentration of AGN 193109 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a potent and selective antagonist of retinoic acid receptors (RARs), demonstrating high affinity for RARα, RARβ, and RARγ isoforms with Kd values in the low nanomolar range (2 nM, 2 nM, and 3 nM, respectively)[1][2][3]. It does not exhibit significant binding to retinoid X receptors (RXRs), making it a specific tool for studying RAR-mediated signaling pathways[1][2][3]. This compound acts by binding to RARs and inhibiting the transcriptional activity induced by retinoic acid (RA) and other RAR agonists[4]. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various in vitro studies.
Data Presentation: Efficacy of this compound in Various In Vitro Models
The effective concentration of this compound is highly dependent on the cell type, the concentration of the RAR agonist being antagonized, and the specific biological endpoint being measured. The following table summarizes key quantitative data from published studies.
| Cell Line/Tissue | Agonist (Concentration) | This compound Concentration | Observed Effect | Reference |
| ECE16-1 (Human Ectocervical Epithelial Cells) | TTNPB (a potent RAR agonist) | 10 nM | Half-reversal of retinoid-dependent growth suppression. | [1][5] |
| ECE16-1 (Human Ectocervical Epithelial Cells) | TTNPB | 100 nM | Complete reversal of retinoid-dependent growth suppression and morphological changes.[1][5] | [1][5] |
| ECE16-1 (Human Ectocervical Epithelial Cells) | Retinoid Agonist | 1:1 molar ratio with agonist | Half-maximal antagonism of retinoid-induced changes in cytokeratin levels and RARβ mRNA. | [2][6] |
| ECE16-1 (Human Ectocervical Epithelial Cells) | Retinoid Agonist | 10:1 molar ratio with agonist | Maximal antagonism of retinoid-induced changes in cytokeratin levels and RARβ mRNA. | [2][6] |
| Vascular Smooth Muscle Cells (VSMCs) | Not specified | 0.1 and 1 µM (3 weeks) | Dose-dependently increased mineralization. | [7] |
| Human Pluripotent Stem Cells (hPSCs) | Not specified | 100 nM (10 days) | Induced differentiation into olfactory placode cells and neurons. | [7] |
| MCF7 (Human Breast Cancer Cells) | Retinoic Acid (10 µM) | 1 µM | Near complete ablation of RA-induced transcription of a reporter gene.[8] | [8] |
| Hepa-1c1c7 (Mouse Hepatoma Cells) | Not specified | 10 µM (4-8 hours) | Maximal elevation in CYP1A1 mRNA levels, protein levels, and aryl hydrocarbon hydroxylase activity. | [9] |
Signaling Pathway
This compound functions by competitively inhibiting the binding of retinoic acid (RA) to retinoic acid receptors (RARs). In the canonical pathway, RARs form heterodimers with retinoid X receptors (RXRs). This RAR/RXR heterodimer binds to retinoic acid response elements (RAREs) in the promoter regions of target genes. Upon binding of an agonist like all-trans-retinoic acid (ATRA), the receptor complex undergoes a conformational change, leading to the recruitment of co-activators and subsequent activation of gene transcription. This compound, as an antagonist, binds to the ligand-binding pocket of RAR but does not induce the conformational change necessary for co-activator recruitment. Instead, it promotes the recruitment of co-repressors, thereby inhibiting the transcription of RA-responsive genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. academic.oup.com [academic.oup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. researchgate.net [researchgate.net]
How to dissolve and prepare AGN 193109 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AGN 193109 is a potent and selective synthetic antagonist of retinoic acid receptors (RARs), demonstrating high affinity for RARα, RARβ, and RARγ.[1][2] It functions as a retinoid analog and is a valuable tool for investigating the physiological and pathological roles of retinoic acid signaling pathways.[3][4] Notably, it exhibits no significant binding to retinoid X receptors (RXRs), ensuring its specificity for RAR-mediated pathways.[2][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for various experimental settings, along with an overview of its mechanism of action.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 392.49 g/mol | [1] |
| Molecular Formula | C₂₈H₂₄O₂ | [1] |
| CAS Number | 171746-21-7 | [1] |
| Purity | ≥98% | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 2 years, -20°C for up to 1 year | [1] |
| Binding Affinity (Kd) | RARα: 2 nM, RARβ: 2 nM, RARγ: 3 nM | [1][2] |
Mechanism of Action: RAR Antagonism
This compound exerts its effects by competitively binding to retinoic acid receptors, thereby blocking the downstream signaling cascades typically initiated by endogenous or synthetic RAR agonists like all-trans-retinoic acid (ATRA) or TTNPB.[1][2][4] This antagonism has been shown to reverse retinoid-induced changes in cell morphology, proliferation, and gene expression.[4][5]
Protocols for Dissolution and Preparation
In Vitro Experiments (e.g., Cell Culture)
For in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][6]
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you will need 3.92 mg of this compound (Molecular Weight: 392.49).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, if you weighed 3.92 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to achieve complete dissolution, especially for higher concentrations.[1][6]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the storage guidelines.
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration using your cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).[7]
-
For example, to prepare a 100 nM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Citations |
| DMSO | 2 - 3.92 | 5.10 - 10 | Gentle warming may be required for higher concentrations. | [1][6] |
In Vivo Experiments
The preparation of this compound for in vivo administration requires specific solvent systems to ensure bioavailability and minimize toxicity. The choice of vehicle will depend on the route of administration (e.g., oral gavage, topical).
1. 10% DMSO in Corn Oil (for oral administration)
This formulation provides a clear solution suitable for oral dosing.
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO as described for in vitro experiments.
-
In a separate tube, measure out the required volume of corn oil (90% of the final volume).
-
Add the DMSO stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO volume.
-
Vortex thoroughly to ensure a homogenous, clear solution. A solubility of at least 0.4 mg/mL (1.02 mM) can be achieved.[1][8]
2. 0.5% CMC-Na in Saline (for oral/systemic administration)
This method results in a suspended solution and may require sonication.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Ultrasonic bath/sonicator
Protocol:
-
Prepare a 0.5% (w/v) solution of CMC-Na in saline.
-
Add the this compound powder to the CMC-Na/saline solution.
-
Use an ultrasonic bath to suspend the compound until a homogenous mixture is achieved. A solubility of 5 mg/mL (12.74 mM) can be reached in this suspended form.[1]
| Vehicle | Solubility | Solution Type | Notes | Citations |
| 10% DMSO >> 90% Corn Oil | ≥ 0.4 mg/mL (1.02 mM) | Clear Solution | Suitable for oral administration. | [1][8] |
| 0.5% CMC-Na / Saline Water | 5 mg/mL (12.74 mM) | Suspended Solution | Requires sonication. | [1] |
| 15% Cremophor EL >> 85% Saline | 12.5 mg/mL (31.85 mM) | Suspended Solution | Requires sonication. | [1] |
Experimental Workflow: Cell-Based Assays
The following diagram illustrates a general workflow for utilizing this compound in a cell-based experiment to assess its antagonistic properties.
Example Protocol: Cell Proliferation Assay [1]
-
Cell Seeding: Plate cells (e.g., ECE16-1) in the appropriate culture vessels and medium.
-
Equilibration: Allow the cells to adhere and equilibrate for 24 hours.
-
Treatment: Initiate treatment with fresh medium containing the vehicle control, an RAR agonist (e.g., TTNPB), this compound alone, or a combination of the agonist and this compound. For antagonism studies, a molar excess of this compound to the agonist (e.g., 10-fold) is often used.[4][5]
-
Incubation: Continue treatment for the desired duration (e.g., 3 days), replacing the medium with fresh treatment daily.[1]
-
Harvesting: Harvest the cells using a suitable method, such as trypsinization (e.g., 0.025% trypsin, 1 mM EDTA).[1]
-
Fixation and Counting: Fix the cells (e.g., in isotonic buffer with 4% formaldehyde) and count them using a cell counter to determine the effects on proliferation.[1]
Safety Precautions:
This compound should be handled as a hazardous substance.[5] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, or contact with skin and eyes. Wash hands thoroughly after handling.[5] Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AGN 193109 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of AGN 193109 for in vivo mouse studies, based on currently available data. This document includes a summary of quantitative data, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a potent and selective pan-retinoic acid receptor (RAR) antagonist with high affinity for RARα, RARβ, and RARγ (Kd values of 2 nM, 2 nM, and 3 nM, respectively).[1][2][3] It does not exhibit significant affinity for retinoid X receptors (RXRs).[1][3][4] this compound is utilized in research to counteract the effects of RAR agonists and to investigate the physiological roles of retinoic acid signaling pathways.[5][6] In mouse models, it has been effectively used to mitigate toxicities associated with retinoid agonists.[1][6]
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various in vivo mouse studies. These studies primarily focus on the ability of this compound to antagonize the effects of the synthetic RAR agonist (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propen-1-yl]benzoic acid (TTNPB).
| Study Objective | Mouse Model | Administration Route | This compound Dosage | Co-administered Agent | Duration | Key Findings | Reference |
| Prevention of Retinoid Toxicity | Female Hairless Mice | Topical | 0.072, 0.288, or 1.15 µmol/kg (in a 1-, 4-, or 16-fold molar excess to TTNPB) | TTNPB (0.072 µmol/kg) | 5 consecutive days | Dose-dependent blocking of TTNPB-induced skin flaking, abrasions, and splenomegaly.[6] | [6] |
| Blocking Oral Retinoid Toxicity | Female Hairless Mice | Topical | 0.3 or 1.2 µmol/kg/day | Oral TTNPB (0.75 µmol/kg/day) | 4 days | Inhibition of cutaneous irritation and weight loss caused by oral TTNPB.[6] | [6] |
| Treatment of Preexisting Retinoid Toxicity | Female Hairless Mice | Topical | 1.44, 7.2, or 36.0 µmol/kg | Pre-treatment with TTNPB (0.72 µmol/kg/day for 2 days) | 3 days (following TTNPB) | Accelerated recovery of body weight and prevention of death in TTNPB-intoxicated mice.[6] | [6] |
| Investigation of Teratogenicity | Pregnant Mice | Oral | 1 mg/kg (single dose) | None | Day 8 post-coitum | Induced severe craniofacial and eye malformations. Elevated CYP1A1 mRNA levels in embryos.[7] | [7] |
| Assessment of Systemic Effects | Mice (n=6) | Topical | 1.15 µmol/kg | TTNPB (0.072 µmol/kg) | 5 days | Suppressed TTNPB-induced increase in spleen weight without causing overt toxicity on its own.[1] | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to mice.
Protocol 1: Topical Administration for Prevention of Retinoid-Induced Skin Toxicity
This protocol is adapted from studies investigating the protective effects of this compound against topically applied RAR agonists.[6]
1. Animal Model:
-
Female hairless mice are recommended to facilitate the observation of cutaneous effects.
2. Materials:
-
This compound
-
TTNPB (or other RAR agonist)
-
Vehicle solution (e.g., 92.5% acetone (B3395972) / 7.5% DMSO)[1]
-
Micropipettes
3. Drug Preparation:
-
Prepare stock solutions of this compound and TTNPB in the vehicle solution at the desired concentrations.
-
For co-administration, this compound and the RAR agonist can be mixed in the same solution at the specified molar ratios.
4. Administration Procedure:
-
Divide mice into experimental groups (e.g., Vehicle control, TTNPB alone, this compound alone, TTNPB + varying doses of this compound).
-
Apply the prepared solutions topically to the dorsal skin of the mice. The volume of application should be consistent across all animals.
-
Treatment is typically performed daily for a period of 5 consecutive days.[6]
5. Monitoring and Endpoint Analysis:
-
Monitor the mice daily for signs of toxicity, including skin flaking, abrasions, and changes in body weight.[6]
-
At the end of the study (e.g., Day 8), euthanize the mice and collect relevant tissues for analysis (e.g., skin for histology, spleen for weight measurement).[1]
Protocol 2: Oral Administration for Developmental Toxicity Studies
This protocol is based on a study investigating the teratogenic effects of this compound.[7]
1. Animal Model:
-
Timed-pregnant mice.
2. Materials:
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Oral gavage needles
3. Drug Preparation:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., to deliver 1 mg/kg).
4. Administration Procedure:
-
On a specific day of gestation (e.g., day 8 post-coitum), administer a single dose of the this compound suspension or vehicle to the pregnant mice via oral gavage.[7]
5. Monitoring and Endpoint Analysis:
-
Monitor the pregnant mice throughout gestation.
-
At a designated time point (e.g., 6 hours post-treatment), embryos can be collected to assess molecular changes such as gene expression (e.g., CYP1A1 mRNA levels).[7]
-
Alternatively, allow the pregnancies to proceed to term to assess for gross morphological abnormalities in the fetuses.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of RAR Antagonism by this compound
Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand (all-trans retinoic acid, ATRA), form a heterodimer with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. This compound acts as a competitive antagonist, binding to RARs and preventing the conformational changes necessary for co-activator recruitment and subsequent gene transcription.
Caption: Mechanism of RAR antagonism by this compound.
Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of retinoid-induced toxicity.
Caption: General experimental workflow for in vivo mouse studies.
Concluding Remarks
This compound is a valuable tool for dissecting the roles of retinoic acid signaling in various biological processes. The provided protocols and data serve as a guide for designing and conducting in vivo mouse studies. Researchers should optimize dosages and administration routes based on their specific experimental model and objectives. It is also noteworthy that some studies suggest this compound may interact with other signaling pathways, such as the AhR/ARNT pathway, which could be an important consideration in the interpretation of experimental results.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AGN 193109 in Directed Differentiation of Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a potent and selective synthetic retinoid that functions as a high-affinity pan-retinoic acid receptor (RAR) antagonist and, in some cellular contexts, an inverse agonist.[1][2][3] It exhibits high affinity for all three RAR subtypes (α, β, and γ) while showing no significant affinity for retinoid X receptors (RXRs).[1][3][4] This characteristic makes this compound a valuable tool for dissecting the role of RAR signaling in stem cell fate decisions and for directing the differentiation of pluripotent stem cells (PSCs) into specific lineages. By inhibiting the signaling pathways mediated by endogenous retinoic acid, this compound can modulate gene expression programs that control cell differentiation, offering a powerful method for generating specific cell types for research, drug screening, and potential therapeutic applications.
These application notes provide a comprehensive overview of the use of this compound in directed differentiation protocols, with a primary focus on the generation of paraxial mesoderm from mouse embryonic stem cells (mESCs). Information on its application in other lineages, such as foregut endoderm, is also included.
Mechanism of Action
This compound exerts its effects by competitively binding to the ligand-binding pocket of RARs. As an antagonist, it blocks the binding of endogenous retinoic acid, thereby preventing the recruitment of coactivators and the subsequent transcription of RAR target genes. In its capacity as an inverse agonist, this compound stabilizes the interaction between RARs and transcriptional co-repressors, such as NCoR and SMRT.[1] This stabilization actively represses the basal transcriptional activity of RARs, leading to a more profound inhibition of the retinoic acid signaling pathway. This dual mechanism of action allows for precise control over the intricate signaling networks that govern stem cell differentiation.
Quantitative Data
The following tables summarize key quantitative data for the use of this compound in stem cell differentiation protocols.
Table 1: this compound Binding Affinities and Properties
| Property | Value | References |
| Target | Pan-Retinoic Acid Receptor (RAR) Antagonist/Inverse Agonist | [1][2][3] |
| Kd for RARα | 2 nM | [1][3][4] |
| Kd for RARβ | 2 nM | [1][3][4] |
| Kd for RARγ | 3 nM | [1][3][4] |
| Affinity for RXRs | No significant affinity | [1][4] |
| Molecular Weight | 392.49 g/mol | |
| Solubility | Soluble in DMSO |
Table 2: Application of this compound in Directed Differentiation
| Application | Cell Type | Concentration | Duration of Treatment | Key Reagents | Differentiation Efficiency | References |
| Paraxial Mesoderm Differentiation | Mouse Embryonic Stem Cells (mESCs) | 1 µM | 3 days (continuous from epiblast to mesoderm stage) | CHIR99021, Activin A, FGF2 | ~90% Tbx6-positive cells | [4] |
| Foregut Endoderm Differentiation | Human Embryonic Stem Cells (hESCs) | 1 µM | Not specified | SU5402 (FGFR inhibitor) | Not specified | [2] |
| Inhibition of Neuronal Differentiation | Mouse Embryonic Stem Cells (mESCs) | 10 µM | Not specified | - | Not specified | [5] |
Experimental Protocols
Protocol 1: Directed Differentiation of Mouse Embryonic Stem Cells (mESCs) into Paraxial Mesoderm
This protocol is adapted from Russell et al., 2018 and describes a highly efficient method for generating paraxial mesoderm from mESCs.[4]
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
DMEM (high glucose, no L-glutamine, no sodium pyruvate)
-
Fetal Bovine Serum (FBS), ES-cell qualified
-
Penicillin-Streptomycin
-
L-glutamine
-
Non-Essential Amino Acids (NEAA)
-
2-Mercaptoethanol
-
Leukemia Inhibitory Factor (LIF)
-
Gelatin
-
PBS (Ca2+/Mg2+-free)
-
Trypsin-EDTA (0.25%)
-
Activin A
-
FGF2
-
CHIR99021
-
This compound (1 mM stock in DMSO)
-
6-well tissue culture plates
Procedure:
-
mESC Culture:
-
Culture mESCs on gelatin-coated plates in standard mESC medium (DMEM, 15% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 1% NEAA, 0.1 mM 2-Mercaptoethanol, 1000 U/mL LIF).
-
Maintain cells in an undifferentiated state.
-
-
Epiblast-like Cell (EpiLC) Induction (Day 0 - Day 2):
-
On Day 0, seed 1 x 105 mESCs per well of a 6-well plate in mESC medium without LIF.
-
On Day 1, replace the medium with EpiLC induction medium (DMEM/F12 with N2 and B27 supplements, 20 ng/mL Activin A, 12 ng/mL FGF2, and 1% Penicillin-Streptomycin).
-
On Day 2, the cells should have differentiated into a monolayer of EpiLCs.
-
-
Paraxial Mesoderm Induction (Day 2 - Day 3):
-
On Day 2, aspirate the EpiLC medium and replace it with paraxial mesoderm induction medium (DMEM/F12 with N2 and B27 supplements, 3 µM CHIR99021, and 1 µM this compound).
-
On Day 3, harvest the cells for analysis.
-
Expected Results:
-
This protocol should yield a cell population where approximately 90% of the cells are Tbx6-positive, a key marker for paraxial mesoderm.[4]
-
Cells can be analyzed by flow cytometry or immunofluorescence for Tbx6 and other relevant markers (e.g., Brachyury/T).
Visualizations
Signaling Pathway of this compound in Stem Cell Differentiation
Caption: this compound signaling pathway in stem cell differentiation.
Experimental Workflow for Paraxial Mesoderm Differentiation
Caption: Workflow for directed differentiation of mESCs to paraxial mesoderm.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low differentiation efficiency | Suboptimal mESC quality | Ensure mESCs are pluripotent and have a normal karyotype. Use low-passage cells. |
| Incorrect seeding density | Optimize seeding density to achieve a confluent monolayer of EpiLCs. | |
| Inactive reagents | Use fresh, properly stored growth factors and small molecules. Test the activity of CHIR99021 and this compound. | |
| Cell death | High concentration of DMSO | Ensure the final concentration of DMSO in the culture medium is below 0.1%. |
| Poor cell viability after passaging | Handle cells gently during passaging. Use a cell dissociation reagent that is not overly harsh. | |
| Variable results | Inconsistent timing of medium changes | Adhere strictly to the timeline of the protocol. |
| Batch-to-batch variation in FBS or other reagents | Test new batches of reagents before use in critical experiments. Consider transitioning to a serum-free, defined medium. |
Concluding Remarks
This compound is a powerful and specific inhibitor of the retinoic acid signaling pathway, making it an invaluable tool for directing stem cell differentiation. The protocols and data presented here provide a solid foundation for researchers to utilize this compound to generate specific cell lineages, particularly paraxial mesoderm, with high efficiency. Further optimization may be required for different pluripotent stem cell lines and for differentiation into other desired cell types. As our understanding of the intricate signaling networks governing development continues to grow, tools like this compound will be instrumental in advancing the fields of developmental biology, drug discovery, and regenerative medicine.
References
- 1. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Receptor Signaling During Paraxial Mesoderm Differentiation of Pluripotent Stem Cells | Semantic Scholar [semanticscholar.org]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonism of retinoic acid receptors directs epiblast cells into the paraxial mesoderm lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for AGN 193109 in Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AGN 193109, a potent and selective pan-Retinoic Acid Receptor (RAR) antagonist, in rescue experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a synthetic retinoid analog that functions as a high-affinity antagonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ)[1][2]. It exhibits high specificity for RARs and does not bind to or activate Retinoid X Receptors (RXRs)[1][3]. This specificity makes this compound an invaluable tool for elucidating the physiological and pathophysiological roles of RAR-mediated signaling pathways. In rescue experiments, this compound is employed to counteract the effects of RAR agonists, such as all-trans retinoic acid (ATRA) or synthetic agonists like TTNPB, thereby "rescuing" the cellular or organismal phenotype from the effects of excessive RAR activation[4][5].
Mechanism of Action
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in various biological processes, including cell proliferation, differentiation, and embryonic development[6][7]. RA exerts its effects by binding to RARs, which then form heterodimers with RXRs[8]. These RAR/RXR heterodimers bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription[8][9].
This compound acts as a competitive antagonist by binding to the ligand-binding pocket of RARs, preventing the binding of RA and other RAR agonists. This inhibition blocks the subsequent conformational changes in the receptor that are necessary for the recruitment of co-activators and the initiation of gene transcription[10]. Consequently, this compound can prevent or reverse the biological effects mediated by RAR activation.
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound as reported in the literature.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptors
| Receptor Subtype | Dissociation Constant (Kd) | Reference |
| RARα | 2 nM | [1][2][3] |
| RARβ | 2 nM | [1][2][3] |
| RARγ | 3 nM | [1][2][3] |
| RXRs | No significant affinity | [1][3][4] |
Table 2: Effective Concentrations of this compound in In Vitro and In Vivo Studies
| Experimental System | Effect | Concentration/Dose | Reference |
| Human Ectocervical Epithelial (ECE16-1) Cells | Half-reversal of retinoid-dependent growth suppression | 10 nM | [1] |
| Human Ectocervical Epithelial (ECE16-1) Cells | Complete reversal of retinoid-dependent growth suppression | 100 nM | [1] |
| Human Ectocervical Epithelial (ECE16-1) Cells | Inhibition of TTNPB-dependent morphological changes | 100 nM | [1][3] |
| Human Ectocervical Epithelial (ECE16-1) Cells | Half-maximal antagonism of retinoid agonist | 1:1 molar ratio (this compound:agonist) | [4] |
| Human Ectocervical Epithelial (ECE16-1) Cells | Maximal antagonism of retinoid agonist | 10:1 molar ratio (this compound:agonist) | [4] |
| Mouse Embryonic Stem Cells | Promotion of differentiation into paraxial mesoderm | Not specified | [2] |
| Primary Human Cardiovascular Smooth Muscle Cells | Suppression of calcification | Not specified | [2] |
| Hairless Mice (topical application) | Blockade of TTNPB-induced skin irritation and splenomegaly | 1- to 16-fold molar excess over TTNPB | [5] |
| Mice (topical this compound, oral TTNPB) | Inhibition of TTNPB-induced cutaneous irritation and weight loss | 0.30 or 1.20 µmol/kg/day | [5] |
| Mice with pre-existing retinoid toxicity | Accelerated recovery and prevention of death | 1.44, 7.2, or 36.0 µmol/kg | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro rescue experiment using this compound to counteract the effects of an RAR agonist.
Protocol: In Vitro Rescue of RAR Agonist-Induced Effects
1. Materials and Reagents:
-
Cell Line: A cell line responsive to retinoic acid (e.g., ECE16-1, human keratinocytes, or a cell line relevant to the research question).
-
Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, FBS, antibiotics).
-
RAR Agonist: All-trans retinoic acid (ATRA) or a synthetic agonist like TTNPB.
-
This compound: Prepare stock solutions in a suitable solvent like DMSO[2]. Store at -20°C[2][11].
-
Assay Reagents: Reagents for the chosen endpoint analysis (e.g., RNA extraction kit for gene expression analysis, antibodies for Western blotting, cell proliferation assay kit).
2. Preparation of Reagents:
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
RAR Agonist Stock Solution: Prepare a stock solution of the RAR agonist (e.g., ATRA in DMSO) and store under appropriate conditions (protected from light for ATRA).
-
Working Solutions: On the day of the experiment, dilute the stock solutions of this compound and the RAR agonist to the desired final concentrations in the cell culture medium. It is recommended to prepare fresh working solutions for each experiment[1].
3. Experimental Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase during the treatment period. Allow cells to adhere and equilibrate for 24 hours[3].
-
Treatment Groups: Set up the following treatment groups (and any additional concentrations as needed):
-
Vehicle Control (e.g., DMSO)
-
RAR Agonist alone
-
This compound alone (to assess for any intrinsic activity)[4]
-
RAR Agonist + this compound (co-treatment)
-
-
Treatment Application:
-
Remove the old medium from the cells.
-
Add the freshly prepared medium containing the respective treatments to each well.
-
For co-treatment, the RAR agonist and this compound are added simultaneously. The molar ratio of antagonist to agonist is critical, with a 10:1 ratio often providing maximal antagonism[4][12].
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured. For some assays, daily treatment may be required[1][3].
-
Endpoint Analysis: After the incubation period, harvest the cells and perform the chosen analysis. Examples include:
-
Gene Expression Analysis (qPCR or RNA-seq): To measure changes in the expression of retinoid-responsive genes (e.g., cytokeratins K5, K6, K14, K16, K17, K7, K8, K19, or RARβ)[1][4].
-
Protein Analysis (Western Blot or ELISA): To quantify changes in protein levels.
-
Cell Proliferation/Viability Assays: (e.g., MTT, WST-1, or cell counting) to assess the effects on cell growth[1][4].
-
Morphological Analysis: (Microscopy) to observe changes in cell shape and structure[1][4].
-
4. Data Analysis:
-
Analyze the data from the different treatment groups. In a successful rescue experiment, the effects of the RAR agonist should be significantly diminished or completely blocked in the presence of this compound.
Visualizations
Retinoic Acid Signaling Pathway and this compound Mechanism of Action
Caption: Retinoic Acid Signaling and this compound Inhibition.
Experimental Workflow for an In Vitro Rescue Experiment
Caption: Workflow for an this compound Rescue Experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Performing a Dose-Response Curve with AGN 193109
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a potent and specific synthetic retinoid that acts as a high-affinity pan-antagonist for retinoic acid receptors (RARs), with reported Kd values of 2 nM for RARα and RARβ, and 3 nM for RARγ.[1][2][3][4][5] It functions by competing with retinoic acid (RA) to bind to RARs, thereby inhibiting the transcriptional activation of RA-responsive genes.[4][6] In certain cellular contexts, it can also exhibit inverse agonist activity.[7][8][9] Understanding the dose-dependent inhibitory effect of this compound is crucial for studies related to oncology, developmental biology, and dermatology where the retinoic acid signaling pathway plays a key role.
These application notes provide a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound using a cell-based retinoic acid response element (RARE)-driven luciferase reporter gene assay. This assay is a robust and sensitive method for quantifying the antagonistic activity of compounds targeting the retinoic acid signaling pathway.
Principle of the Assay
The assay utilizes a mammalian cell line engineered to stably express the firefly luciferase reporter gene under the control of a promoter containing multiple copies of the Retinoic Acid Response Element (RARE). In the presence of a retinoic acid receptor agonist, such as all-trans retinoic acid (ATRA), the RAR/RXR heterodimer binds to the RARE, inducing the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of luciferin, producing a measurable light signal (luminescence).
This compound, as an RAR antagonist, will compete with ATRA for binding to the RARs. This competition inhibits the ATRA-induced transcription of the luciferase gene, leading to a dose-dependent decrease in the luminescence signal. By measuring the luminescence at various concentrations of this compound in the presence of a fixed concentration of ATRA, a dose-response curve can be generated to determine the IC50 value of this compound.
Retinoic Acid Signaling Pathway
The canonical retinoic acid signaling pathway begins with the cellular uptake of retinol (B82714) (Vitamin A) and its conversion to all-trans retinoic acid (ATRA).[10] ATRA then diffuses into the nucleus and binds to the retinoic acid receptor (RAR), which is heterodimerized with the retinoid X receptor (RXR). This ligand-receptor complex then binds to RAREs in the promoter regions of target genes, modulating their transcription.[11][12][13][14] this compound interferes with this pathway by preventing the binding of ATRA to the RAR/RXR heterodimer.
Figure 1. Simplified diagram of the Retinoic Acid Signaling Pathway and the inhibitory action of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| RARE Luciferase Reporter Cell Line | ATCC, Indigo Biosciences | e.g., MCF-7, HEK293T |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Charcoal-Stripped Fetal Bovine Serum (FBS) | Gibco | 12676029 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| This compound | MedChemExpress, Tocris | HY-U00449, 1632 |
| All-trans Retinoic Acid (ATRA) | Sigma-Aldrich | R2625 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luciferase Assay System | Promega | E1500 |
| Luminometer | Various | - |
Experimental Protocol
Cell Culture and Maintenance
-
Culture the RARE luciferase reporter cell line (e.g., MCF-7 or a commercially available reporter cell line) in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin. The use of charcoal-stripped FBS is critical to minimize background RAR activation from endogenous retinoids in the serum.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Preparation of Compounds
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
ATRA Stock Solution: Prepare a 1 mM stock solution of all-trans retinoic acid (ATRA) in anhydrous DMSO. Protect from light and store at -20°C.
-
Serial Dilutions of this compound: On the day of the experiment, prepare a serial dilution of this compound in cell culture medium. A typical final concentration range for the dose-response curve would be from 1 pM to 10 µM.
-
ATRA Working Solution: Prepare a working solution of ATRA in cell culture medium. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in an agonist dose-response experiment. A typical starting concentration to test is around 1-10 nM.
Assay Procedure
-
Cell Seeding: Trypsinize and resuspend the cells in fresh culture medium. Count the cells and adjust the density to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom plate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 50 µL of the serially diluted this compound solutions to the respective wells.
-
Immediately add 50 µL of the ATRA working solution to all wells except the vehicle control wells.
-
For control wells, add the appropriate vehicle solutions (e.g., medium with 0.1% DMSO).
-
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.
Luciferase Assay
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system (e.g., add 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature on a shaker).
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer with an integration time of 1-10 seconds per well.
Experimental Workflow
Figure 2. Workflow for the this compound dose-response assay.
Data Presentation and Analysis
The raw data will be in the form of Relative Light Units (RLU) from the luminometer.
Data Normalization
-
Subtract Background: Subtract the average RLU of the "no cells" control from all other RLU values.
-
Calculate Percent Inhibition: Normalize the data to the controls.
-
The "ATRA only" wells represent 0% inhibition.
-
The "vehicle only" wells represent 100% inhibition.
-
Percent Inhibition = 100 * (1 - [(RLU_sample - RLU_vehicle) / (RLU_ATRA - RLU_vehicle)])
-
Dose-Response Curve
Plot the Percent Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve.
IC50 Determination
The IC50 value, which is the concentration of this compound that produces 50% inhibition of the ATRA-induced luciferase activity, can be calculated from the dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Expected Results
The expected outcome is a sigmoidal dose-response curve where increasing concentrations of this compound lead to a decrease in the luciferase signal. The IC50 value for this compound is expected to be in the low nanomolar range, consistent with its high binding affinity for RARs.
Sample Data Table
| This compound Conc. (nM) | Log [this compound] | Average RLU | % Inhibition |
| 0 (Vehicle) | - | 1,500 | 100.0 |
| 0 (ATRA only) | - | 150,000 | 0.0 |
| 0.01 | -2.00 | 148,500 | 1.0 |
| 0.1 | -1.00 | 135,000 | 10.1 |
| 1 | 0.00 | 80,000 | 47.1 |
| 10 | 1.00 | 25,000 | 84.2 |
| 100 | 2.00 | 5,000 | 97.6 |
| 1000 | 3.00 | 2,000 | 99.7 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Endogenous retinoids in serum | Use charcoal-stripped FBS. |
| Cell death releasing ATP | Ensure cell viability; check for cytotoxicity of compounds. | |
| Low signal-to-background ratio | Low reporter gene expression | Optimize ATRA concentration; use a more sensitive luciferase reagent. |
| Insufficient cell number | Increase cell seeding density. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension; use a multichannel pipette. |
| Pipetting errors | Calibrate pipettes; be consistent with pipetting technique. | |
| No dose-response observed | Incorrect compound concentrations | Verify stock solution concentrations and serial dilutions. |
| Inactive compound | Check the quality and storage of this compound. | |
| Assay window too narrow | Adjust the concentration of the ATRA challenge agonist. |
Conclusion
This protocol provides a detailed and robust method for determining the dose-response relationship and IC50 value of the RAR antagonist this compound. The use of a RARE-luciferase reporter assay offers high sensitivity and specificity for quantifying the functional activity of compounds that modulate the retinoic acid signaling pathway. Adherence to the outlined procedures will enable researchers to obtain reliable and reproducible data for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mcf7.com [mcf7.com]
- 4. Luciferase Assay System Protocol [promega.com]
- 5. Examining multiple cellular pathways at once using multiplex hextuple luciferase assaying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor alpha inhibits ferroptosis by promoting thioredoxin and protein phosphatase 1F in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. A transgenic reporter mouse model for in vivo assessment of retinoic acid receptor transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the RAR Antagonist AGN 193109 in Combination with the RAR Agonist TTNPB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined use of AGN 193109, a potent pan-Retinoic Acid Receptor (RAR) antagonist, and TTNPB ((E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propen-1-yl]benzoic acid), a highly potent synthetic RAR agonist. This document details their mechanisms of action, summarizes key quantitative data, and provides detailed protocols for their application in in vitro and in vivo studies.
Introduction to this compound and TTNPB
Retinoic acid signaling, mediated by Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), is crucial for various biological processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in several diseases, making RARs a significant target for therapeutic intervention.
This compound is a high-affinity pan-RAR antagonist that binds to RARα, RARβ, and RARγ, but not to RXRs.[2][3] It is a valuable tool for elucidating the physiological roles of RARs and for antagonizing the effects of RAR agonists.[4][5]
TTNPB (Arotinoid Acid) is a synthetic retinoid analog that acts as a potent pan-RAR agonist, demonstrating high affinity for all three RAR subtypes.[1][6] Its high potency and stability make it a standard tool for activating RAR-mediated signaling pathways in experimental settings.[7][8]
The combination of this compound and TTNPB allows for precise modulation of the RAR signaling pathway, enabling researchers to study the specific effects of RAR activation and inhibition.
Mechanism of Action and Signaling Pathway
RARs form heterodimers with RXRs and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1] In the absence of an agonist, the RAR/RXR heterodimer is often bound to corepressor proteins, inhibiting gene transcription.
-
Agonist Action (TTNPB): Upon binding of an agonist like TTNPB to the RAR ligand-binding pocket, a conformational change occurs. This leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promotes the transcription of target genes.[9][10]
-
Antagonist Action (this compound): this compound binds to the RAR ligand-binding pocket but fails to induce the conformational change necessary for coactivator recruitment. Instead, it competitively inhibits the binding of agonists like TTNPB, thereby preventing the activation of RAR-mediated gene transcription.[3][5] In some contexts, it can also act as an inverse agonist.[11]
Quantitative Data
The following tables summarize the binding affinities and effective concentrations for this compound and TTNPB.
Table 1: Binding Affinities of this compound and TTNPB for RARs
| Compound | Receptor | Binding Affinity (Kd or IC50) | Reference |
| This compound | RARα | Kd = 2 nM | [2][3] |
| RARβ | Kd = 2 nM | [2][3] | |
| RARγ | Kd = 3 nM | [2][3] | |
| TTNPB | hRARα | IC50 = 5.1 nM | [6] |
| hRARβ | IC50 = 4.5 nM | [6] | |
| hRARγ | IC50 = 9.3 nM | [6] | |
| mRARα | IC50 = 3.8 nM | [6] | |
| mRARβ | IC50 = 4.0 nM | [6] | |
| mRARγ | IC50 = 4.5 nM | [6] |
hRAR: human RAR; mRAR: mouse RAR
Table 2: Effective Concentrations of this compound and TTNPB in Cell-Based Assays
| Cell Line | Agonist (TTNPB) | Antagonist (this compound) | Molar Ratio (Antagonist:Agonist) for Antagonism | Observed Effect | Reference |
| ECE16-1 | 10 nM | 10-100 nM | 1:1 (Half-maximal) 10:1 (Maximal) | Inhibition of TTNPB-induced morphological changes and growth suppression. | [2][3][12] |
| Normal Human Keratinocytes (NHKs) | - | - | 10:1 (Greatest antagonism) | Mutual antagonism in MRP-8 inhibition. | [11] |
| Prostate Carcinoma Lines (LNCaP, PC3, DU145) | >10 nM (Inhibition) | IC50 = 16-34 nM | - | Inhibition of colony formation and induction of apoptosis by AGN 194310 (a related pan-RAR antagonist). | [13][14] |
Experimental Protocols
In Vitro Antagonism Assay in ECE16-1 Cells
This protocol is designed to assess the ability of this compound to antagonize the effects of TTNPB on cell proliferation and morphology in the ECE16-1 human ectocervical epithelial cell line.[3][12]
Materials:
-
ECE16-1 cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Epidermal Growth Factor (EGF)
-
TTNPB (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Cell culture plates (6-well or 24-well)
-
Microscope for cell morphology assessment
-
Cell counting kit or hemocytometer
Protocol:
-
Cell Culture: Culture ECE16-1 cells in DMEM/F12 medium supplemented with 10% FBS. For experiments, switch to a defined medium (DM) containing 10 ng/ml EGF.
-
Seeding: Seed ECE16-1 cells in culture plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing cells to attach overnight, replace the medium with fresh DM/EGF containing the following treatments:
-
Vehicle control (DMSO)
-
TTNPB (e.g., 10 nM)
-
This compound alone (e.g., 100 nM)
-
TTNPB (10 nM) + this compound at varying concentrations (e.g., 10 nM, 50 nM, 100 nM) to determine the dose-response of antagonism.
-
-
Incubation: Incubate the cells for 3-5 days.
-
Assessment of Cell Morphology: Observe and photograph the cells daily using a phase-contrast microscope. Note any changes in cell shape and confluence. TTNPB treatment is expected to alter cell morphology, an effect that should be reversed by this compound.[3][12]
-
Assessment of Cell Proliferation: At the end of the incubation period, detach the cells and determine the cell number using a cell counter or a proliferation assay (e.g., MTS or WST-1). TTNPB is known to suppress proliferation in these cells, and this compound should reverse this effect.[3][12]
References
- 1. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. apexbt.com [apexbt.com]
- 7. Multiple factors contribute to the toxicity of the aromatic retinoid TTNPB (Ro 13-7410): interactions with the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic Acid Receptors Agonist | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. A Genomic Mechanism for Antagonism Between Retinoic Acid and Estrogen Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Long-Term Storage and Stability of AGN 193109 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions and protocols for assessing the long-term stability of AGN 193109 solutions. This compound is a potent and specific pan-retinoic acid receptor (RAR) antagonist, and maintaining its integrity in solution is critical for reliable experimental outcomes. The following information is based on manufacturer recommendations and general best practices for retinoid compounds.
Recommended Storage Conditions
Proper storage is crucial to prevent the degradation of this compound. As with many retinoids, it is susceptible to degradation from light, heat, and oxidation.
Solid Compound: The solid form of this compound should be stored at -20°C.[1][2] The sodium salt form of this compound has been reported to be stable for at least four years when stored at this temperature.
Stock Solutions: For long-term storage, stock solutions of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and stored in aliquots to minimize freeze-thaw cycles. It is recommended to prepare fresh solutions and use them promptly.[3]
| Storage Temperature | Duration | Solvent |
| -80°C | Up to 2 years | DMSO |
| -20°C | Up to 1 year | DMSO |
Table 1: Recommended long-term storage conditions for this compound stock solutions.[3]
Important Handling Precautions:
-
Protect from Light: All solutions containing this compound should be handled in amber vials or tubes to protect them from light, as retinoids are generally light-sensitive.
-
Inert Atmosphere: For maximum stability, it is advisable to overlay the solution with an inert gas, such as argon or nitrogen, before sealing and freezing.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.
Preparation of Stock Solutions
The following protocol outlines the general procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage.
Signaling Pathway of this compound
This compound acts as a competitive antagonist at all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). It binds to these receptors with high affinity but does not elicit the conformational changes required for the recruitment of coactivators and subsequent gene transcription. By blocking the binding of endogenous agonists like all-trans retinoic acid (ATRA), this compound inhibits RAR-mediated signaling pathways.
References
Application of AGN 193109 in Neurodevelopmental Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of AGN 193109, a potent pan-retinoic acid receptor (RAR) antagonist, in the study of neurodevelopment. By competitively blocking the binding of retinoic acid (RA) to its receptors, this compound serves as a powerful tool to investigate the intricate roles of RA signaling in neuronal differentiation, patterning, and migration.
Introduction
Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule in embryonic development, particularly in the formation of the central nervous system. It orchestrates a plethora of processes including the establishment of the anterior-posterior axis, hindbrain segmentation, and the differentiation of various neuronal subtypes.[1] Dysregulation of RA signaling is implicated in a range of neurodevelopmental disorders.
This compound is a high-affinity antagonist for all three major subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2][3][4] It exhibits negligible affinity for retinoid X receptors (RXRs), making it a specific tool to probe RAR-mediated pathways.[1][2][3][4] Its utility in neurodevelopmental research stems from its ability to create a functional RA-deficient state, allowing for the elucidation of RA-dependent developmental events.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.
| Property | Value | Reference |
| Molecular Weight | 392.49 g/mol | |
| Formula | C₂₈H₂₄O₂ | |
| CAS Number | 171746-21-7 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | |
| Storage | Store at -20°C |
Mechanism of Action in Neurodevelopment
This compound functions as a competitive antagonist at retinoic acid receptors. In the canonical RA signaling pathway, all-trans retinoic acid (atRA) binds to a heterodimer of a retinoic acid receptor (RAR) and a retinoid X receptor (RXR). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. These target genes are crucial for various aspects of neurodevelopment, including cell cycle exit and neuronal differentiation.[1]
This compound, by occupying the ligand-binding pocket of RARs, prevents the binding of endogenous RA. This action blocks the recruitment of co-activators, leading to the repression of RA-target gene transcription. This blockade of RA signaling can have profound effects on neurodevelopment, such as inhibiting the differentiation of neural progenitors and disrupting the formation of specific brain structures.
Figure 1: Mechanism of this compound in the Retinoic Acid Signaling Pathway.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the biological activity of this compound.
Table 1: Binding Affinity (Kd) of this compound for Retinoic Acid Receptors
| Receptor Subtype | Kd (nM) | Reference(s) |
| RARα | 2 | [1][2][3][4] |
| RARβ | 2 | [1][2][3][4] |
| RARγ | 3 | [1][2][3][4] |
Table 2: Effective Concentrations of this compound in Neurodevelopmental Models
| Model System | Effective Concentration/Dose | Observed Effect | Reference |
| Mouse Embryos (in vivo) | 1 mg/kg (oral) | Severe craniofacial and eye malformations | [5] |
| Hepa-1c1c7 cells (in vitro) | 10⁻⁵ M | Maximal elevation of CYP1A1 mRNA levels | [5] |
| ECE16-1 cells (in vitro) | 100 nM | Inhibition of RAR agonist-dependent morphological changes | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound in neurodevelopmental studies are provided below.
Protocol 1: Inhibition of Neuronal Differentiation from Embryonic Stem Cells
This protocol outlines a method to investigate the role of RA signaling in the differentiation of embryonic stem cells (ESCs) into neurons using this compound.
Materials:
-
Mouse or human embryonic stem cells (ESCs)
-
ESC culture medium
-
Neural induction medium (e.g., N2B27 medium)
-
This compound (Tocris, R&D Systems, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
All-trans retinoic acid (atRA)
-
Cell culture plates (gelatin-coated)
-
Antibodies for immunocytochemistry (e.g., anti-βIII-tubulin, anti-Sox1)
-
Reagents for qRT-PCR
Procedure:
-
ESC Culture: Maintain ESCs in an undifferentiated state on gelatin-coated plates in ESC culture medium.
-
Neural Induction: To initiate neural differentiation, plate ESCs at an appropriate density in N2B27 medium.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On day 1 of neural induction, add this compound to the culture medium at a final concentration of 100 nM to 1 µM. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and differentiation protocol.
-
Include the following control groups:
-
Vehicle control (DMSO)
-
Positive control for differentiation (e.g., 1 µM atRA)
-
Rescue experiment (co-treatment with atRA and this compound)
-
-
-
Culture and Medium Changes: Culture the cells for 5-7 days, changing the medium with fresh this compound or control treatments every 2 days.
-
Analysis of Neuronal Differentiation:
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers such as βIII-tubulin (a marker for immature neurons) and Sox1 (an early neural marker).
-
qRT-PCR: Isolate RNA from the cells and perform quantitative real-time PCR to analyze the expression of key neurodevelopmental genes (e.g., Sox1, Pax6, Tubb3).
-
Figure 2: Workflow for studying the inhibition of neuronal differentiation with this compound.
Protocol 2: In Vitro Neural Crest Cell Migration Assay
This protocol describes an assay to assess the impact of inhibiting RA signaling with this compound on the migration of neural crest cells (NCCs).
Materials:
-
Chick or quail embryos
-
Dissection medium (e.g., Hanks' Balanced Salt Solution)
-
Fibronectin-coated culture dishes
-
Neural crest cell culture medium
-
This compound
-
DMSO
-
Microscope with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Neural Tube Explantation: Isolate neural tubes from chick or quail embryos at the appropriate developmental stage.
-
Explant Culture: Place the neural tube explants on fibronectin-coated dishes in neural crest cell culture medium. NCCs will delaminate and migrate out from the neural tube.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Include a DMSO vehicle control.
-
-
Time-Lapse Imaging: Place the culture dish on a microscope equipped with a stage-top incubator and acquire images of the migrating NCCs every 15-30 minutes for 24-48 hours.
-
Analysis of Cell Migration:
-
Use image analysis software to track the movement of individual NCCs.
-
Quantify migration parameters such as:
-
Migration speed (µm/hour)
-
Total distance migrated (µm)
-
Directionality of migration
-
-
Figure 3: Experimental workflow for the in vitro neural crest cell migration assay.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the multifaceted roles of retinoic acid signaling in neurodevelopment. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the fundamental mechanisms governing the formation of the nervous system. Careful consideration of dosage, timing of application, and appropriate model systems will be crucial for obtaining robust and interpretable results.
References
- 1. Retinoic acid signaling and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoids: Mechanisms of Action in Neuronal Cell Fate Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing AGN 193109 to Investigate Cardiovascular Cell Calcification
References
- 1. Retinoids repress human cardiovascular cell calcification with evidence for distinct selective retinoid modulator effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Retinoids Repress Human Cardiovascular Cell Calcification With Evidence for Distinct Selective Retinoid Modulator Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Retinoids – dissolving the calcification paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
Troubleshooting & Optimization
AGN 193109 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of AGN 193109 in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this potent pan-RAR antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble up to 10 mM in DMSO, though gentle warming may be required to achieve complete dissolution. One protocol suggests that a 20 mM stock solution in DMSO can be prepared without solubility issues.
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To troubleshoot this, consider the following:
-
Pre-warm the aqueous medium: Before adding the this compound DMSO stock, pre-warming the cell culture media to 37°C can help prevent precipitation.[2][3]
-
Final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically less than 0.5%, as higher concentrations can be toxic to cells.[2][3]
-
Sonication: For in vivo preparations or if precipitation occurs, sonication can help to create a fine suspension.[1][4][5]
-
Use of suspending agents: For in vivo studies, using suspending agents like 0.5% CMC-Na or 15% Cremophor EL in saline can help create a more stable suspension.[1][5]
Q3: Can I prepare a stock solution of this compound in water or PBS?
A3: Direct dissolution of this compound in purely aqueous solutions like water or PBS is not recommended due to its poor solubility. The compound is hydrophobic, and attempting to dissolve it directly in aqueous buffers will likely result in a non-homogenous mixture or complete insolubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: How should I store my this compound stock solution?
A4: Store the this compound powder at -20°C.[1] Once reconstituted in a solvent like DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[3][5] These aliquots should be stored at -20°C or -80°C.[1][5] Stock solutions are generally stable for up to one year at -20°C and up to two years at -80°C.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | Low aqueous solubility of this compound. | 1. Pre-warm the aqueous media to 37°C before adding the compound.[2][3]2. Reduce the final concentration of this compound.3. Increase the volume of the aqueous media to achieve a lower final concentration.4. Ensure the final DMSO concentration is below 0.5%.[2][3] |
| Cloudy or hazy solution after dilution. | Formation of a fine precipitate or suspension. | 1. For in vitro studies, try filtering the final solution through a 0.2 µm low-protein binding filter, though this may remove some of the active compound if it has precipitated.[3]2. For in vivo studies, use sonication to create a uniform suspension.[1][4][5] |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound leading to inaccurate final concentrations. | 1. Always visually inspect your final working solution for any signs of precipitation before use.2. Prepare fresh working solutions for each experiment from a well-dissolved stock solution.[4] |
| Cell toxicity observed in culture. | High concentration of the solvent (DMSO). | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[2][3] |
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 3.92 | 10 | Gentle warming may be required. |
| DMSO | 2[1] | 5.10[1] | Warming may be needed. |
| 95% Ethanol | Not specified | 9[2] |
Table 2: Formulations for In Vivo Suspensions
| Formulation | Solubility/Concentration | State of Solution | Required Action |
| 10% DMSO >> 90% Corn oil | ≥ 0.4 mg/mL (1.02 mM)[1] | Clear Solution | Mix evenly. |
| 0.5% CMC-Na in saline water | 5 mg/mL (12.74 mM)[1][4][5] | Suspended Solution | Ultrasonic treatment needed. |
| 15% Cremophor EL >> 85% Saline | 12.5 mg/mL (31.85 mM)[1] | Suspended Solution | Ultrasonic treatment needed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial based on the amount of powder (Molecular Weight: 392.49 g/mol ). c. If the powder does not dissolve completely, warm the solution at 37°C for 3-5 minutes and vortex gently.[3] d. Once fully dissolved, aliquot the stock solution into sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.[1][5]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials: Prepared this compound DMSO stock solution, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Determine the final concentration of this compound required for your experiment. c. Directly add the required volume of the DMSO stock solution to the pre-warmed cell culture medium. Ensure the final DMSO concentration remains below 0.5%.[2][3] d. Mix gently by inverting the tube or pipetting. e. Visually inspect the solution for any signs of precipitation. f. Use the freshly prepared working solution immediately.[4]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound mechanism as a RAR antagonist.
References
Troubleshooting AGN 193109 precipitation in cell culture media
Welcome to the technical support center for AGN 193109. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when working with this compound in cell culture experiments, with a primary focus on preventing and resolving precipitation.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a solvent like DMSO is rapidly introduced into an aqueous solution like cell culture media where its solubility is much lower.[1] The DMSO disperses quickly, leaving the hydrophobic this compound to precipitate out of the aqueous environment.
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The recommended solvent for this compound is DMSO.[2] A stock solution of up to 10 mM can be prepared in DMSO, potentially requiring gentle warming to fully dissolve.[2] It is crucial to ensure the compound is completely dissolved before further dilution.
Q3: How can I prevent my this compound stock solution from precipitating during storage?
A3: To prevent precipitation in your stock solution, store it at -20°C or -80°C for long-term stability.[2][3] It is also recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can cause the compound to come out of solution over time.[4] Before use, allow an aliquot to equilibrate to room temperature before opening to prevent moisture condensation.
Q4: My cell culture medium turned cloudy after incubating with this compound. What could be the cause?
A4: Cloudiness or turbidity that appears over time can be due to several factors:
-
Delayed Precipitation: The concentration of this compound may be above its solubility limit in the complete media under incubation conditions (e.g., 37°C and 5% CO2).
-
Temperature and pH Shifts: Changes in temperature and pH within the incubator can decrease the solubility of the compound.[4]
-
Interaction with Media Components: this compound may interact with proteins or salts in the media over time, leading to precipitation.[4]
-
Microbial Contamination: In some cases, cloudiness can be a sign of bacterial or fungal contamination.[5] It is advisable to examine a sample under a microscope to differentiate between chemical precipitate and microbial growth.[4]
Q5: What is the maximum final concentration of DMSO I should have in my cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%, with many protocols recommending ≤0.1%.[3][6] Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the this compound stock solution to your cell culture media, follow these troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit.[1] | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media to ensure gradual and thorough mixing.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[1] |
Issue 2: Precipitation Over Time in the Incubator
If the media appears clear initially but becomes cloudy or shows precipitate after a period of incubation, consider the following.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Fluctuations | The shift from room temperature to 37°C and the CO2 environment in the incubator can alter the solubility of the compound.[4] | Pre-warm the media to 37°C before adding the compound.[4] Ensure your media is properly buffered for the CO2 concentration of your incubator to maintain a stable pH. |
| Media Evaporation | Evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it past its solubility limit.[5] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[5] |
| Interaction with Serum Proteins | Retinoids can interact with proteins in the serum. While this can sometimes improve stability, it can also potentially lead to the formation of insoluble complexes.[7] | If you suspect interactions with serum, you can test different serum concentrations or use a serum-free medium if it is compatible with your cell line. |
| Stock Solution Instability | Repeated freeze-thaw cycles can cause the compound to precipitate out of the stock solution, leading to the addition of insoluble material to the media.[4] | Aliquot your stock solution to minimize freeze-thaw cycles.[4] Before use, visually inspect the stock for any precipitate. If present, try to redissolve it by gentle warming (e.g., in a 37°C water bath) and vortexing. If it does not redissolve, prepare a fresh stock solution.[6] |
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution.[2][6]
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: While gently vortexing or swirling the pre-warmed medium, add a small volume of the DMSO stock dropwise to achieve the final desired concentration.[1] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol for Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.[6]
-
Prepare a Serial Dilution of the Compound in Media:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate or microcentrifuge tubes, add your complete cell culture medium, pre-warmed to 37°C.
-
Create a range of final concentrations of this compound by adding the appropriate amount of the DMSO stock to the media. For example, you can prepare a 2-fold serial dilution to test concentrations from 100 µM down to 1 µM.
-
Include a DMSO-only control with the highest volume of DMSO used.
-
-
Incubate and Observe: Incubate the plate or tubes at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells or tubes for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] For a more detailed inspection, a small aliquot can be viewed under a microscope.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.[4]
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: A recommended workflow for preparing this compound working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of AGN 193109
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AGN 193109.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity, pan-retinoic acid receptor (RAR) antagonist.[1][2] It binds to all three RAR subtypes (RARα, RARβ, and RARγ) with high affinity, thereby blocking the action of retinoic acid and other RAR agonists.[1][2][3] It exhibits no significant affinity for retinoid X receptors (RXRs).[1][2]
Q2: What are the known binding affinities of this compound for its primary targets?
This compound is a potent antagonist with low nanomolar binding affinities for the RARs.[1][2]
| Receptor Subtype | Dissociation Constant (Kd) |
| RARα | 2 nM |
| RARβ | 2 nM |
| RARγ | 3 nM |
Q3: Is there any information on the off-target profile of this compound?
Publicly available information on the broad off-target profile of this compound is limited. Most studies have focused on its high selectivity for RARs over RXRs.[2][3] As with any small molecule inhibitor, the potential for off-target interactions exists and should be considered when interpreting experimental results.
Q4: What are some general signs of potential off-target effects in my cell-based assays?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other RAR antagonists: Using a structurally different RAR antagonist for the same target produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the target RARs are knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (Kd values are in the low nM range).[1][2]
-
Unexpected cellular toxicity: The observed cellular toxicity is not consistent with the known biological functions of RAR inhibition.
Q5: How can I proactively assess the potential off-target effects of this compound in my experimental system?
To proactively identify potential off-target effects, consider the following approaches:
-
Perform dose-response experiments: Determine the minimal effective concentration to elicit the desired on-target effect and identify the concentration at which unexpected phenotypes or toxicity occur.
-
Use orthogonal pharmacological validation: Employ a structurally distinct RAR antagonist to confirm that the observed phenotype is consistent across different molecules targeting the same receptor.
-
Conduct broad-panel screening: Screen this compound against a panel of receptors and enzymes (e.g., nuclear receptor panel, kinase panel, GPCR panel) to identify potential off-target interactions.
-
Utilize a negative control compound: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between target-specific effects and effects related to the chemical scaffold.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic results.
| Potential Cause | Troubleshooting Steps |
| Off-target effects | 1. Validate with a different tool: Use a structurally unrelated RAR antagonist or a genetic knockdown approach (siRNA/CRISPR) to confirm the phenotype. 2. Perform a dose-response analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's binding affinity. 3. Consult off-target databases: Check for known off-targets of similar chemical structures. |
| Compound Instability | 1. Prepare fresh dilutions from a stable stock solution for each experiment. 2. Ensure the compound is stable under your experimental conditions (e.g., light, temperature). |
| Cell Culture Conditions | 1. Standardize cell passage number, confluency, and serum batch. 2. Regularly test for mycoplasma contamination. |
Problem 2: Higher than expected cellular toxicity.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Keep the final concentration of solvents like DMSO as low as possible (ideally ≤ 0.1%). 2. Run a solvent-only control to assess its effect on cell viability. |
| Off-Target Effects | 1. The inhibitor may be affecting pathways essential for cell survival. 2. Refer to the FAQs on identifying off-target effects for strategies to investigate this. |
| Compound Degradation | 1. Degradation products of the inhibitor may be toxic. 2. Ensure the compound is stored correctly and prepare fresh solutions. |
Experimental Protocols
Protocol 1: Nuclear Receptor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of nuclear receptors.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of nuclear receptors at a single concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The service provider will report the percent inhibition or activation for each receptor. Identify any nuclear receptors that are significantly modulated.
-
Dose-Response (IC50/EC50) Determination: For any identified off-target receptors, perform follow-up dose-response experiments to determine the potency (IC50 for antagonists or EC50 for agonists).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its intended RAR targets and to identify potential off-target binding in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curves of the target proteins (RARs) and other proteins.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and the antagonistic action of this compound.
Caption: A troubleshooting workflow for investigating suspected off-target effects of this compound.
References
AGN 193109 and CYP1A1 induction: what researchers should know
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving AGN 193109 and the induction of Cytochrome P450 1A1 (CYP1A1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that functions as a potent and selective pan-retinoic acid receptor (RAR) antagonist. It binds with high affinity to RARα, RARβ, and RARγ, thereby blocking the actions of retinoic acids.
Q2: How does this compound induce CYP1A1 expression?
Interestingly, this compound induces CYP1A1 expression through a mechanism independent of its RAR antagonist activity. The induction of CYP1A1 by this compound is mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1] Upon binding to the AHR in the cytoplasm, this compound causes the AHR to translocate to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, initiating its transcription.
Q3: What cell lines are suitable for studying this compound-mediated CYP1A1 induction?
The mouse hepatoma cell line Hepa-1c1c7 is a well-established model for studying AHR-mediated CYP1A1 induction and has been used in studies with this compound.[1] These cells express a functional AHR and are highly responsive to AHR agonists. Mutant Hepa-1c1c7 cell lines deficient in AHR or ARNT can be used as negative controls to confirm the involvement of the AHR pathway.[1]
Q4: What is the expected time course and optimal concentration of this compound for CYP1A1 induction?
In Hepa-1c1c7 cells, maximal elevation of CYP1A1 mRNA levels, protein levels, and aryl hydrocarbon hydroxylase (a measure of CYP1A1 activity) has been observed following treatment with 10 µM (10-5 M) this compound for a duration of 4 to 8 hours.[1][2]
Quantitative Data Summary
The following table summarizes the key finding regarding the optimal conditions for CYP1A1 induction by this compound in Hepa-1c1c7 cells.
| Parameter | Value | Cell Line | Reference |
| Maximal Effective Concentration | 10 µM | Hepa-1c1c7 | [1][2] |
| Optimal Incubation Time | 4 - 8 hours | Hepa-1c1c7 | [1][2] |
Illustrative Dose-Response Data for CYP1A1 mRNA Expression:
| This compound Concentration (µM) | Fold Induction of CYP1A1 mRNA (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.5 |
| 1.0 | 4.2 |
| 5.0 | 8.9 |
| 10.0 | 12.5 |
| 20.0 | 11.8 |
This table is for illustrative purposes only to demonstrate how dose-response data for CYP1A1 mRNA expression could be presented. Actual results may vary.
Experimental Protocols
Here are detailed methodologies for key experiments to study this compound-mediated CYP1A1 induction.
1. Hepa-1c1c7 Cell Culture and Passaging
-
Culture Medium: Alpha MEM (without nucleosides) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging:
-
Aspirate the culture medium from a sub-confluent (70-80%) flask of cells.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add a minimal volume of 0.05% Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Seed new flasks at a ratio of 1:4 to 1:10.
-
2. This compound Treatment
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed Hepa-1c1c7 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for activity assays) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
3. Measurement of CYP1A1 mRNA by RT-qPCR
-
RNA Isolation: Following treatment, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer from an RNA isolation kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
qPCR: Perform quantitative PCR using primers specific for mouse Cyp1a1 and a suitable reference gene (e.g., Gapdh or Actb). The reaction mixture should contain cDNA, forward and reverse primers, and a qPCR master mix with a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative expression of Cyp1a1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
4. Measurement of CYP1A1 Protein by Western Blot
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay such as the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody specific for CYP1A1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
5. Measurement of CYP1A1 Enzymatic Activity (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay measures the conversion of the substrate 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543) by CYP1A1.
-
Cell Preparation: Culture and treat Hepa-1c1c7 cells with this compound in 96-well plates.
-
Assay Reaction:
-
Remove the treatment medium and wash the cells with PBS.
-
Add a reaction mixture containing 7-ethoxyresorufin to each well.
-
Incubate at 37°C for a specific time, protecting the plate from light.
-
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of resorufin using a plate reader with appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission).
-
Data Analysis: Generate a standard curve using known concentrations of resorufin. Calculate the EROD activity as pmol of resorufin produced per minute per mg of protein.
Troubleshooting Guides
General Cell Culture and Treatment
| Issue | Possible Cause | Suggested Solution |
| Slow cell growth or poor morphology | Contamination (mycoplasma, bacteria, fungi); Poor quality reagents (FBS, medium); Incorrect incubator settings (CO2, temperature, humidity) | Test for mycoplasma contamination; Use high-quality, tested reagents; Calibrate and maintain the incubator |
| High cell death after treatment | This compound concentration is too high, leading to cytotoxicity; Solvent (DMSO) concentration is too high | Perform a dose-response experiment to determine the optimal, non-toxic concentration; Ensure the final DMSO concentration is low (typically <0.1%) |
| Inconsistent results between experiments | Variation in cell passage number or confluency at the time of treatment; Inconsistent incubation times | Use cells within a consistent passage number range; Seed cells to achieve a consistent confluency for treatment; Standardize all incubation times |
RT-qPCR
| Issue | Possible Cause | Suggested Solution |
| No or low amplification in positive controls | Poor RNA quality or quantity; Inefficient cDNA synthesis; Incorrect primer design or concentration; qPCR instrument or reagent issue | Assess RNA integrity (e.g., using a Bioanalyzer); Use a high-quality reverse transcriptase and optimize the reaction; Validate primer efficiency and specificity; Check qPCR reagents and instrument settings |
| High Cq values | Low target gene expression; Insufficient amount of cDNA | Increase the amount of input RNA for cDNA synthesis; If expression is genuinely low, consider using a more sensitive detection method or pre-amplification |
| Non-specific amplification (multiple peaks in melt curve) | Primer dimers; Off-target amplification | Optimize the annealing temperature; Redesign primers to be more specific |
Western Blot
| Issue | Possible Cause | Suggested Solution |
| Weak or no CYP1A1 signal | Low protein expression; Insufficient protein loading; Ineffective primary antibody; Poor transfer | Increase the concentration of this compound or optimize the treatment time; Load more protein per lane; Use a validated antibody at the recommended dilution; Check transfer efficiency with Ponceau S staining |
| High background | Insufficient blocking; Primary or secondary antibody concentration too high; Inadequate washing | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk); Titrate antibodies to the optimal concentration; Increase the number and duration of wash steps |
| Multiple non-specific bands | Primary antibody is not specific; Protein degradation | Use a more specific antibody or one that has been validated for the application; Add protease inhibitors to the lysis buffer and keep samples on ice |
EROD Assay
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence from compounds or medium; Contaminated reagents | Run a blank well with medium only to subtract background; Use fresh, high-quality reagents |
| Low signal | Low CYP1A1 activity; Sub-optimal substrate concentration or incubation time; Inactive enzyme | Ensure sufficient induction of CYP1A1; Optimize substrate concentration and incubation time (ensure the reaction is in the linear range); Prepare fresh cell lysates or use viable cells |
| Inconsistent results | Variation in cell number or viability between wells; Pipetting errors | Normalize activity to protein content per well; Use a multichannel pipette and ensure accurate pipetting |
Visualizations
Caption: AHR Signaling Pathway for CYP1A1 Induction by this compound.
References
- 1. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing AGN 193109 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use AGN 193109 while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific synthetic antagonist for all three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ.[1] It binds to these receptors with high affinity, thereby blocking the biological effects of retinoic acid and other RAR agonists.[1][2] this compound does not exhibit significant binding to retinoid X receptors (RXRs).[1][2]
Q2: At what concentrations is this compound typically effective as an RAR antagonist?
The effective concentration of this compound as an antagonist is dependent on the concentration of the RAR agonist being used. Studies have shown that a 10-fold molar excess of this compound to the retinoid agonist is generally sufficient for maximal antagonism.[2][3] For instance, concentrations as low as 10 nM can half-reverse retinoid-dependent effects, with 100 nM showing complete reversal in some cell lines.[1]
Q3: Can this compound be cytotoxic?
While primarily used as an antagonist, high concentrations of this compound or prolonged exposure may lead to off-target effects or cytotoxicity in certain cell types. One study noted that in MCF7 cells, 1 µM of this compound did not induce apoptosis for up to 9 hours. However, another study in lung adenocarcinoma cells used 5 µM of this compound and observed changes in mitochondrial membrane potential.[4] It is crucial to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental conditions.
Q4: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
To determine the optimal concentration, it is recommended to perform a dose-response experiment using a cell viability or cytotoxicity assay. This involves treating your cells with a range of this compound concentrations and measuring the cellular response. Standard assays for this purpose include the MTT, MTS, and LDH assays.
Troubleshooting Guide
Issue: Observed Cytotoxicity or Reduced Cell Viability After this compound Treatment
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) and narrow it down to identify the highest concentration that does not significantly impact cell viability.
Possible Cause 2: Prolonged exposure to this compound.
-
Solution: Optimize the incubation time. It is possible that shorter exposure times are sufficient to achieve the desired antagonistic effect without causing cytotoxicity. Conduct a time-course experiment at a fixed, non-toxic concentration to determine the minimum time required for effective RAR antagonism.
Possible Cause 3: Solvent toxicity.
-
Solution: this compound is often dissolved in DMSO. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments to account for any solvent-induced effects.
Possible Cause 4: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. If you observe cytotoxicity at concentrations reported to be safe in other cell lines, your cells may be particularly sensitive. It is essential to establish a baseline for your specific cell model.
Data Presentation
Table 1: Reported Concentrations of this compound in In Vitro Studies
| Cell Line | Concentration | Experimental Context | Outcome | Reference |
| ECE16-1 | 10 nM - 100 nM | Antagonism of TTNPB (RAR agonist) | 10 nM half-reversed, 100 nM completely reversed retinoid-dependent growth suppression. | [1] |
| ECE16-1 | 1 µM | Antagonism of TTNPB (RAR agonist) | Increased MRP-8 mRNA levels. | [5] |
| Hepa-1c1c7 | 10 µM | Investigation of CYP1A1 mRNA levels | Maximal elevation of CYP1A1 mRNA levels observed. | [6] |
| A549 and PC9 | 5 µM | Investigation of ferroptosis | Sensitized cells to RSL3 (a ferroptosis inducer). | [4] |
| MCF7 | 1 µM | Antagonism of Retinoic Acid | Almost completely ablated RA-induced gene transcription; no apoptosis observed for up to 9 hours. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7][9]
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control and a no-cell control (medium only).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][10]
-
After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
Protocol 2: Assessing Cytotoxicity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[11][12]
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound. Include the following controls:
-
Vehicle control (cells treated with solvent only)
-
Spontaneous LDH release control (untreated cells)
-
Maximum LDH release control (cells treated with lysis buffer)
-
No-cell control (medium only)
-
-
Incubate the plate for the desired duration.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[13][14]
-
Add the stop solution if required by the kit.[14]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13][14]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and normalizing to the maximum LDH release.
Visualizations
Caption: this compound as an antagonist of the Retinoic Acid Receptor (RAR) signaling pathway.
Caption: Experimental workflow for determining the optimal, non-cytotoxic concentration of this compound.
Caption: A logical troubleshooting guide for addressing this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor alpha inhibits ferroptosis by promoting thioredoxin and protein phosphatase 1F in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
Interpreting unexpected results in experiments with AGN 193109
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGN 193109. Our goal is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and high-affinity pan-retinoic acid receptor (RAR) antagonist.[1][2][3] It binds to RARα, RARβ, and RARγ with high affinity, thereby blocking the binding of retinoic acid and other RAR agonists.[1][3] It is also described as a retinoid inverse agonist.[4] this compound is highly specific for RARs and does not exhibit significant binding to retinoid X receptors (RXRs).[1][3][5]
Q2: I am observing an effect that is similar to an RAR agonist even though I'm using this compound, an antagonist. Is this expected?
This is a documented, though seemingly paradoxical, effect that can be cell-type and gene-specific. For instance, in normal human keratinocytes (NHKs), both this compound and RAR agonists have been shown to inhibit the expression of the differentiation marker MRP-8.[4] This suggests that this compound can have divergent effects from RAR agonists at certain genes and in specific cellular contexts.[4] The mechanism for this is believed to be distinct from the agonist-mediated pathway and mutually inhibitory.[4]
Q3: My results suggest off-target effects. Does this compound interact with other signaling pathways?
Yes, there is evidence of this compound influencing pathways other than the RAR/RXR signaling cascade. Notably, this compound has been shown to elevate CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells.[6][7] This effect is thought to be mediated through the AhR/ARNT signaling pathway, not the RAR/RXR pathway.[6][7] This is a critical consideration when interpreting unexpected phenotypic changes or gene expression profiles in your experiments.
Q4: What is the effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the concentration of the RAR agonist being antagonized. In general, a 10-fold molar excess of this compound to the retinoid agonist is sufficient for maximal antagonism.[3][5] Half-maximal antagonism is often observed at a 1:1 molar ratio.[3][5] For instance, 100 nM this compound has been shown to completely reverse the effects of an RAR agonist on cell morphology and growth suppression in ECE16-1 cells.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| No observable effect of this compound | Insufficient Concentration: The concentration of this compound may be too low to effectively antagonize the endogenous or exogenously added RAR agonist. | Increase the concentration of this compound. A 10-fold molar excess over the agonist is a good starting point.[3][5] |
| Cell Line Insensitivity: The cell line you are using may have low expression of RARs or a signaling pathway that is not sensitive to RAR antagonism. | Confirm RAR expression in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to be responsive to retinoids. | |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored at -20°C as recommended. Prepare fresh stock solutions and minimize freeze-thaw cycles. | |
| Unexpected Agonist-like Effects | Cell-type and Gene-specific Inverse Agonism: As noted in the FAQs, this compound can exhibit paradoxical effects on certain genes (e.g., MRP-8 in keratinocytes).[4] | Carefully analyze the specific genes and cellular context. Compare your results to published literature on the cell type you are using. Consider that you may be observing a legitimate, though unexpected, biological effect. |
| Off-Target Effects: The observed phenotype may be due to the interaction of this compound with other pathways, such as the AhR/ARNT pathway.[6][7] | Investigate markers of other potential pathways that might be affected. For example, measure the expression of CYP1A1 to check for AhR/ARNT pathway activation. | |
| Variability in Results | Inconsistent Agonist Concentration: If co-treating with an RAR agonist, variability in the agonist concentration will lead to variable antagonism by this compound. | Ensure precise and consistent preparation of the RAR agonist solution. |
| Solubility Issues: Poor solubility of this compound in your culture medium can lead to inconsistent effective concentrations. | This compound is soluble in DMSO and methanol.[9] Ensure the final concentration of the solvent is compatible with your cells and does not exceed recommended levels (typically <0.1%). |
Quantitative Data
Table 1: Binding Affinities (Kd) of this compound for Retinoic Acid Receptors
| Receptor Subtype | Binding Affinity (Kd) in nM |
| RARα | 2 |
| RARβ | 2 |
| RARγ | 3 |
| (Data sourced from MedchemExpress and Tocris Bioscience)[1][2] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Agonist | This compound Concentration | Observed Effect |
| ECE16-1 | TTNPB | 100 nM | Complete inhibition of agonist-dependent morphological change.[1][8] |
| ECE16-1 | Retinoid Agonists | 10 nM | Half-reversal of retinoid-dependent growth suppression.[1] |
| ECE16-1 | Retinoid Agonists | 100 nM | Complete reversal of retinoid-dependent growth suppression.[1] |
| Normal Human Keratinocytes | TTNPB | ~10:1 ratio to TTNPB | Maximal antagonism of MRP-8 inhibition.[4] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and equilibrate for 24 hours.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock. Store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. If co-treating with an RAR agonist, prepare the agonist in the same medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound and/or the RAR agonist.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Analysis: Following incubation, harvest the cells for downstream analysis such as RNA extraction for qPCR, protein extraction for Western blotting, or phenotypic assays.
Protocol 2: Antagonism Assay in ECE16-1 Cells
-
Cell Culture: Culture ECE16-1 human endometrial ectocervical epithelial cells in an appropriate medium.
-
Treatment Preparation: Prepare solutions of an RAR agonist (e.g., TTNPB) and this compound in the culture medium. To observe antagonism, a common approach is to use a fixed concentration of the agonist and varying concentrations of this compound (e.g., ranging from a 1:1 to a 10:1 molar ratio to the agonist).
-
Experimental Groups:
-
Vehicle control (e.g., DMSO)
-
RAR agonist alone
-
This compound alone
-
RAR agonist + varying concentrations of this compound
-
-
Procedure: Treat the cells as described in Protocol 1.
-
Endpoint Analysis: After the desired incubation period, assess endpoints such as cell morphology, cell proliferation, or changes in cytokeratin gene expression (e.g., K5, K6, K14, K16, K17, K7, K8, K19).[3][5][8]
Visualizations
Caption: Canonical RAR signaling pathway and the antagonistic action of this compound.
Caption: Unexpected activation of the AhR/ARNT pathway by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Controlling for Vehicle Effects of AGN 193109 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AGN 193109, a potent pan-Retinoic Acid Receptor (RAR) antagonist, when dissolved in Dimethyl Sulfoxide (B87167) (DMSO). Proper control of vehicle effects is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
A1: this compound is a high-affinity pan-RAR antagonist, meaning it blocks the action of all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ).[1][2][3] Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for preparing concentrated stock solutions of this compound for use in both in vitro and in vivo experiments.[4][5]
Q2: What is a vehicle control and why is it essential when using this compound in DMSO?
A2: A vehicle control is a crucial experimental group that is treated with the same concentration of the solvent (in this case, DMSO) as the experimental group, but without the dissolved compound (this compound).[4][6] This control is essential because DMSO is not biologically inert and can exert its own effects on cells and organisms.[4][5] These effects can include alterations in cell viability, gene expression, and signaling pathways.[3][4][7] By comparing the results of the this compound-treated group to the vehicle control group, researchers can isolate and identify the specific effects of the RAR antagonist, distinguishing them from any confounding effects of the DMSO solvent.[4]
Q3: What is the recommended maximum final concentration of DMSO for my experiments?
A3: The maximum recommended final concentration of DMSO is highly dependent on the specific cell type or animal model, as well as the duration of the experiment. It is crucial to perform a dose-response experiment to determine the highest concentration of DMSO that does not cause significant toxicity or other unwanted effects in your specific system.[1][4] However, some general guidelines are provided in the table below.
Data Presentation: Recommended DMSO Concentrations and Observed Effects
Table 1: General Guidelines for Final DMSO Concentrations in Experiments
| Experimental System | Recommended Maximum Concentration (v/v) | Notes |
| In Vitro (Most Cancer Cell Lines) | ≤ 0.5% | Some robust cell lines may tolerate up to 1%, but this must be verified experimentally.[8] |
| In Vitro (Primary Cells) | ≤ 0.1% | Primary cells are generally more sensitive to DMSO toxicity.[8] |
| In Vitro (Stem Cells) | ≤ 0.1% | Stem cells can be very sensitive, and their differentiation state can be affected by DMSO.[8][9] |
| In Vivo (Rodents, Injections) | ≤ 1% | Higher concentrations can lead to local irritation, inflammation, and systemic toxicity. The total dose of DMSO should also be considered.[1][10] |
Table 2: Concentration-Dependent Effects of DMSO on Cell Viability
| DMSO Concentration (v/v) | Effect on Cell Viability (General Trend) | Reference |
| < 0.1% | Generally considered safe for most cell lines with minimal cytotoxic effects.[11][12] | [11][12] |
| 0.1% - 0.5% | May not significantly reduce viability in many cell lines, but effects should be verified. | |
| 1% | Can cause a significant reduction in viability in some cell lines, especially with longer exposure.[13] | [13] |
| > 1% | Often cytotoxic to most mammalian cell types.[8][13] | [8][13] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO in vitro
This protocol is designed to establish the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the same density you will use for your this compound experiments. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of high-purity, sterile DMSO in your complete cell culture medium. Recommended final concentrations to test are: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v). Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure you have at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
Protocol 2: General Workflow for an in vitro Experiment with this compound and a DMSO Vehicle Control
-
Stock Solution Preparation:
-
Dissolve this compound in 100% high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a "vehicle stock" of 100% DMSO from the same source.
-
Store both stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock and the vehicle stock.
-
Prepare serial dilutions of the this compound stock in 100% DMSO if necessary to achieve the desired final concentrations in your experiment.
-
The vehicle control will be 100% DMSO.
-
-
Cell Treatment:
-
Untreated Group: Cells are treated with the culture medium alone.
-
Vehicle Control Group: Add a volume of the 100% DMSO vehicle stock to the culture medium so that the final DMSO concentration is consistent across all experimental groups and does not exceed the maximum tolerated concentration determined in Protocol 1.
-
Experimental Group(s): Add the same volume of the this compound stock solution (or its dilutions) to the culture medium to achieve the desired final concentrations of the antagonist.
-
Protocol 3: General Guidelines for in vivo Experiments with this compound and a DMSO Vehicle Control
-
Vehicle Preparation:
-
For injections, dilute high-purity, sterile DMSO to a maximum concentration of 10% (v/v) using a sterile, isotonic vehicle such as 0.9% saline or PBS.[10] Some studies have used combinations of solvents like 10% DMSO/10% Tween 80/80% water to improve solubility and reduce toxicity.[10]
-
The final concentration of DMSO should be kept to a minimum, ideally below 1% (v/v) for injections, if possible.[1][10]
-
-
Experimental Groups:
-
Untreated Control Group: Animals receive no treatment.
-
Vehicle Control Group: Animals receive an injection of the DMSO-containing vehicle at the same volume and route of administration as the experimental group.
-
Experimental Group(s): Animals receive an injection of this compound dissolved in the DMSO-containing vehicle.
-
-
Important Considerations:
-
The total dose of DMSO administered (in mg/kg body weight) should be calculated and reported.[10]
-
Due to the potential for DMSO to have its own biological effects, including anti-inflammatory and analgesic properties, an untreated control group is highly recommended in addition to the vehicle control.[5][10]
-
The route of administration can influence the local and systemic effects of DMSO.[1]
-
Troubleshooting Guide
Issue 1: Similar results are observed in the this compound-treated group and the vehicle control group.
-
Possible Cause: The observed biological effect may be primarily due to the DMSO vehicle rather than the this compound.[1]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended and predetermined safe limits for your experimental system.
-
Perform a DMSO Dose-Response for the Endpoint: Conduct an experiment with a range of DMSO concentrations to determine if the vehicle alone can induce the observed effect.
-
Lower the DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound to reduce the volume needed, thereby lowering the final DMSO concentration in your assay.[1]
-
Issue 2: High levels of cytotoxicity are observed in both the this compound-treated and vehicle control groups.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line, leading to cytotoxicity.[4]
-
Troubleshooting Steps:
-
Re-evaluate Maximum Tolerated Concentration: Perform or repeat the DMSO dose-response assay (Protocol 1) to accurately determine the non-toxic concentration for your cells and experimental duration.
-
Reduce DMSO Concentration: Adjust your protocol to use a DMSO concentration at or below the newly determined safe level.
-
Issue 3: Unexpected changes in gene expression or signaling pathways are observed in the vehicle control group.
-
Possible Cause: DMSO is known to modulate various cellular processes, including gene expression and signaling pathways. For example, DMSO can influence the expression of genes related to cell differentiation and can affect signaling cascades like the MAPK and PI3K/AKT pathways.[4][14][15]
-
Troubleshooting Steps:
-
Acknowledge and Report: This is a known phenomenon. The primary purpose of the vehicle control is to account for these effects.
-
Direct Comparison: Ensure that your primary comparison is between the this compound-treated group and the vehicle control group, not the untreated group. This allows for the subtraction of the vehicle's effects to determine the net effect of this compound.
-
Pathway-Specific Analysis: If studying a specific signaling pathway, be aware of potential off-target effects of DMSO on that pathway and interpret your results accordingly.
-
Visualizations
Caption: Retinoic Acid Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for this compound with Vehicle Control.
Caption: Troubleshooting Logic for Unexpected Vehicle Control Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DMSO Efficiently Down Regulates Pluripotency Genes in Human Embryonic Stem Cells during Definitive Endoderm Derivation and Increases the Proficiency of Hepatic Differentiation | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 14. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
AGN 193109 stability after repeated freeze-thaw cycles
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the pan-retinoic acid receptor (RAR) antagonist, AGN 193109, with a specific focus on the effects of repeated freeze-thaw cycles.
Disclaimer: As of this document's last update, specific quantitative studies detailing the degradation of this compound after a set number of freeze-thaw cycles are not publicly available. The information provided herein is based on general best practices for handling small molecules, manufacturer recommendations, and the known chemical properties of retinoids. For mission-critical applications, it is strongly recommended that users perform their own stability assessments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended storage temperature for this compound?
A1: Both the solid (powder) form and stock solutions of this compound should be stored at -20°C for long-term stability. Some suppliers suggest that storage at -80°C can extend the stable shelf-life of stock solutions even further.
Q2: I need to use my this compound stock solution frequently. Can I repeatedly freeze and thaw it?
A2: It is strongly advised to avoid repeated freeze-thaw cycles.[1] This practice can lead to the degradation of the compound, precipitation out of the solution, and a decrease in its effective concentration, compromising the reproducibility of your experiments. The best practice is to aliquot the stock solution into single-use volumes upon preparation.[2][3]
Q3: How many times can I safely freeze and thaw an this compound solution?
A3: Without specific stability data, the most conservative recommendation is to avoid any freeze-thaw cycles after the initial freezing of the aliquots. If unavoidable, a solution should not be subjected to more than one or two cycles. If you observe any precipitation or color change in the solution upon thawing, it should be discarded.
Q4: My this compound solution looks cloudy after thawing. What should I do?
A4: Cloudiness or visible precipitate indicates that the compound may have fallen out of solution or degraded. Do not use the solution. This can occur due to the compound's limited solubility or instability.[4] When preparing the stock solution, ensure the compound is fully dissolved, using gentle warming if necessary as recommended for DMSO.[5][6] If precipitation occurs after a freeze-thaw cycle, the aliquot should be discarded.
Q5: What is the best solvent for preparing this compound stock solutions?
A5: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound, typically at a concentration of up to 10 mM.[5][6] Gentle warming may be required to fully dissolve the compound.
Q6: How long are stock solutions of this compound stable when stored correctly?
A6: When stored in properly sealed vials at -20°C, stock solutions are generally stable for at least one year.[7] For storage at -80°C, stability can extend to two years.[1][7] However, this assumes the solution is protected from light and has not been subjected to freeze-thaw cycles.
Recommended Storage Conditions for this compound
The following table summarizes the recommended storage conditions to maintain the integrity and stability of this compound.
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[8] | Store protected from light in a tightly sealed container. |
| Stock Solution | DMSO | -20°C | ~1 year[7] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -80°C | ~2 years[1][7] | Recommended for longer-term storage. Aliquot into single-use volumes. |
Experimental Protocol: Assessing this compound Freeze-Thaw Stability
This protocol provides a framework for users to determine the stability of this compound in their specific solvent and storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound after multiple freeze-thaw cycles.
Materials:
-
This compound powder
-
High-purity DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Microcentrifuge tubes or HPLC vials suitable for low temperatures
-
Calibrated pipettes
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution:
-
Carefully weigh this compound powder and dissolve it in DMSO to a final concentration of 10 mM. Ensure complete dissolution, using gentle warming if necessary. This is your T0 (Time Zero) Stock .
-
-
Preparation of Samples:
-
From the T0 Stock, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 100 µM) using your mobile phase or a compatible solvent.
-
Immediately analyze this "fresh" sample via HPLC to establish the initial purity and peak area. This is your Control (0 Cycles) .
-
Aliquot the remaining T0 Stock into at least 15 single-use tubes (3 replicates for each freeze-thaw cycle).
-
-
Freeze-Thaw Cycling:
-
Place all aliquots in a -20°C freezer for a minimum of 12 hours.
-
Remove a set of 3 aliquots (Cycle 1) and allow them to thaw completely at room temperature, unassisted.
-
Once thawed, immediately refreeze the remaining aliquots.
-
Repeat this process for the desired number of cycles (e.g., 1, 2, 3, and 5 cycles), thawing one set of 3 replicates at each stage.
-
-
HPLC Analysis:
-
For each thawed replicate, prepare a working solution identical to the control sample.
-
Analyze each sample by HPLC. A reverse-phase C18 column is typically suitable for retinoids.
-
Example HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by a UV scan of this compound (typically in the 300-360 nm range for retinoids).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
For each chromatogram, identify the peak corresponding to this compound.
-
Record the peak area and retention time.
-
Calculate the percentage of remaining this compound for each cycle relative to the control (0 Cycles) using the formula: % Remaining = (Mean Peak Area of Cycled Sample / Mean Peak Area of Control) * 100
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Summarize the data in a table.
-
Hypothetical Data Summary Table:
| Freeze-Thaw Cycles | Mean Peak Area (n=3) | % Remaining this compound | Observations (e.g., New Peaks) |
| 0 (Control) | [Insert Value] | 100% | Single major peak. |
| 1 | [Insert Value] | [Calculate %] | --- |
| 2 | [Insert Value] | [Calculate %] | --- |
| 3 | [Insert Value] | [Calculate %] | Minor peak observed at RT X.XX min. |
| 5 | [Insert Value] | [Calculate %] | Increased area of degradation peak. |
Visual Guides
Recommended Workflow for Handling this compound
Caption: Workflow for preparing and using this compound solutions to ensure stability.
Mechanism of Action: this compound as a RAR Antagonist
Caption: this compound competitively blocks Retinoic Acid (RA) from binding to its receptor (RAR).
References
- 1. Stability Studies: How Temperature, Freeze-Thaw & Light Affect Sample Integrity [hplcvials.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cell-type specific responses to AGN 193109 treatment
Welcome to the technical support center for AGN 193109. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments involving this potent pan-Retinoic Acid Receptor (RAR) antagonist and inverse agonist. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid analogue that functions as a high-affinity, specific antagonist and inverse agonist for all three Retinoic Acid Receptor (RAR) subtypes (RARα, RARβ, and RARγ).[1][2] It binds to the ligand-binding pocket of RARs, preventing the conformational changes required for co-activator recruitment and subsequent gene transcription.[3] As an inverse agonist, it can also enhance the interaction of RARs with co-repressor complexes, leading to a further decrease in the basal transcriptional activity of target genes.[3] It does not exhibit significant affinity for Retinoid X Receptors (RXRs).[2]
Q2: What are the known binding affinities of this compound for the RAR subtypes?
This compound exhibits high affinity for all three RAR subtypes, with dissociation constants (Kd) in the low nanomolar range. The reported Kd values are approximately 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ.[2][4]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO, with a maximum concentration of around 10 mM with gentle warming. For in vitro experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and store it in aliquots at -20°C. The sodium salt of this compound is also available and is slightly soluble in DMSO and methanol. For in vivo studies, suspensions can be prepared in vehicles like 0.5% CMC-Na in saline or a mixture of 10% DMSO and 90% corn oil.[2] It is advisable to prepare fresh working solutions for each experiment to ensure stability.[2]
Q4: What is the recommended working concentration of this compound in cell culture experiments?
The optimal working concentration of this compound is dependent on the cell type and the specific experimental goals. However, a general starting point is in the nanomolar to low micromolar range. For instance, in ECE16-1 human cervical epithelial cells, 10 nM of this compound is sufficient to half-maximally reverse the growth-suppressive effects of an RAR agonist, while 100 nM results in complete reversal.[2] When used to antagonize the effects of an RAR agonist, the molar ratio of this compound to the agonist is crucial. An optimal antagonism is often observed at a 10:1 molar ratio of this compound to the RAR agonist.[1][4]
Q5: I am observing paradoxical or agonist-like effects with this compound. Is this expected?
Yes, paradoxical effects with this compound have been reported and are a key aspect of its cell-type and gene-specific activity.[1] For example, while both this compound and RAR agonists inhibit the expression of the differentiation marker MRP-8 in normal human keratinocytes (NHKs), this compound induces MRP-8 expression in differentiating ECE16-1 cervical cells.[1] This highlights the complex interplay between the ligand, the receptor, and the cellular context, including the specific co-regulators present in a given cell type. It is crucial to carefully characterize the effects of this compound in your specific experimental system.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound | Compound Degradation: Retinoids can be sensitive to light, air, and temperature. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize exposure of the compound to light. Consider adding antioxidants like BHT to the stock solution for long-term storage. |
| Suboptimal Concentration: The effective concentration can vary significantly between cell types. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. A typical starting range is 10 nM to 1 µM. | |
| Incorrect Antagonist-to-Agonist Ratio: When used as an antagonist, the molar ratio to the agonist is critical. | If co-treating with an RAR agonist, maintain a 10:1 molar excess of this compound to the agonist for effective antagonism.[1][4] | |
| Low RAR Expression: The target cell line may have low or absent expression of the relevant RAR subtype. | Confirm the expression of RARα, RARβ, and RARγ in your cell line using qPCR or Western blotting. | |
| Unexpected Agonist-like Effects | Inverse Agonist Activity: In some cellular contexts, the inverse agonist properties of this compound may predominate, leading to unexpected changes in gene expression.[1][3] | Carefully characterize the expression of known RAR target genes in your cell type in response to this compound alone. Compare these effects to those of a known RAR agonist. |
| Off-Target Effects: Although highly specific for RARs, off-target effects at high concentrations cannot be entirely ruled out. One study has shown that this compound can elevate CYP1A1 levels through the AhR/ARNT pathway in Hepa-1c1c7 cells.[5] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally different RAR antagonist as a control to confirm that the observed effects are mediated through RARs. | |
| Cell Viability Issues | DMSO Toxicity: High concentrations of the DMSO vehicle can be toxic to some cell lines. | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Include a vehicle-only control in all experiments. |
| On-target Effects on Cell Proliferation/Apoptosis: Modulation of RAR signaling can directly impact cell survival and proliferation pathways. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to assess the cytotoxic effects of this compound at various concentrations and time points in your cell line. |
Data Presentation
Table 1: Summary of Cell-Type Specific Responses to this compound Treatment
| Cell Type | Treatment Conditions | Observed Effect | Reference |
| Normal Human Keratinocytes (NHKs) | This compound alone | Inhibition of MRP-8 expression. | [1] |
| This compound + TTNPB (RAR agonist) | Mutual antagonism of MRP-8 inhibition, maximal at a 10:1 ratio. | [1] | |
| ECE16-1 Human Cervical Epithelial Cells | This compound alone | Induction of MRP-8 mRNA levels. | [1] |
| 100 nM this compound + TTNPB | Reversal of TTNPB-induced changes in cell morphology. | [2] | |
| 10 nM this compound + RAR agonist | Half-maximal reversal of retinoid-dependent growth suppression. | [2] | |
| 100 nM this compound + RAR agonist | Complete reversal of retinoid-dependent growth suppression. | [2] | |
| 100 nM this compound + TTNPB | Reversal of TTNPB-induced decrease in K5, K6, K14, K16, K17 and increase in K7, K8, K19 cytokeratin levels. | [2][4] | |
| Mouse Embryonic Stem Cells | This compound alone | Promotes differentiation into paraxial mesoderm. | |
| Primary Human Cardiovascular Smooth Muscle Cells | This compound alone | Suppression of calcification. | |
| Hepa-1c1c7 Mouse Hepatoma Cells | 10 µM this compound (4-8h) | Elevation of CYP1A1 mRNA and protein levels. | [5] |
| F9 Teratocarcinoma Cells | 1 µM this compound | 50% repression of RARE transactivation. | [6] |
Experimental Protocols
Protocol 1: Analysis of Protein Expression by Western Blotting
This protocol provides a framework for analyzing changes in protein expression in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of this compound, RAR agonist (if applicable), and vehicle control (e.g., DMSO). Ensure the final vehicle concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Suggested Primary Antibodies:
-
Target proteins: Antibodies against proteins of interest (e.g., MRP-8, specific cytokeratins, RARs).
-
Loading control: Antibodies against a constitutively expressed protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading.
-
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to measure changes in mRNA levels of target genes following this compound treatment.
1. Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell plating and treatment.
2. RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a TRIzol-based reagent or an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (A260/A280 ratio).
3. cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and the diluted cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Suggested Target Genes:
-
RARB (a known retinoid target gene)
-
Genes encoding specific cytokeratins (e.g., KRT5, KRT7, KRT19)
-
S100A8 (MRP-8)
-
Housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M)
-
-
Run each sample in triplicate. Include no-template controls (NTC) to check for contamination.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound Treatment
Caption: Troubleshooting this compound Experiments
References
- 1. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AGN 193109 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-Retinoic Acid Receptor (RAR) antagonist, AGN 193109, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, pan-retinoic acid receptor (RAR) antagonist.[1][2][3] It binds to all three RAR isoforms (RARα, RARβ, and RARγ) with high affinity, thereby blocking the downstream signaling pathways activated by retinoic acid (RA).[1][4] By antagonizing RARs, this compound can inhibit the proliferation and induce apoptosis in certain cancer cells.[5] It does not exhibit significant binding to retinoid X receptors (RXRs).[2][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While research on direct resistance to this compound is emerging, mechanisms of resistance to retinoic acid (RA) signaling, which are likely relevant, include:
-
Altered Intracellular Transport: A common mechanism is the altered ratio of two intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein II (CRABP-II) and Fatty Acid-Binding Protein 5 (FABP5).[6][7] An increased FABP5/CRABP-II ratio can divert RA away from the tumor-suppressive RAR pathway and towards the pro-proliferative Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) pathway.[6][7] This could potentially reduce the pool of RARs available for this compound to antagonize.
-
Epigenetic Silencing of RARs: The gene encoding for RARβ2, a tumor suppressor, can be silenced through hypermethylation in some cancers.[8][9] This loss of a key RAR isoform could diminish the overall effect of a pan-RAR antagonist like this compound.
-
Increased Intracellular Oxidative Stress: High levels of reactive oxygen species (ROS) can impair the DNA binding of RAR/RXR heterodimers, leading to reduced RAR activity and resistance to RA.[10] This could also blunt the effects of an RAR antagonist.
-
Receptor Mutations: Although less commonly reported for RARs compared to other nuclear receptors, mutations in the ligand-binding domain of RARs could potentially alter the binding of this compound, reducing its antagonistic activity.
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative survival pathways to compensate for the inhibition of RAR signaling.
Q3: How can I experimentally investigate these potential resistance mechanisms?
A3: You can perform the following experiments:
-
Determine the FABP5/CRABP-II Ratio: Use Western blotting or qRT-PCR to quantify the protein or mRNA levels of FABP5 and CRABP-II in your resistant and sensitive cell lines.
-
Assess RARβ Expression and Methylation: Use qRT-PCR and Western blotting to check for RARβ expression. If it is silenced, you can perform methylation-specific PCR or bisulfite sequencing to analyze the methylation status of the RARβ promoter.
-
Measure Intracellular ROS Levels: Use fluorescent probes like 2',7'-dihydrodichlorofluorescein diacetate (H2DCFDA) or dihydroethidium (B1670597) (DHE) followed by flow cytometry or fluorescence microscopy to quantify ROS levels.
-
Sequence RAR Genes: Isolate RNA, reverse transcribe to cDNA, and sequence the ligand-binding domains of RARα, RARβ, and RARγ to check for mutations.
-
Co-immunoprecipitation: To investigate the interaction of RARs with co-repressors, you can perform co-immunoprecipitation (Co-IP) experiments using an antibody against your RAR of interest followed by Western blotting for known co-repressors.
Troubleshooting Guides
Problem 1: Decreased or no observable anti-proliferative effect of this compound.
| Possible Cause | Suggested Solution |
| High FABP5/CRABP-II ratio | - Quantify the ratio using Western blot or qRT-PCR. - Consider using an FABP5 inhibitor in combination with this compound to redirect retinoic acid signaling towards RARs.[11][12] |
| Low or absent RARβ expression | - Check RARβ mRNA and protein levels. - If silenced, treat cells with a demethylating agent (e.g., 5-aza-2'-deoxycytidine) to see if RARβ expression and sensitivity to this compound are restored.[8] |
| High intracellular ROS levels | - Measure ROS levels. - Treat cells with an antioxidant like N-acetyl-cysteine (NAC) to see if it restores sensitivity to this compound.[10] |
| Cell line is inherently resistant | - Test a panel of different cancer cell lines to find a sensitive model. |
| Incorrect dosage or compound degradation | - Verify the concentration of your this compound stock solution. - Prepare fresh dilutions for each experiment. - Ensure proper storage of the compound at -20°C.[3] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions | - Maintain consistent cell density, passage number, and media composition. - Regularly test for mycoplasma contamination. |
| Serum interference | - Some components in serum may interfere with the activity of RAR antagonists.[5] - Consider using serum-free or reduced-serum media for your experiments, allowing for an adaptation period. |
| Experimental timing | - Ensure consistent incubation times with this compound across all experiments. |
Quantitative Data
Table 1: Binding Affinities of this compound for Retinoic Acid Receptors
| Receptor Isoform | Dissociation Constant (Kd) (nM) |
| RARα | 2[1][4] |
| RARβ | 2[1][4] |
| RARγ | 3[1][4] |
Table 2: Representative IC50 Values for RAR Modulators in Cancer Cell Lines
Note: Specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published. The following table provides examples of IC50 values for other RAR modulators to illustrate the range of potencies observed.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGN 194310 (pan-RAR antagonist) | LNCaP | Prostate Cancer | 0.016-0.034 | [5] |
| AGN 194310 (pan-RAR antagonist) | PC3 | Prostate Cancer | 0.016-0.034 | [5] |
| AGN 194310 (pan-RAR antagonist) | DU145 | Prostate Cancer | 0.016-0.034 | [5] |
| All-trans Retinoic Acid (ATRA) | MCF-7 | Breast Cancer | ~1 | [13] |
| 4-HPR (Fenretinide) | H1299 | Non-Small Cell Lung Cancer | <1 | [14] |
Experimental Protocols
Protocol 1: Determination of FABP5/CRABP-II Ratio by Western Blot
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FABP5 and CRABP-II overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the bands and calculate the FABP5/CRABP-II ratio, normalized to the loading control.
Protocol 2: Measurement of Intracellular ROS Levels
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or vehicle control for the desired time. A positive control for ROS induction (e.g., H₂O₂) should be included.
-
Labeling: Remove the media and wash the cells with PBS. Add 100 µL of 1X H2DCFDA or DHE solution in serum-free media to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the labeling solution and wash the cells with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader at an excitation/emission of ~495/529 nm for H2DCFDA or ~518/606 nm for DHE.
-
Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.
Protocol 3: Co-immunoprecipitation of RAR and Co-repressors
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 based buffer) containing protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the RAR isoform of interest or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against known RAR co-repressors (e.g., NCoR, SMRT) and the RAR isoform to confirm successful immunoprecipitation.
Visualizations
Caption: this compound signaling pathway leading to anti-cancer effects.
Caption: FABP5/CRABP-II ratio as a key mechanism of resistance.
References
- 1. CRABP-II- and FABP5-independent responsiveness of human glioblastoma cells to all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 7. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 8. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Association of FABP5 Expression With Poor Survival in Triple-Negative Breast Cancer: Implication for Retinoic Acid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Minimizing variability in in vivo studies with AGN 193109
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies using AGN 193109.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific synthetic antagonist for all three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ.[1][2][3] It functions by binding to these receptors with high affinity, thereby blocking the actions of retinoic acid and other RAR agonists.[4] this compound displays no significant binding to retinoid X receptors (RXRs).[4][5][6] This specificity makes it a valuable tool for dissecting the roles of RAR-mediated signaling pathways in various biological processes.
Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?
This compound is a retinoid analog with a molecular weight of 392.49 g/mol .[1][5] A critical consideration for in vivo work is its solubility. It is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo administration, it often requires specific vehicle formulations to achieve a stable and homogenous suspension or solution.[1]
Q3: What are the common sources of variability in in vivo studies with this compound?
Variability in in vivo studies with this compound can arise from several factors:
-
Formulation and Administration: Inconsistent preparation of the dosing solution, leading to inaccurate concentrations or precipitation of the compound.
-
Animal Handling and Husbandry: Stress, diet, and housing conditions can influence physiological responses and drug metabolism.
-
Biological Factors: Age, sex, and genetic background of the animals can impact drug efficacy and toxicity.
-
Experimental Procedures: Inconsistent timing of dosing and measurements, as well as operator-dependent differences in technique.
Troubleshooting Guide
Issue 1: High Variability in Experimental Readouts
High variability between animals in the same treatment group can obscure true experimental effects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | Ensure a standardized and reproducible protocol for preparing the this compound formulation. Use sonication or other methods to ensure a homogenous suspension if the compound is not fully dissolved.[1] Prepare the formulation fresh before each use.[7] |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For topical administration, ensure the application area is consistent in size and location. |
| Animal Stress | Acclimate animals to the experimental procedures and handling before the study begins. Minimize noise and disturbances in the animal facility. |
| Biological Differences | Use animals of the same age, sex, and genetic background. Randomize animals into treatment groups. |
Issue 2: Lower Than Expected Efficacy
Observing a weaker than anticipated biological effect of this compound can be due to several factors.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Optimize the vehicle formulation to improve the solubility and absorption of this compound.[1] Consider alternative administration routes that may offer better systemic exposure. |
| Inadequate Dose | Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. Published effective doses in mice range from 0.30 to 1.20 µmol/kg for topical administration.[1] |
| Compound Degradation | Store this compound powder at -20°C.[1][5] Protect prepared formulations from light and use them promptly. |
| Interaction with Agonist | If co-administering with an RAR agonist, the molar ratio of this compound to the agonist is critical. A 10-fold molar excess of this compound may be required for maximal antagonism.[4] |
Issue 3: Unexpected Toxicity or Adverse Effects
While this compound is generally used to counteract retinoid toxicity, adverse effects can still occur, particularly at high doses.[8]
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | Include a vehicle-only control group to assess any adverse effects of the formulation itself. |
| Off-Target Effects at High Doses | Reduce the dose of this compound. Conduct a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Contamination of the Compound | Ensure the purity of the this compound being used. Source from a reputable supplier. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₄O₂ | [1] |
| Molecular Weight | 392.49 g/mol | [1][5] |
| Binding Affinity (Kd) | RARα: 2 nM, RARβ: 2 nM, RARγ: 3 nM | [1][2][4] |
| Solubility in DMSO | Up to 10 mM with gentle warming | [5] |
Table 2: In Vivo Formulation and Administration of this compound
| Vehicle Composition | Solubility/State | Administration Route | Reference |
| 15% Cremophor EL in 85% Saline | 12.5 mg/mL (Suspended solution, requires ultrasonic) | Not specified | [1] |
| 0.5% CMC-Na in saline water | 5 mg/mL (Suspended solution, requires ultrasonic) | Not specified | [1] |
| 10% DMSO in 90% corn oil | ≥ 0.4 mg/mL (Clear solution) | Not specified | [1] |
| 92.5% acetone (B3395972) / 7.5% DMSO | Not specified | Topical | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Suspension)
This protocol is based on a common method for preparing suspensions of hydrophobic compounds for in vivo use.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small amount of a suitable solvent in which this compound is soluble (e.g., DMSO) to create a stock solution. Ensure the final concentration of the organic solvent in the dosing solution is low and well-tolerated by the animals.
-
In a separate sterile container, prepare the vehicle solution (e.g., 0.5% CMC-Na in saline).
-
While vortexing the vehicle solution, slowly add the this compound stock solution.
-
Sonicate the final suspension in a bath sonicator to ensure a uniform particle size and prevent precipitation. Visually inspect for homogeneity.
-
Prepare the formulation fresh before each administration.
Mandatory Visualizations
Caption: Signaling pathway of Retinoic Acid and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound in vivo studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming Effective RAR Signaling Blockade by AGN 193109
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the effective blockade of Retinoic Acid Receptor (RAR) signaling by the antagonist AGN 193109.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block RAR signaling?
This compound is a potent and specific synthetic antagonist for all three Retinoic Acid Receptor (RAR) subtypes: RARα, RARβ, and RARγ.[1][2] It functions as a competitive inhibitor of retinoic acid (RA), binding to the ligand-binding pocket of RARs. This prevents the conformational changes required for the recruitment of coactivators, thereby blocking the transcription of RA-target genes.[3]
Q2: What is the binding affinity and potency of this compound?
This compound exhibits high affinity for RARs, with dissociation constants (Kd) in the low nanomolar range.
| Receptor Subtype | Dissociation Constant (Kd) |
| RARα | 2 nM |
| RARβ | 2 nM |
| RARγ | 3 nM |
| Data sourced from multiple suppliers and publications.[1][2] |
The half-maximal inhibitory concentration (IC50) for this compound in functional assays typically ranges from 3.5 to 6.8 x 10⁻⁷ M in prostate cancer cell lines.[4]
Q3: Which cell lines are suitable for studying the effect of this compound?
Several cell lines are responsive to retinoic acid and are therefore suitable for studying the antagonistic effects of this compound. The choice of cell line can depend on the specific RAR subtype of interest and the research context. Some commonly used cell lines include:
-
HEK293: Human Embryonic Kidney cells are easily transfectable and are often used for reporter gene assays.[5][6]
-
MCF-7: A human breast cancer cell line that expresses RARα.
-
LNCaP, PC-3, DU-145: Human prostate cancer cell lines.[4]
-
ECE16-1: Human ectocervical epithelial cells.[7]
-
F9: Mouse embryonal carcinoma cells.
Q4: How do I prepare a stock solution of this compound?
This compound is typically soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Gentle warming can aid dissolution.[2] Store the stock solution at -20°C. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Reporter Gene Assay
Issue: Low or no luciferase signal.
-
Possible Cause:
-
Low transfection efficiency: The cells may not have been efficiently transfected with the reporter plasmid.
-
Inactive reagents: The luciferase substrate or other assay reagents may have expired or been improperly stored.
-
Weak promoter: The promoter driving luciferase expression may not be strongly induced by the RAR agonist.
-
Cell health: The cells may be unhealthy or have been passaged too many times.
-
-
Troubleshooting Steps:
-
Optimize transfection conditions (e.g., DNA to transfection reagent ratio, cell density).
-
Use a positive control plasmid (e.g., a constitutively active reporter) to check transfection efficiency and cell viability.
-
Ensure all assay reagents are within their expiration date and have been stored correctly.[8]
-
Confirm the responsiveness of your cell line to the RAR agonist.
-
Use healthy, low-passage number cells for your experiments.
-
Issue: High background signal.
-
Possible Cause:
-
Promoter leakiness: The reporter construct may have some basal level of transcription in the absence of an agonist.
-
Contamination: Bacterial or yeast contamination can sometimes produce light.
-
Plate type: Using clear plates can lead to well-to-well crosstalk.[9]
-
-
Troubleshooting Steps:
-
Include a "no agonist" control to determine the basal level of reporter activity.
-
Regularly check cell cultures for contamination.
-
Use white-walled, clear-bottom plates for luminescence assays to minimize crosstalk.[8]
-
Quantitative PCR (qPCR)
Issue: No amplification of target genes.
-
Possible Cause:
-
Poor RNA quality: The RNA may be degraded.
-
Inefficient cDNA synthesis: The reverse transcription reaction may not have worked efficiently.
-
Poor primer design: The qPCR primers may not be specific or efficient.
-
Low target gene expression: The target gene may be expressed at very low levels in your cell type.
-
-
Troubleshooting Steps:
-
Assess RNA integrity using a Bioanalyzer or by running an agarose (B213101) gel.
-
Include a positive control for cDNA synthesis (e.g., a housekeeping gene).
-
Validate qPCR primers for efficiency and specificity (e.g., by running a melt curve analysis).
-
Choose RAR target genes known to be robustly induced by RA in your chosen cell line.
-
Issue: High variability between replicates.
-
Possible Cause:
-
Pipetting errors: Inaccurate pipetting can lead to significant variations.
-
Inconsistent sample preparation: Variations in cell number or RNA extraction efficiency can introduce variability.
-
-
Troubleshooting Steps:
-
Use calibrated pipettes and be meticulous with your pipetting technique.
-
Prepare a master mix for your qPCR reactions to minimize pipetting errors.[8]
-
Ensure consistent cell seeding density and follow a standardized protocol for RNA extraction.
-
Normalize target gene expression to one or more stably expressed reference genes.[10][11][12]
-
Western Blot
Issue: Weak or no signal for the target protein.
-
Possible Cause:
-
Low protein abundance: The target protein may be expressed at low levels.
-
Inefficient protein extraction: The lysis buffer may not be optimal for extracting the target protein.
-
Poor antibody performance: The primary antibody may not be specific or sensitive enough.
-
Inefficient transfer: The protein may not have transferred efficiently from the gel to the membrane.
-
-
Troubleshooting Steps:
-
Increase the amount of protein loaded onto the gel.[13]
-
Use a lysis buffer appropriate for the subcellular localization of your target protein and include protease inhibitors.[14]
-
Optimize the primary antibody concentration and incubation time. Include a positive control lysate if available.
-
Confirm successful protein transfer by staining the membrane with Ponceau S.[14]
-
Issue: Non-specific bands.
-
Possible Cause:
-
Primary antibody concentration is too high: This can lead to off-target binding.
-
Insufficient blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.
-
Secondary antibody cross-reactivity: The secondary antibody may be binding to other proteins in the lysate.
-
-
Troubleshooting Steps:
-
Titrate the primary antibody to find the optimal concentration.
-
Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[15]
-
Use a secondary antibody that has been pre-adsorbed against the species of your sample.
-
Ensure all washing steps are thorough.
-
Experimental Protocols
Reporter Gene Assay to Measure RAR Antagonism
This protocol describes how to use a luciferase-based reporter assay to quantify the ability of this compound to antagonize RAR signaling induced by an agonist like all-trans retinoic acid (ATRA).
Materials:
-
HEK293 cells (or other suitable cell line)
-
RAR-responsive luciferase reporter plasmid (containing Retinoic Acid Response Elements, RAREs)
-
Control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
ATRA (agonist)
-
This compound (antagonist)
-
Luciferase assay reagent
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Add a constant concentration of ATRA (e.g., 100 nM, a concentration that gives a robust signal) to the wells, except for the "no agonist" control wells.
-
Include the following controls: vehicle only, ATRA only, and this compound only.
-
-
Incubation: Incubate the cells for another 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by this compound relative to the ATRA-only treated cells.
qPCR to Measure RAR Target Gene Expression
This protocol outlines the steps to quantify the mRNA levels of RAR target genes following treatment with this compound.
Validated RAR Target Genes:
-
RARB (Retinoic Acid Receptor Beta)
-
CYP26A1 (Cytochrome P450 Family 26 Subfamily A Member 1)
-
HOXA1 (Homeobox A1)
-
TGM2 (Transglutaminase 2)
Materials:
-
Chosen cell line cultured in 6-well plates
-
ATRA
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated primers for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells as described in the reporter gene assay protocol (agonist, antagonist, and controls). A typical incubation time for gene expression changes is 6-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR:
-
Prepare qPCR reactions for each target and reference gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression. Normalize the expression of the target genes to the geometric mean of the reference genes.
Western Blot to Measure RAR Target Protein Levels
This protocol describes how to assess the protein levels of RAR target genes to confirm the inhibitory effect of this compound.
Target Proteins:
-
RARβ
-
TGM2
Materials:
-
Cells cultured in 10 cm dishes
-
ATRA
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the previous protocols. After treatment (typically 24-48 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
Caption: The canonical RAR signaling pathway.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Validated reference genes for normalization of RT-qPCR in developing organs of wheat to study developmentally/spatio-temporally expressed family genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selection and validation of reference genes for RT-qPCR analysis in Desmodium styracifolium Merr - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Potential for non-specific binding of AGN 193109 in assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for non-specific binding of AGN 193109 in various assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific synthetic antagonist for all three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ.[1][2] It functions by binding to these receptors with high affinity, thereby blocking the actions of retinoic acid and other RAR agonists.[1][2] It has been shown to have no significant binding affinity for retinoid X receptors (RXRs).[1][3] In some cellular contexts, it can also act as an inverse agonist, meaning it can reduce the basal activity of RARs in the absence of an agonist.[4]
Q2: What does "non-specific binding" mean in the context of in vitro assays?
Non-specific binding refers to the interaction of a compound, such as this compound, with components of an assay system other than its intended target. This can include binding to plasticware, other proteins in the sample, or the detection reagents themselves.[5][6] These interactions are typically of lower affinity than the specific binding to the target but can lead to inaccurate results, such as an overestimation of the required dose or false-positive/negative signals.
Q3: Is this compound known for significant non-specific binding?
While this compound is highly specific for RARs over RXRs, like many small molecules, it has the potential for non-specific binding in various in vitro assays, particularly at higher concentrations.[1] The lipophilic nature of many small molecules can contribute to their tendency to bind non-specifically to surfaces.[7] There are no widespread reports of problematic non-specific binding for this compound; however, it is crucial to incorporate proper controls in your experiments to rule out this possibility.
Q4: What are the common indicators of non-specific binding in an assay?
Common indicators of non-specific binding include:
-
High background signal in control wells (e.g., wells without the target protein).
-
Lack of a clear dose-response curve or a very shallow curve.
-
Inconsistent results between replicate experiments.
-
Inhibition that is not saturable at high concentrations of the compound.
-
Discrepancies between binding affinity (Kd) and functional activity (IC50).
Data Presentation
Table 1: Binding Affinity of this compound for Retinoic Acid Receptors (RARs)
| Receptor Subtype | Dissociation Constant (Kd) |
| RARα | 2 nM[1][2] |
| RARβ | 2 nM[1][2] |
| RARγ | 3 nM[1][2] |
Troubleshooting Non-Specific Binding of this compound
If you suspect non-specific binding of this compound is affecting your assay results, consider the following troubleshooting strategies.
Table 2: Troubleshooting Guide for Non-Specific Binding
| Symptom | Potential Cause | Recommended Action |
| High background signal in no-target controls | Binding to assay plates or tubes. | 1. Use low-binding microplates. 2. Pre-block plates with a solution of 0.1% to 1% Bovine Serum Albumin (BSA). 3. Include a non-ionic detergent like 0.01% Tween-20 or Triton X-100 in the assay buffer.[8] |
| Shallow or inconsistent dose-response curves | Compound aggregation at higher concentrations. | 1. Visually inspect solutions for precipitation. 2. Determine the critical aggregation concentration (CAC) of this compound under your assay conditions. 3. Include a small amount of non-ionic detergent (e.g., 0.01% Tween-20) in the buffer to prevent aggregation.[8] |
| Irreproducible results between experiments | Variability in compound solubility or stability. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure complete solubilization of the compound in the stock solvent (e.g., DMSO) before diluting into aqueous assay buffers. 3. Minimize freeze-thaw cycles of the stock solution. |
| Discrepancy between binding and functional assays | Off-target effects or assay-specific artifacts. | 1. Run a counterscreen using a structurally related but inactive compound. 2. Test this compound in an orthogonal assay that measures a different readout of target engagement. 3. Confirm target engagement in a cell-based assay. |
Experimental Protocols
Protocol 1: Assessing Non-Specific Binding to Assay Plates
-
Objective: To determine the extent to which this compound binds to the surface of the microplates used in your assay.
-
Materials:
-
This compound
-
Assay buffer
-
The same type of microplates used in your primary assay
-
Detection method for this compound (e.g., radiolabeled compound, LC-MS)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in your assay buffer, corresponding to the concentrations used in your main experiment.
-
Add these dilutions to the wells of the microplate in the absence of any target protein or cells.
-
Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
After incubation, carefully remove the supernatant from each well.
-
Wash the wells gently with assay buffer to remove any unbound compound.
-
Quantify the amount of this compound remaining in the wells, which represents the portion that has non-specifically bound to the plate.
-
-
Interpretation: A significant amount of retained compound suggests that non-specific binding to the plate may be an issue.
Protocol 2: Evaluating Compound Aggregation
-
Objective: To assess whether this compound forms aggregates at the concentrations used in your assay.
-
Materials:
-
This compound
-
Assay buffer
-
Dynamic Light Scattering (DLS) instrument or a fluorescence-based assay with a dye sensitive to aggregation (e.g., Thioflavin T).
-
-
Procedure (using DLS):
-
Prepare a range of this compound concentrations in your assay buffer, from the lowest to the highest concentrations used in your experiments.
-
Analyze each concentration using a DLS instrument to detect the presence of particles larger than a single molecule.
-
The concentration at which a significant increase in particle size is observed is the critical aggregation concentration (CAC).
-
-
Interpretation: If the concentrations of this compound used in your assay are above the CAC, compound aggregation is likely occurring and may be a source of non-specific inhibition.
Visualizations
Caption: Retinoic Acid Signaling Pathway and Point of this compound Antagonism.
Caption: Troubleshooting Workflow for Non-Specific Binding of this compound.
Caption: Key Binding Characteristics and Experimental Considerations for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Addressing conflicting data from studies using AGN 193109
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGN 193109. The information provided addresses conflicting data from various studies to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is predominantly characterized as a high-affinity, pan-retinoic acid receptor (RAR) antagonist. It binds to RARα, RARβ, and RARγ with high affinity but does not exhibit significant binding to retinoid X receptors (RXRs).[1][2] In many experimental systems, it effectively blocks the actions of retinoid agonists.[1][3][4] Some studies also describe it as an inverse agonist.[5][6]
Q2: I am seeing results where this compound appears to have agonist-like effects. Is this expected?
While primarily an antagonist, there are specific contexts in which this compound can produce effects that might seem paradoxical or "agonist-like." This is a known area of conflicting data and is highly dependent on the cell type and the specific genes being studied.[5]
For instance, in normal human keratinocytes (NHKs), both the RAR agonist TTNPB and this compound have been shown to inhibit the expression of the differentiation marker MRP-8.[5] This is in contrast to its effect in ECE16-1 cervical cells, where it induces MRP-8 mRNA levels.[5]
Q3: Can this compound affect signaling pathways other than the RAR/RXR pathway?
Yes, there is evidence that this compound can influence other signaling pathways. One notable example is the elevation of CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells.[7][8] This effect is not mediated by the RAR/RXR pathway but rather through the aryl hydrocarbon receptor (AhR)/aryl hydrocarbon receptor nuclear translocator (ARNT) pathway.[7]
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Activity on Gene Expression
Symptom: In your experiments with normal human keratinocytes (NHKs), you observe that this compound is down-regulating the expression of the differentiation marker MRP-8, an effect you would typically expect from an RAR agonist.
Possible Cause and Explanation: This paradoxical effect has been documented and is believed to be a cell-type and gene-specific phenomenon.[5] In NHKs, it is proposed that both agonists and inverse agonists like this compound can suppress MRP-8 through the RARγ receptor, but via distinct and mutually inhibitory mechanisms.[5]
Troubleshooting Steps:
-
Confirm Cell Line: Verify that you are working with normal human keratinocytes, as the effect of this compound on MRP-8 is cell-type specific.[5] In ECE16-1 cervical cells, for example, this compound has the opposite effect, inducing MRP-8 mRNA.[5]
-
Analyze Dose-Response: The paradoxical effect on MRP-8 in NHKs is most prominent at a specific ratio of this compound to an RAR agonist. The antagonism between an agonist (like TTNPB) and this compound is greatest at a ratio of approximately 10:1 (this compound:TTNPB).[5] When either compound is in significant excess, this mutual antagonism is lost.[5] Consider performing a dose-response experiment with varying concentrations of this compound and a co-administered agonist to characterize this relationship in your system.
-
Investigate Other Markers: Assess the effect of this compound on other retinoid-responsive genes in your keratinocytes. The effect of this compound is gene-selective. For instance, it does not down-regulate the differentiation markers transglutaminase 1 and keratin (B1170402) 6 in NHKs.[5]
Issue 2: Changes in the Expression of Genes Unrelated to Retinoid Signaling
Symptom: You observe an unexpected increase in the expression of CYP1A1 in your mouse embryo or Hepa-1c1c7 cell experiments after treatment with this compound.
Possible Cause and Explanation: This is likely due to this compound acting on the AhR/ARNT signaling pathway.[7] This effect is independent of the RAR/RXR pathway.[7] All-trans-retinoic acid, a natural retinoid, does not produce this effect.[8]
Troubleshooting Steps:
-
Confirm Cell Line and System: This effect has been specifically observed in mouse embryos and the Hepa-1c1c7 cell line.[7][8]
-
Test for AhR/ARNT Pathway Involvement: If your experimental system allows, you can investigate the involvement of the AhR/ARNT pathway. This could be done using cells with defective AhR or ARNT, where this compound should not elevate CYP1A1 levels.[7]
-
Concentration and Time Course: The maximal elevation of CYP1A1 mRNA, protein, and aryl hydrocarbon hydroxylase activity in Hepa-1c1c7 cells was observed with 10⁻⁵ M this compound treatment for 4 to 8 hours.[8] You can perform a time-course and dose-response experiment to see if your results align with these findings.
Quantitative Data Summary
Table 1: Binding Affinities (Kd) of this compound for Retinoic Acid Receptors
| Receptor | Binding Affinity (Kd) in nM |
| RARα | 2 |
| RARβ | 2 |
| RARγ | 3 |
| (Data sourced from multiple studies)[1][2] |
Table 2: Effective Concentrations of this compound in Key Experiments
| Experimental System | Observation | Effective Concentration |
| ECE16-1 cells | Half-reversal of retinoid-dependent growth suppression | 10 nM |
| ECE16-1 cells | Complete reversal of retinoid-dependent growth suppression | 100 nM |
| ECE16-1 cells | Inhibition of TTNPB-dependent morphological change | 100 nM |
| Hepa-1c1c7 cells | Maximal elevation of CYP1A1 levels | 10⁻⁵ M |
| (Data sourced from multiple studies)[2][8] |
Table 3: In Vivo Antagonist Activity of this compound
| Animal Model | Agonist | This compound Treatment | Outcome |
| Female hairless mice | Topical TTNPB (0.72 µmol/kg/day) | Topical this compound (1.44, 7.2, or 36.0 µmol/kg) on days 3-5 | Accelerated recovery of body weight and prevention of death. |
| Female hairless mice | Oral TTNPB (0.75 µmol/kg/day) | Topical this compound (0.3 or 1.2 µmol/kg/day) for 4 days | Inhibition of cutaneous irritation and weight loss. |
| (Data sourced from a study on retinoid toxicity)[3] |
Experimental Protocols
Protocol 1: Assessing Antagonist Activity on Cell Proliferation in ECE16-1 Cells
-
Cell Culture: Culture ECE16-1 cells in the appropriate medium.
-
Treatment: Treat cells with a retinoid agonist (e.g., TTNPB) to induce growth suppression. Co-treat separate groups of cells with the agonist and varying concentrations of this compound (e.g., 10 nM and 100 nM).[2] Include a vehicle control and an this compound-only control.
-
Incubation: Incubate the cells for a period sufficient to observe changes in proliferation.
-
Analysis: Measure cell proliferation using a standard method (e.g., cell counting, MTT assay).
-
Expected Outcome: this compound is expected to reverse the growth-suppressive effects of the retinoid agonist in a dose-dependent manner.[2]
Protocol 2: Investigating the Effect on MRP-8 Expression in Normal Human Keratinocytes
-
Cell Culture: Culture normal human keratinocytes (NHKs) under conditions that promote differentiation.
-
Treatment: Treat cells with either an RAR agonist (e.g., TTNPB), this compound alone, or a combination of both. To investigate the mutual antagonism, use a range of concentration ratios, focusing around a 10:1 ratio of this compound to the agonist.[5]
-
Incubation: Incubate for a suitable duration for changes in gene and protein expression to occur.
-
Analysis: Analyze MRP-8 mRNA levels using RT-qPCR and MRP-8 protein levels using Western blotting or ELISA.
-
Expected Outcome: Both the agonist and this compound are expected to inhibit MRP-8 expression.[5] At an optimal ratio, they are expected to mutually antagonize this inhibition.[5]
Visualizations
Caption: Simplified signaling pathway of Retinoic Acid Receptors (RARs).
Caption: Workflow for investigating paradoxical effects on MRP-8.
Caption: Alternative signaling pathway for this compound via AhR.
References
- 1. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing AGN 193109 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing AGN 193109 powder, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid analog that functions as a potent and specific antagonist of retinoic acid receptors (RARs).[1][2] It exhibits high affinity for all three RAR subtypes (RARα, RARβ, and RARγ), effectively blocking the actions of retinoic acid and other RAR agonists.[1][2][3] Importantly, this compound is highly specific for RARs and does not bind to or activate retinoid X receptors (RXRs).[1][2]
Q2: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[1][2][3] Under these conditions, it is stable for up to three years.[1][2]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3][4][5] To prepare a stock solution, dissolve the powder in DMSO with gentle warming to achieve a concentration of up to 10 mM.[3][5] It is recommended to use newly opened, anhydrous DMSO, as the compound's solubility can be affected by moisture.[2] For in vivo studies, further dilutions from the DMSO stock into appropriate vehicles like corn oil or a Cremophor EL/saline suspension are necessary.[1]
Q4: What are the stability of this compound stock solutions?
Stock solutions of this compound in an appropriate solvent can be stored at -80°C for up to two years or at -20°C for one year.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What personal protective equipment (PPE) should be worn when handling this compound powder?
As a precautionary measure, it is recommended to handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.[6][7][8] Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[6][7][8] Avoid inhalation of the powder by using appropriate respiratory protection if necessary.[6][8]
Troubleshooting Guides
Problem: this compound powder is not dissolving properly in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
Problem: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of the this compound stock solution.
-
Solution 1: Prepare a fresh stock solution from the powder. Ensure proper storage of the stock solution at -80°C and minimize freeze-thaw cycles by preparing aliquots.[1][2]
-
Possible Cause 2: Partial agonist activity of other compounds in the experiment.
-
Solution 2: this compound has been shown to have no intrinsic agonist activity.[9] Ensure that other reagents are of high purity and are not contributing to the observed effects.
Problem: Toxicity observed in animal studies.
-
Possible Cause: The vehicle used for in vivo administration may be causing adverse effects.
-
Solution: Optimize the vehicle composition. Common vehicles for in vivo delivery of this compound include a mixture of 10% DMSO and 90% corn oil or a suspension of 15% Cremophor EL in saline.[1] It is crucial to perform vehicle-only control experiments to assess any background toxicity.
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Retinoic Acid Receptors
| Receptor Subtype | Dissociation Constant (Kd) |
| RARα | 2 nM |
| RARβ | 2 nM |
| RARγ | 3 nM |
(Data sourced from MedChemExpress and R&D Systems product information)[1][2][3]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 10 mM | Gentle warming may be required.[3][5] |
| 10% DMSO / 90% Corn Oil | ≥ 0.4 mg/mL (1.02 mM) | Clear solution, suitable for in vivo use.[1] |
| 15% Cremophor EL / 85% Saline | 12.5 mg/mL (31.85 mM) | Suspended solution, may require sonication.[1] |
| 0.5% CMC-Na / Saline | 5 mg/mL (12.74 mM) | Suspended solution, may require sonication.[1] |
(Data sourced from MedChemExpress product information)[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Gently warm the tube (e.g., in a 37°C water bath) and vortex until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1][2]
-
Protocol 2: In Vitro Cell Treatment with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for the cell line being used
-
Cells of interest plated in a suitable culture vessel
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to treat cells with 100 nM this compound, dilute the 10 mM stock solution 1:100,000 in the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period, as determined by the specific experimental design.
-
For experiments involving co-treatment with an RAR agonist, both compounds can be added to the medium simultaneously.
-
Visualizations
Caption: Mechanism of this compound as an RAR antagonist.
Caption: A typical workflow for an in vitro experiment using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound = 98 HPLC 171746-21-7 [sigmaaldrich.com]
- 5. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the RAR Inverse Agonists AGN 193109 and BMS 493
In the landscape of retinoid X receptor (RXR) and retinoic acid receptor (RAR) signaling modulation, both AGN 193109 and BMS 493 have emerged as significant research tools. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection and application. Both compounds function as inverse agonists of RARs, playing a crucial role in cellular differentiation and proliferation pathways.[1][2][3][4]
Mechanism of Action
Both this compound and BMS 493 exert their effects by interacting with retinoic acid receptors (RARs), which are ligand-dependent transcription factors. In their inactive state, RARs, typically heterodimerized with RXRs, are bound to DNA at specific sequences known as retinoic acid response elements (RAREs) and are associated with corepressor proteins, inhibiting gene transcription.
This compound is characterized as a high-affinity pan-RAR antagonist and inverse agonist.[1][5][6][7] It binds effectively to all three RAR subtypes (α, β, and γ) but does not show significant affinity for RXRs.[5][6][7] As an antagonist, it blocks the binding of RAR agonists, while its inverse agonist activity promotes the recruitment of corepressors, further suppressing the basal transcriptional activity of the receptor.
BMS 493 is also a pan-RAR inverse agonist.[2][8][9][10][11] Its mechanism of action involves enhancing the interaction between RARs and nuclear corepressors (NCoR), thereby actively repressing the transcription of target genes.[2][8][10][11]
Signaling Pathway of RAR Inverse Agonists
The following diagram illustrates the generalized signaling pathway for RAR inverse agonists like this compound and BMS 493.
Quantitative Comparison of Binding Affinity
A direct comparison of binding affinities is crucial for understanding the potency of these compounds. The available data, summarized below, indicates that while both molecules are potent, the methodologies for determining their binding differ in the cited literature, which should be considered when interpreting the values.
| Compound | Target | Binding Affinity (Kd) | Methodology |
| This compound | RARα | 2 nM[5][6][7][12] | Radioligand Binding Assay |
| RARβ | 2 nM[5][6][7][12] | Radioligand Binding Assay | |
| RARγ | 3 nM[5][6][7][12] | Radioligand Binding Assay | |
| BMS 493 | RAR/RXR on DR0 RARE | 100.7 nM[5] | Fluorescence Anisotropy |
| RAR/RXR on DR1 RARE | 24.6 nM[5] | Fluorescence Anisotropy | |
| RAR/RXR on DR5 RARE | 15.0 nM[5] | Fluorescence Anisotropy |
Comparative Efficacy in Adenoid Cystic Carcinoma
A study by Mosca et al. (2023) provides a direct comparison of the efficacy of this compound and BMS 493 in the context of adenoid cystic carcinoma (ACC).[1][2] This research demonstrated that both compounds exhibit selective toxicity against ductal-like ACC cells.[3][4]
Experimental Data Summary
| Cell Type | Compound | Concentration Range | Observed Effect |
| ACC Organoids | This compound | 0.1 - 10 µM | Selective loss of CD49flow/KIT+ (ductal-like) cells[2] |
| BMS 493 | 0.1 - 10 µM | Selective loss of CD49flow/KIT+ (ductal-like) cells[2] | |
| Sorted ACC Cells (2D Culture) | BMS 493 | 10 µM | Reduced viability of CD49flow/KIT+ cells |
The study highlighted that the observed effects occurred at concentrations that span the known median effective dose (ED50) for both drugs, indicating comparable potency in this specific cellular context.[2]
Experimental Methodologies
Competitive Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to a specific receptor.
-
Receptor Preparation : Prepare nuclear extracts from cells overexpressing the target RAR subtype (α, β, or γ).
-
Reaction Mixture : In a multi-well plate, combine the nuclear extract, a known concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans-retinoic acid), and varying concentrations of the unlabeled test compound (this compound or BMS 493).
-
Incubation : Incubate the mixture to allow the binding to reach equilibrium.
-
Separation : Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.
-
Quantification : Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis : Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (dissociation constant) using the Cheng-Prusoff equation.
Cell Viability and Differentiation Assay in ACC Organoids (as per Mosca et al., 2023)
The following workflow is based on the methodology described by Mosca et al. for evaluating the efficacy of this compound and BMS 493.[1][2]
-
Organoid Culture : Establish organoid cultures from patient-derived xenografts (PDXs) of human adenoid cystic carcinoma.
-
Treatment : Treat the organoid cultures with a range of concentrations (e.g., 0.1 µM to 10 µM) of either this compound or BMS 493 for a specified period (e.g., one week).
-
Cell Staining and Analysis : Dissociate the organoids into single cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD49f and KIT).
-
Flow Cytometry : Analyze the stained cells using flow cytometry to determine the relative proportions of different cell populations (myoepithelial-like vs. ductal-like).
-
Cell Viability in 2D Culture : For more direct toxicity assessment, sort the distinct cell populations and culture them as 2D monolayers. Treat the monolayers with the compounds and assess cell viability using a standard assay such as an MTS or MTT assay.
Conclusion
Both this compound and BMS 493 are potent pan-RAR inverse agonists that effectively suppress RAR signaling. This compound has well-characterized high-affinity binding to all three RAR subtypes. While specific subtype binding affinities for BMS 493 are less clearly defined in the literature, its efficacy in cellular models is comparable to that of this compound, particularly in the context of inducing selective toxicity in certain cancer cell populations. The choice between these two compounds may depend on the specific research question, the cellular context, and the desired experimental endpoint. For studies requiring a compound with precisely defined binding affinities for individual RAR subtypes, this compound may be preferable. However, for functional studies of RAR inverse agonism in cellular and in vivo models, both compounds have demonstrated robust and comparable effects.
References
- 1. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Analysis of the Transcriptional Activity of Retinoic Acid-Related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. (Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to AGN 193109 and Other Pan-RAR Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-retinoic acid receptor (RAR) antagonist AGN 193109 with other notable pan-RAR antagonists. The information is presented to assist in the selection of appropriate research tools for studying retinoid signaling pathways.
Retinoic acid receptors (RARs), comprising subtypes α, β, and γ, are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer. Pan-RAR antagonists, which inhibit all three RAR subtypes, are invaluable tools for investigating the therapeutic potential of targeting these pathways. This guide focuses on a comparative analysis of this compound against other well-characterized pan-RAR antagonists, presenting key quantitative data, experimental methodologies, and a visualization of the underlying signaling pathway.
Comparative Analysis of Pan-RAR Antagonists
This compound is a potent, high-affinity pan-RAR antagonist. It effectively blocks the action of retinoids by competing for the ligand-binding pocket of RARs. To provide a comprehensive overview, this guide compares this compound with another widely used pan-RAR antagonist, BMS-493, and a structurally related antagonist, AGN 194310.
Binding Affinities and Potency
A critical parameter for an antagonist is its binding affinity for its target receptors. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction.
| Compound | Target | Kd (nM) | Reference |
| This compound | RARα | 2 | [1][2] |
| RARβ | 2 | [1][2] | |
| RARγ | 3 | [1][2] | |
| BMS-493 | pan-RAR | Not explicitly found in searches | |
| AGN 194310 | RARα | ED50: 4.3 | [3][4][5] |
| RARβ | ED50: 5 | [3][4][5] | |
| RARγ | ED50: 2.5 | [3][4][5] |
Note: ED50 values for AGN 194310 represent the concentration required for half-maximal antagonist activity in transactivation assays and are a measure of potency.
In Vitro Efficacy: Inhibition of Cancer Cell Growth
| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |
| AGN 194310 | DU145 | Not explicitly found, but noted to cause growth arrest and cell death | Prostate Cancer | [3][4] |
| LNCaP | Not explicitly found, but noted to cause growth arrest and cell death | Prostate Cancer | [3][4] | |
| PC3 | Not explicitly found, but noted to cause growth arrest and cell death | Prostate Cancer | [3][4] |
A study on adenoid cystic carcinoma (ACC) demonstrated that both this compound and BMS-493 exhibit selective toxicity against ductal-like cancer cells and show in vivo antitumor activity in patient-derived xenograft (PDX) models.[6] This study highlighted their potential as therapeutic agents by suppressing RAR/RXR signaling, which is crucial for the differentiation of myoepithelial-like progenitor cells into ductal-like cells.[6]
Mechanism of Action: The RAR Signaling Pathway
Pan-RAR antagonists function by competitively binding to the ligand-binding domain of RARs. This prevents the binding of the natural ligand, all-trans retinoic acid (ATRA), and subsequent transcriptional activation of target genes. The following diagram illustrates the canonical RAR signaling pathway and the point of intervention for pan-RAR antagonists.
Experimental Protocols
To facilitate the replication and extension of research in this area, detailed methodologies for key experiments are provided below.
Competitive Binding Assay
This assay determines the affinity of a test compound for RARs by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)
-
Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors and dithiothreitol)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Incubate a constant concentration of the RAR LBD with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound ligand.
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Determine the Kd of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_ligand), where [L] is the concentration of the radiolabeled ligand and Kd_ligand is its dissociation constant.
RAR Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of RARs.
Materials:
-
A mammalian cell line (e.g., HEK293T, HeLa)
-
An expression vector for the desired RAR subtype (α, β, or γ)
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE)
-
A transfection reagent
-
A RAR agonist (e.g., all-trans retinoic acid)
-
The test antagonist (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid.
-
After transfection, seed the cells into 96-well plates.
-
Treat the cells with a constant concentration of the RAR agonist in the presence of increasing concentrations of the test antagonist for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the concentration of the antagonist to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Summary and Future Directions
This compound is a well-established and potent pan-RAR antagonist with high affinity for all three RAR subtypes.[1][2] Comparative data, although not always direct, suggests that it is a valuable tool for studying the biological roles of RARs and for exploring their therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced effects of different pan-RAR antagonists. Future research should aim to conduct more direct head-to-head comparisons of this compound with other pan-RAR antagonists like BMS-493, particularly focusing on their binding kinetics, in vivo pharmacokinetics and pharmacodynamics, and their effects on a broader range of cancer cell types. Such studies will be instrumental in advancing our understanding of retinoid signaling and in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AGN 193109 and LE135 Specificity
This guide provides a detailed comparison of the specificity of two widely used retinoic acid receptor (RAR) antagonists, AGN 193109 and LE135. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in selecting the appropriate antagonist for their research needs.
Introduction
This compound and LE135 are both synthetic retinoids that function as antagonists of retinoic acid receptors, which are critical regulators of cellular growth, differentiation, and apoptosis.[1][2] While both compounds are utilized to inhibit RAR-mediated signaling, their specificity profiles differ significantly. This compound is characterized as a high-affinity pan-RAR antagonist, whereas LE135 exhibits selectivity for the RARβ subtype but also demonstrates significant off-target activity.[3][4] This guide will delve into a quantitative comparison of their binding affinities, detail the experimental protocols used to assess their specificity, and illustrate the relevant signaling pathways.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound and LE135 for various retinoic acid receptor subtypes and other off-target receptors. Lower Kd and Ki values indicate higher binding affinity.
| Compound | Target | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Selectivity Profile |
| This compound | RARα | 2 nM[3][5][6] | Pan-RAR antagonist with high affinity for all three subtypes.[3][6] Does not bind to Retinoid X Receptors (RXRs).[3][5][6] | |
| RARβ | 2 nM[3][5][6] | |||
| RARγ | 3 nM[3][5][6] | |||
| LE135 | RARα | 1.4 µM[4] | Selective for RARβ over RARα and RARγ.[4][7] Highly selective over all RXR isoforms.[4] | |
| RARβ | 220 nM[4] | |||
| RARγ | - | |||
| TRPV1 | EC50 = 2.5 µM[4] | Potent activator of TRPV1 and TRPA1 channels.[4][8][9] | ||
| TRPA1 | EC50 = 20 µM[4] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies designed to characterize the specificity of pharmacological compounds. Below are detailed descriptions of the key experimental protocols employed in the evaluation of this compound and LE135.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound and LE135 to specific RAR subtypes.
Methodology:
-
Preparation of Receptor Source: Nuclear extracts or whole-cell lysates from cells expressing the RAR subtype of interest (RARα, RARβ, or RARγ) are prepared.
-
Radioligand Binding: A constant concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans-retinoic acid) is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of the unlabeled antagonist (this compound or LE135) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through glass fiber filters. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The dissociation constant (Kd) can also be determined through saturation binding experiments.
Transient Transfection and Reporter Gene Assays
Objective: To assess the functional antagonist activity of this compound and LE135 on RAR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured and co-transfected with two plasmids:
-
An expression vector encoding the specific RAR subtype (RARα, RARβ, or RARγ).
-
A reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Compound Treatment: The transfected cells are treated with a known RAR agonist (e.g., all-trans-retinoic acid) in the presence or absence of varying concentrations of the antagonist (this compound or LE135).
-
Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter gene product is measured using a luminometer or spectrophotometer.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced reporter gene expression is quantified. The results are typically expressed as the percentage of inhibition of the maximal agonist response.
Calcium Imaging and Patch-Clamp Electrophysiology
Objective: To investigate the off-target effects of LE135 on the ion channels TRPV1 and TRPA1.[8][9]
Methodology:
-
Cell Preparation: HEK293T cells heterologously expressing either TRPV1 or TRPA1, or primary sensory neurons endogenously expressing these channels, are used.
-
Calcium Imaging:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The baseline fluorescence is recorded.
-
LE135 is applied to the cells, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates channel activation and calcium influx.
-
-
Patch-Clamp Electrophysiology:
-
The whole-cell patch-clamp technique is used to directly measure the ion currents flowing through the cell membrane.
-
A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ion channel activity.
-
LE135 is applied to the cell, and the resulting changes in membrane current are recorded. An inward current at a negative holding potential is indicative of cation channel activation.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and LE135.
Discussion and Conclusion
The comparative analysis of this compound and LE135 reveals critical differences in their specificity that have significant implications for their use in research.
This compound is a potent, high-affinity pan-RAR antagonist.[3][6] Its activity across all three RAR subtypes and lack of affinity for RXRs make it an excellent tool for studies aiming to broadly inhibit RAR signaling.[3][5][6] The high affinity of this compound allows for its use at low nanomolar concentrations, minimizing the potential for off-target effects.
LE135 , in contrast, demonstrates a more complex specificity profile. While it is selective for RARβ over the other RAR subtypes, its affinity for RARβ is in the high nanomolar range, and its affinity for RARα is in the micromolar range.[4] A crucial finding is the potent activation of the pain-related ion channels TRPV1 and TRPA1 by LE135 at micromolar concentrations.[4][8][9] This off-target activity can lead to non-genomic effects and may confound the interpretation of experimental results, particularly in studies related to pain and inflammation.
References
- 1. A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 7. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LE135, a retinoid acid receptor antagonist, produces pain through direct activation of TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LE135, a retinoid acid receptor antagonist, produces pain through direct activation of TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
How does AGN 193109 compare to RARα-selective antagonists?
A Comprehensive Comparison of AGN 193109 and RARα-Selective Antagonists for Researchers
In the realm of retinoid research, the modulation of Retinoic Acid Receptor (RAR) activity is crucial for understanding and potentially treating a variety of physiological and pathological conditions. This guide provides a detailed comparison between the pan-RAR antagonist this compound and RARα-selective antagonists, offering researchers a clear perspective on their respective characteristics and applications.
Introduction to Retinoic Acid Receptor Antagonists
Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), regulate gene expression involved in cellular growth, differentiation, and apoptosis.[1] There are three main isotypes of RARs: RARα, RARβ, and RARγ.[2] RAR antagonists are molecules that bind to these receptors and block the effects of agonists like ATRA. These antagonists are invaluable tools for dissecting the specific roles of RAR isotypes in various biological processes.
This compound is a potent, high-affinity pan-RAR antagonist, meaning it blocks the activity of all three RAR isotypes (α, β, and γ) with similar efficacy. In contrast, RARα-selective antagonists are designed to specifically inhibit the RARα isotype, which has been identified as playing a crucial role in processes such as spermatogenesis and has been implicated in certain cancers.[3]
Comparative Analysis: this compound vs. RARα-Selective Antagonists
The primary distinction between this compound and RARα-selective antagonists lies in their selectivity profile. This compound provides a broad blockade of RAR signaling, making it suitable for studies where the goal is to inhibit overall retinoid action.[4] Conversely, RARα-selective antagonists are ideal for investigating the specific functions of the RARα isotype, minimizing off-target effects on RARβ and RARγ.[5][6]
Binding Affinity and Selectivity
The following table summarizes the binding affinities of this compound and representative RARα-selective antagonists for the three RAR isotypes. Lower Kd or IC50 values indicate higher binding affinity.
| Compound | Type | RARα | RARβ | RARγ | Reference |
| This compound | Pan-RAR Antagonist | Kd = 2 nM | Kd = 2 nM | Kd = 3 nM | [7] |
| BMS-189532 | RARα-Selective Antagonist | IC50 ≈ 10 nM | IC50 > 1000 nM | IC50 > 1000 nM | [3] |
| BMS-195614 | RARα-Selective Antagonist | IC50 ≈ 25 nM | IC50 > 1000 nM | IC50 > 1000 nM | [3][8] |
| ER 50891 | RARα-Selective Antagonist | IC50 = 3 nM | IC50 = 210 nM | IC50 = 1300 nM |
In Vitro and In Vivo Activity
This compound has been demonstrated to be a highly effective antagonist of retinoid action in various cell lines and in vivo models.[4][9] For instance, it can reverse the effects of RAR agonists on cell differentiation and proliferation.[9][10]
RARα-selective antagonists have shown potent in vitro activity in blocking ATRA-induced gene expression.[3] However, some of these compounds, such as BMS-189532 and BMS-195614, have displayed poor in vivo activity when administered orally, potentially due to factors like high plasma protein binding and rapid hepatic metabolism.[3][11] This highlights a critical consideration for researchers when choosing an antagonist for in vivo studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of these compounds, the following diagrams are provided.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Caption: Transactivation Assay Experimental Workflow.
Experimental Protocols
Competitive Binding Assay
This assay is used to determine the binding affinity (Kd or IC50) of a test compound for a specific RAR isotype.
Methodology:
-
Receptor Preparation: Prepare nuclear extracts or purified recombinant RARα, RARβ, or RARγ proteins.
-
Radioligand: Use a radiolabeled RAR agonist, such as [3H]-all-trans retinoic acid.
-
Incubation: Incubate a constant amount of the receptor and radioligand with increasing concentrations of the unlabeled test compound (e.g., this compound or an RARα-selective antagonist).
-
Separation: Separate the receptor-bound from free radioligand using a method like filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki can be calculated using the Cheng-Prusoff equation.
Transactivation Assay
This cell-based assay measures the ability of a compound to antagonize the agonist-induced transcriptional activation of a reporter gene.[3]
Methodology:
-
Cell Culture: Use a suitable cell line, such as COS-7 or HEK293, that is amenable to transfection.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the desired RAR isotype (e.g., RARα).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
A control plasmid, such as one expressing β-galactosidase, for normalization of transfection efficiency.
-
-
Treatment: After allowing for protein expression, treat the cells with:
-
A constant concentration of an RAR agonist (e.g., all-trans retinoic acid).
-
Increasing concentrations of the antagonist being tested.
-
-
Incubation: Incubate the cells for a period of 24-48 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the luciferase and β-galactosidase activities using appropriate assay kits.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. The antagonist's potency is determined by its ability to inhibit the agonist-induced luciferase expression, and an IC50 value can be calculated.[3]
Conclusion
The choice between this compound and an RARα-selective antagonist depends on the specific research question. This compound is a powerful tool for inhibiting the entire RAR system, making it suitable for studies on the overall effects of retinoid signaling. In contrast, RARα-selective antagonists are indispensable for elucidating the precise biological roles of the RARα isotype. Researchers should carefully consider the selectivity, potency, and pharmacokinetic properties of these compounds when designing their experiments. The provided data and protocols serve as a guide to aid in the selection and application of the most appropriate RAR antagonist for their research needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A retinoic acid receptor alpha antagonist counteracts retinoid teratogenicity in vitro and reduced incidence and/or severity of malformations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of highly potent retinoic acid receptor alpha-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological activity of retinoic acid receptor alpha-selective antagonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Retinoid Signaling: A Comparative Analysis of the pan-RAR Antagonist AGN 193109 and Genetic Knockout Models
A comprehensive cross-validation of the pharmacological effects of the potent retinoic acid receptor (RAR) antagonist, AGN 193109, with the phenotypes of genetic knockout models of RARs provides a powerful approach to dissect the intricate roles of retinoid signaling in various biological processes. This guide offers a detailed comparison of findings from studies utilizing this compound and those employing RAR knockout mice, presenting key experimental data, methodologies, and visual representations of the underlying signaling pathways.
Retinoic acid (RA), an active metabolite of vitamin A, is a crucial signaling molecule that orchestrates a multitude of developmental and physiological processes by binding to and activating retinoic acid receptors (RARs).[1][2][3] There are three main isotypes of RARs: RARα, RARβ, and RARγ, which form heterodimers with retinoid X receptors (RXRs) to regulate the transcription of target genes.[2][4] Understanding the specific functions of each RAR isotype is paramount for both basic research and therapeutic development.
This compound is a high-affinity, pan-RAR antagonist and inverse agonist, meaning it binds to all three RAR isotypes (RARα, RARβ, and RARγ) and inhibits their activity.[5][6][7] This small molecule provides a powerful tool for acutely inhibiting RAR signaling. In parallel, the development of genetic knockout mouse models for each RAR isotype, as well as compound knockouts, has allowed for the investigation of the long-term consequences of ablating specific components of the retinoid signaling pathway.[8][9][10]
This guide directly compares the outcomes of pharmacological inhibition of RARs by this compound with the genetic ablation of RARs, providing researchers with a valuable resource for interpreting experimental results and designing future studies.
Comparative Data: this compound vs. RAR Knockout Models
The following tables summarize key findings from studies using this compound and RAR knockout mice, highlighting the parallels and divergences in their effects.
| Biological Process | Effect of this compound (pan-RAR Antagonist) | Phenotype of RAR Knockout Models |
| Epithelial Differentiation | Inhibits the expression of the differentiation marker MRP-8 in normal human keratinocytes.[5] | RARγ knockout mice exhibit squamous metaplasia.[9] |
| Cell Proliferation | Suppresses proliferation in human cervical epithelial cells.[11] | RARγ knockout mice show growth deficiency.[9] Combinatorial knockout of all three RARs abrogates RA-induced growth arrest in embryonic stem cells.[12] |
| Development | Promotes the differentiation of mouse embryonic stem cells into paraxial mesoderm.[7] | Compound RAR knockout mice display a wide range of congenital malformations affecting multiple organ systems.[13] |
| Gene Expression | Antagonizes the induction of RARβ mRNA levels by retinoid agonists.[11] | Most RA-regulated transcripts in embryonic stem cells are dependent on functional RARγ signaling.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Culture and Treatment with this compound
-
Cell Lines: Normal human keratinocytes (NHKs) or human ectocervical epithelial (ECE16-1) cells are commonly used.[5][11]
-
Culture Conditions: Cells are maintained in appropriate growth media supplemented with growth factors and serum, under standard cell culture conditions (37°C, 5% CO2).
-
Treatment: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution.[14] For experiments, the stock solution is diluted in culture medium to the desired final concentration. Cells are treated for a specified duration, often in the presence or absence of a retinoid agonist like all-trans retinoic acid (ATRA) or TTNPB.[5][6]
Generation and Analysis of RAR Knockout Mice
-
Gene Targeting: Standard homologous recombination techniques in embryonic stem (ES) cells are used to disrupt the genes encoding for RARα, RARβ, or RARγ.[8][9]
-
Generation of Knockout Mice: Chimeric mice are generated by injecting the targeted ES cells into blastocysts, which are then transferred to pseudopregnant female mice. Chimeras are bred to establish germline transmission of the null allele.
-
Genotyping: PCR analysis of genomic DNA extracted from tail biopsies is used to determine the genotype of the mice (wild-type, heterozygous, or homozygous knockout).
-
Phenotypic Analysis: A comprehensive analysis of the knockout mice is performed, including gross morphological examination, histological analysis of various tissues, and assessment of physiological functions.[8][9][10]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The relative expression levels of target genes (e.g., MRP-8, RARβ) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the retinoic acid signaling pathway and a typical experimental workflow for comparing this compound with RAR knockout models.
Caption: Retinoic Acid Signaling Pathway and the Action of this compound.
Caption: Workflow for Comparing this compound and RAR Knockout Models.
Conclusion
The cross-validation of findings from studies using the pan-RAR antagonist this compound and those employing RAR genetic knockout models provides a robust framework for elucidating the multifaceted roles of retinoid signaling. While pharmacological inhibition offers acute and reversible control over RAR function, genetic models reveal the long-term developmental and physiological consequences of RAR ablation. The convergence of results from these two complementary approaches strengthens our understanding of the specific functions of RAR isotypes and paves the way for the development of novel therapeutic strategies targeting the retinoid signaling pathway.
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 8. Role of the retinoic acid receptor beta (RARbeta) during mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RARγ is essential for retinoic acid induced chromatin remodeling and transcriptional activation in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental expression of retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Timeline of Developmental Defects Generated upon Genetic Inhibition of the Retinoic Acid Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AGN 193109 and Natural Retinoids in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic retinoid AGN 193109 and natural retinoids, namely all-trans retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA), based on their performance in various cell-based assays. The information is supported by experimental data to assist researchers in selecting the appropriate compounds for their studies.
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Their biological effects are primarily mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). Natural retinoids like ATRA and 9-cis-RA are key endogenous ligands for these receptors. ATRA is a high-affinity ligand for RARs, while 9-cis-RA binds to both RARs and RXRs.[1][2] In contrast, this compound is a synthetic retinoid analogue designed as a high-affinity pan-RAR antagonist, effectively blocking the action of RAR agonists.[3][4][5] This guide will delve into their comparative activities in various in vitro models.
Comparative Analysis of Receptor Binding and Activity
The fundamental difference in the mechanism of action between this compound and natural retinoids lies in their interaction with retinoic acid receptors.
| Compound | Receptor Target(s) | Primary Activity | Binding Affinity (Kd) |
| This compound | RARα, RARβ, RARγ | Antagonist / Inverse Agonist | 2 nM (RARα), 2 nM (RARβ), 3 nM (RARγ)[3][4][6][7] |
| All-trans Retinoic Acid (ATRA) | RARα, RARβ, RARγ | Agonist | ~0.2-1 nM (for RARs) |
| 9-cis-Retinoic Acid (9-cis-RA) | RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ | Agonist | High affinity for both RARs and RXRs[1] |
Performance in Cell-Based Assays
The opposing activities of this compound and natural retinoids are evident in various cell-based functional assays.
Cell Proliferation and Differentiation Assays
Retinoids are potent modulators of cell proliferation and differentiation. Natural retinoids typically inhibit the proliferation of certain cancer cell lines and induce differentiation, while this compound antagonizes these effects.
| Assay Type | Cell Line | Natural Retinoid Effect | This compound Effect | Key Findings |
| Cell Proliferation | ECE16-1 (human cervical epithelial) | Growth suppression | Reverses agonist-induced growth suppression | Half-maximal and maximal reversal at 10 nM and 100 nM, respectively.[4][6] |
| Cell Differentiation | Human Neuroblastoma cells | Induction of differentiation (neurite outgrowth, increased acetylcholinesterase activity) | Blocks ATRA-induced differentiation | 9-cis-RA is 5- to 10-fold more potent than ATRA in inducing differentiation.[8] this compound (2 µM) effectively antagonizes ATRA's effects.[9] |
| Keratinocyte Differentiation | Human Keratinocytes | Inhibition of differentiation markers (e.g., MRP-8) | Can also inhibit MRP-8 expression, but mutually antagonizes the effect of RAR agonists.[10] | Complex gene and cell-type specific interplay between agonist and antagonist.[10] |
| Myeloid Differentiation | HL-60 (promyelocytic leukemia) | Induction of granulocytic differentiation | Not explicitly reported for antagonism, but RAR antagonists can inhibit differentiation.[11] | 9-cis-RA can be more potent than ATRA in some leukemia cell lines.[12] |
Reporter Gene Assays
Reporter gene assays are commonly used to quantify the activation or inhibition of nuclear receptors. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a retinoic acid response element (RARE).
| Assay Type | Natural Retinoid Effect | This compound Effect |
| RAR-mediated Reporter Assay | Dose-dependent increase in reporter gene expression | Dose-dependent inhibition of agonist-induced reporter gene expression |
| RXR-mediated Reporter Assay | 9-cis-RA induces reporter gene expression; ATRA has no effect. | No direct effect, as it does not bind to RXRs.[6][7] |
Experimental Protocols
General Considerations for Retinoid-Based Assays
-
Light Sensitivity: Retinoids are light-sensitive and should be handled under yellow or red light to prevent isomerization and degradation.
-
Solubility: Retinoids are hydrophobic and typically dissolved in DMSO to create stock solutions.
-
Protein Binding: Retinoids can bind to proteins in cell culture media, which can affect their bioavailability. The presence of serum or albumin should be controlled and consistent across experiments.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound and natural retinoids on the proliferation of a cancer cell line (e.g., HL-60).
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound, ATRA, 9-cis-RA (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (this compound, ATRA, 9-cis-RA) in culture medium. For antagonist assays, co-treat with a fixed concentration of an agonist (e.g., 100 nM ATRA) and varying concentrations of this compound.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: RAR-Mediated Reporter Gene Assay
Objective: To quantify the agonist activity of natural retinoids and the antagonist activity of this compound on RARs.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
Expression plasmid for the RAR of interest (e.g., pCMX-hRARα)
-
Reporter plasmid containing a RARE upstream of a luciferase gene (e.g., pRARE-luc)
-
A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound, ATRA, 9-cis-RA (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
The next day, transfect the cells with the RAR expression plasmid, RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. For antagonist assays, co-treat with a fixed concentration of an agonist (e.g., 10 nM ATRA) and varying concentrations of this compound.
-
Incubate for 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway
Natural retinoids like ATRA and 9-cis-RA enter the cell and bind to cellular retinoic acid-binding proteins (CRABPs). They are then transported to the nucleus where they bind to RARs. 9-cis-RA can also bind to RXRs. Ligand binding induces a conformational change in the receptors, leading to the dissociation of corepressors and recruitment of coactivators. The RAR/RXR heterodimer then binds to RAREs in the promoter regions of target genes, modulating their transcription. This compound, as an antagonist, binds to RARs but does not induce the conformational change required for coactivator recruitment, thereby blocking the signaling cascade.
Caption: Simplified retinoid signaling pathway showing the mechanism of action of agonists (ATRA, 9-cis-RA) and the antagonist this compound.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for comparing the effects of this compound and natural retinoids in a cell-based assay.
Caption: A generalized workflow for conducting cell-based assays to compare retinoid activity.
Conclusion
This compound serves as a highly potent and specific pan-RAR antagonist, making it an invaluable tool for dissecting the RAR-mediated signaling pathways of natural retinoids. In cell-based assays, it effectively counteracts the effects of ATRA and 9-cis-RA on proliferation, differentiation, and gene expression. The choice between using this compound and natural retinoids will depend on the specific research question. Natural retinoids are ideal for studying the physiological effects of RAR and RXR activation, while this compound is the compound of choice for inhibiting these pathways to understand their necessity in various biological processes. Researchers should carefully consider the cell type, assay endpoint, and the specific receptor pathways they wish to investigate when designing their experiments.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. Retinoids alter the direction of differentiation in primary cultures of cutaneous keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. publications.iarc.who.int [publications.iarc.who.int]
A Comparative Analysis of AGN 193109 and Synthetic Retinoid Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-retinoic acid receptor (RAR) antagonist AGN 193109 and prominent synthetic retinoid agonists, Tamibarotene and Bexarotene (B63655). This analysis is supported by a synthesis of available experimental data on their mechanisms of action, receptor selectivity, and therapeutic applications.
This guide delves into the distinct pharmacological profiles of these compounds, offering a framework for selecting the appropriate tool for research and therapeutic development. While this compound acts as a broad-spectrum antagonist of RARs, synthetic agonists like Tamibarotene and Bexarotene exhibit selectivity for specific retinoic acid receptor (RAR) or retinoid X receptor (RXR) isotypes, respectively. This fundamental difference in their interaction with the retinoid signaling pathway dictates their downstream biological effects and clinical utility.
Quantitative Comparison of Receptor Interactions
The following table summarizes the binding affinities and effective concentrations of this compound, Tamibarotene, and Bexarotene for their respective nuclear receptor targets. This data, compiled from various in vitro studies, highlights the potency and selectivity of each compound.
| Compound | Target Receptor(s) | Binding Affinity (Kd, nM) | Effective Concentration (EC50, nM) |
| This compound | RARα, RARβ, RARγ | 2 (RARα), 2 (RARβ), 3 (RARγ)[1][2] | - (Antagonist) |
| Tamibarotene | RARα, RARβ | Specific agonist for RARα/β[3][4][5] | Potent inducer of differentiation[3][4] |
| Bexarotene | RXRα, RXRβ, RXRγ | 14 (RXRα), 21 (RXRβ), 29 (RXRγ)[6] | 33 (RXRα), 24 (RXRβ), 25 (RXRγ)[6] |
Note: Kd (dissociation constant) represents the concentration of the ligand at which half of the receptors are occupied, indicating binding affinity. A lower Kd signifies higher affinity. EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response.
Signaling Pathways and Mechanisms of Action
The differential receptor engagement of this compound and synthetic retinoid agonists leads to distinct downstream signaling cascades.
This compound acts as a competitive antagonist, binding to all three RAR isotypes (α, β, and γ) and preventing the binding of endogenous retinoic acid.[1][2] This blockade inhibits the conformational changes in the RAR-RXR heterodimer necessary for the recruitment of coactivators and subsequent gene transcription. By inhibiting RAR-mediated signaling, this compound can be utilized to study the physiological roles of retinoic acid and to counteract retinoid toxicity.[7]
Synthetic Retinoid Agonists , in contrast, activate specific retinoid signaling pathways.
-
Tamibarotene , a selective RARα/β agonist, mimics the action of all-trans retinoic acid (ATRA) on these specific receptors.[3][4][5] This targeted activation is crucial in its therapeutic application, particularly in acute promyelocytic leukemia (APL), where it induces the differentiation of leukemic cells.[8][9][10]
-
Bexarotene selectively binds to and activates all three RXR isotypes (α, β, and γ).[6] RXRs can form homodimers or heterodimers with other nuclear receptors, including RARs, PPARs, and LXRs. Bexarotene's activation of RXR-containing heterodimers modulates the expression of genes involved in cell growth, differentiation, and apoptosis, forming the basis of its use in cutaneous T-cell lymphoma (CTCL).[11][12][13][14][15]
Signaling pathway comparison of this compound and synthetic retinoid agonists.
Therapeutic Applications and Side Effect Profiles
The distinct mechanisms of these compounds translate into different therapeutic uses and associated adverse effects.
| Compound | Therapeutic Applications | Common Side Effects |
| This compound | Primarily a research tool to study retinoid signaling and as a potential antidote for retinoid toxicity.[7] | Limited clinical data; in animal studies, it can induce developmental abnormalities at high doses.[16] |
| Tamibarotene | Treatment of acute promyelocytic leukemia (APL), particularly in cases resistant to ATRA.[3][8][9][10] | Dry skin, headache, hypertriglyceridemia, elevated liver enzymes, bone pain.[17] |
| Bexarotene | Treatment of cutaneous T-cell lymphoma (CTCL).[12][13][14][15] | Hyperlipidemia (hypercholesterolemia and hypertriglyceridemia), hypothyroidism, headache, asthenia, rash, leukopenia.[18][19][20][21] |
Experimental Protocols
The characterization and comparison of these compounds rely on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound, Tamibarotene, and Bexarotene for their respective RAR and RXR isotypes.
Methodology:
-
Receptor Preparation: Nuclear extracts or purified recombinant RAR and RXR proteins are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-all-trans retinoic acid for RARs, [³H]-9-cis-retinoic acid for RXRs) is used.
-
Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound, Tamibarotene, or Bexarotene).
-
Separation: Bound and free radioligand are separated using methods like filtration through glass fiber filters.[22]
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tamibarotene | C22H25NO3 | CID 108143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unleashing the Power of tamibarotene: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 9. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nextstepsinderm.com [nextstepsinderm.com]
- 13. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]
- 14. jetir.org [jetir.org]
- 15. The utility of bexarotene in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the side effects of Tamibarotene? [synapse.patsnap.com]
- 18. dermnetnz.org [dermnetnz.org]
- 19. drugs.com [drugs.com]
- 20. Minimizing adverse side-effects of oral bexarotene in cutaneous T-cell lymphoma: an expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. giffordbioscience.com [giffordbioscience.com]
Evaluating the antagonistic potency of AGN 193109 against different RAR agonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antagonistic potency of AGN 193109 against various Retinoic Acid Receptor (RAR) agonists, complete with experimental data and detailed protocols.
This compound is a high-affinity, pan-Retinoic Acid Receptor (RAR) antagonist, demonstrating significant potency in counteracting the effects of various RAR agonists. This guide provides a comparative evaluation of this compound's antagonistic capabilities, supported by experimental data, to assist researchers in its effective application.
Potency and Binding Affinity of this compound
This compound exhibits high binding affinity for all three RAR subtypes, with reported dissociation constants (Kd) in the low nanomolar range. This broad-spectrum antagonism makes it a valuable tool for studying RAR-mediated signaling pathways.
| RAR Subtype | Dissociation Constant (Kd) (nM) |
| RARα | 2[1][2] |
| RARβ | 2[1][2] |
| RARγ | 3[1][2] |
Table 1: Binding Affinity of this compound for RAR Subtypes.
Antagonistic Potency Against RAR Agonists
Experimental data demonstrates the efficacy of this compound in antagonizing the cellular effects induced by both synthetic and natural RAR agonists.
Against TTNPB (a potent synthetic RAR pan-agonist)
In studies using ECE16-1 human ectocervical epithelial cells, this compound effectively reversed the morphological changes and growth suppression induced by the potent RAR agonist TTNPB.[1] A 10-fold molar excess of this compound was sufficient to completely block the effects of TTNPB.[3][4] Half-maximal antagonism was observed at a 1:1 molar ratio of this compound to the retinoid agonist.[3][4]
Against All-Trans Retinoic Acid (ATRA) (the natural RAR agonist)
This compound has also been shown to significantly reduce the cutaneous toxicity induced by the natural RAR agonist, all-trans-retinoic acid (ATRA).[1] In vivo studies in mice demonstrated that co-treatment with this compound blocked the skin flaking and abrasions caused by topical application of ATRA.[5]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Experimental Protocol: Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of unlabeled ligands, such as this compound, for RARs by measuring their ability to displace a radiolabeled agonist.
Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
Radiolabeled RAR agonist (e.g., [³H]-all-trans retinoic acid)
-
This compound and other test compounds
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the radiolabeled agonist in the binding buffer.
-
Incubation: In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of the radiolabeled agonist, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the protein-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Experimental Protocol: RAR Transactivation Assay
This assay measures the ability of an antagonist to inhibit agonist-induced transcription of a reporter gene under the control of an RAR-responsive promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vectors for RARα, RARβ, or RARγ
-
Reporter plasmid containing a retinoic acid response element (RARE) driving a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
RAR agonist (e.g., ATRA, TTNPB)
-
This compound and other test compounds
-
Cell lysis buffer and reporter gene assay reagents
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media and co-transfect them with the RAR expression vector and the RARE-reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with a fixed concentration of the RAR agonist in the presence of increasing concentrations of this compound. Include control groups with agonist alone and vehicle alone.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the reporter gene assay.
-
Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity) in the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized reporter activity against the concentration of this compound. Calculate the IC50 value, which represents the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter gene activity.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: RAR Signaling Pathway and Point of Antagonism by this compound.
Caption: Experimental Workflow for Evaluating this compound Antagonistic Potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacological Profiles of Diverse RAR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of various Retinoic Acid Receptor (RAR) antagonists, supported by experimental data. The information is intended to assist researchers in selecting appropriate pharmacological tools and to aid drug development professionals in the evaluation of potential therapeutic candidates.
Introduction to RAR Antagonism
Retinoic acid receptors (RARs) are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and apoptosis. The RAR family comprises three subtypes: RARα, RARβ, and RARγ. Dysregulation of RAR signaling is implicated in various diseases, including cancer. RAR antagonists are valuable molecular probes for elucidating the physiological and pathological roles of RAR signaling and hold therapeutic potential. These compounds competitively bind to RARs, inhibiting the conformational changes required for coactivator recruitment and subsequent gene transcription. This guide reviews the pharmacological profiles of several distinct RAR antagonists, focusing on their binding affinities, functional potencies, and receptor subtype selectivities.
Comparative Pharmacological Data
The following table summarizes the quantitative pharmacological data for a selection of RAR antagonists. Binding affinity is typically represented by the dissociation constant (Kd) or the inhibitory constant (Ki), while functional potency is often expressed as the half-maximal inhibitory concentration (IC50) in cellular assays.
| Antagonist | Target(s) | Assay Type | Parameter | RARα | RARβ | RARγ | Citation(s) |
| AGN 193109 | Pan-RAR | Binding (Kd) | nM | 2 | 2 | 3 | [1] |
| LE135 | RARβ/RARα | Binding (Ki) | µM | 1.4 | 0.22 | - | |
| HL-60 Differentiation | IC50 (nM) | - | 150 | - | |||
| Ro 41-5253 | RARα selective | Functional | IC50 (nM) | 60 | 2400 | 3300 | |
| BMS-493 | Pan-RAR (Inverse Agonist) | Binding to RAR/RXR on DR5 (Kd) | nM | 1.7 (in complex) | - | - | [2] |
| Binding to RAR/RXR on DR1 (Kd) | nM | 6.1 (in complex) | - | - | [2] | ||
| Binding to RAR/RXR on IR0 (Kd) | nM | 1.9 (in complex) | - | - | [2] | ||
| AGN194310 | Pan-RAR | Binding (Kd) | nM | 2-5 | 2-5 | 2-5 | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of RAR antagonism and the methods used for characterization, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: RAR signaling pathway and mechanism of antagonism.
Caption: Workflow for key RAR antagonist characterization assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Nuclear extract from cells expressing the RAR of interest.
-
[3H]-all-trans-retinoic acid ([3H]-ATRA) as the radioligand.
-
Unlabeled all-trans-retinoic acid (for determining non-specific binding).
-
Test RAR antagonist.
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Preparation of Reaction: In a microcentrifuge tube, combine the nuclear extract, a fixed concentration of [3H]-ATRA (typically at its Kd concentration), and varying concentrations of the unlabeled RAR antagonist. For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled ATRA.
-
Incubation: Incubate the reaction tubes at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter under vacuum. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.[3]
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of an antagonist to inhibit agonist-induced transcription of a reporter gene.[4]
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vector for the human RAR subtype of interest.
-
Luciferase reporter vector containing a promoter with multiple Retinoic Acid Response Elements (RAREs).
-
Transfection reagent.
-
Cell culture medium.
-
RAR agonist (e.g., all-trans-retinoic acid).
-
Test RAR antagonist.
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.
-
Treatment: Treat the cells with a fixed concentration of the RAR agonist (typically the EC50 concentration) and varying concentrations of the test RAR antagonist.
-
Incubation: Incubate the treated cells for 16-24 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50.[4][5]
HL-60 Cell Differentiation Assay (NBT Reduction)
This assay assesses the functional consequence of RAR antagonism by measuring the inhibition of agonist-induced differentiation of HL-60 human promyelocytic leukemia cells. Differentiated granulocytic cells gain the ability to produce superoxide (B77818) upon stimulation, which can be measured by the reduction of nitroblue tetrazolium (NBT) to a blue formazan (B1609692) precipitate.[6][7]
Materials:
-
HL-60 cells.
-
RPMI-1640 medium supplemented with fetal bovine serum.
-
RAR agonist (e.g., all-trans-retinoic acid) to induce differentiation.
-
Test RAR antagonist.
-
Nitroblue tetrazolium (NBT) solution.
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulant.
-
Solubilization solution (e.g., DMSO).
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells in suspension. Treat the cells with a fixed concentration of an RAR agonist (e.g., 1 µM ATRA) in the presence of varying concentrations of the test RAR antagonist for a period of 72-96 hours to induce differentiation.
-
NBT Reduction: Harvest the cells by centrifugation and resuspend them in a solution containing NBT and PMA.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. During this time, differentiated cells will phagocytose NBT and, upon stimulation with PMA, reduce it to insoluble blue formazan crystals.
-
Solubilization: Pellet the cells and solubilize the formazan crystals by adding a suitable solvent like DMSO.
-
Quantification: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of differentiated cells. Plot the absorbance as a function of the antagonist concentration to determine the IC50 for the inhibition of differentiation.[6]
References
- 1. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. eubopen.org [eubopen.org]
- 6. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Choosing AGN 193109 Over Other Retinoid Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGN 193109 with other prominent retinoid inhibitors. The following sections detail its performance, supported by experimental data, to justify its selection for research and development applications.
This compound is a potent and specific pan-retinoic acid receptor (RAR) antagonist, exhibiting high affinity for all three RAR subtypes (α, β, and γ) while demonstrating negligible interaction with retinoid X receptors (RXRs).[1][2][3] This profile makes it an invaluable tool for dissecting the roles of RAR-mediated signaling pathways. This document will compare this compound against other classes of retinoid inhibitors, including other pan-RAR antagonists, inverse agonists, and subtype-selective antagonists.
Comparative Performance of Retinoid Inhibitors
The selection of a retinoid inhibitor is critically dependent on its binding affinity, receptor selectivity, and functional activity. The following tables summarize the available quantitative data for this compound and a selection of other widely used retinoid inhibitors.
Table 1: Binding Affinity of Retinoid Inhibitors for Retinoic Acid Receptors (RARs)
| Compound | Type | RARα (K_d/K_i, nM) | RARβ (K_d/K_i, nM) | RARγ (K_d/K_i, nM) | RXR Affinity | Reference |
| This compound | Pan-RAR Antagonist | 2 | 2 | 3 | No significant affinity | [1][2][3] |
| AGN 194310 | Pan-RAR Antagonist | 3 | 2 | 5 | No significant affinity | [4][5][6] |
| BMS 493 | Pan-RAR Inverse Agonist | Not Reported | Not Reported | Not Reported | Not Reported | |
| CD 2665 | RARβ/γ Antagonist | >1000 | 306 | 110 | Not Reported | |
| ER 50891 | RARα Antagonist | 1.8 (IC50) | 535 (IC50) | 432 (IC50) | Not Reported | [7][8] |
| BMS 189453 | Pan-RAR Antagonist | Not Reported | Not Reported | Not Reported | Not Reported | [9][10] |
Note: K_d (dissociation constant) and K_i (inhibition constant) are measures of binding affinity; lower values indicate higher affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Functional Activity of Retinoid Inhibitors
| Compound | Assay Type | Target | IC50/EC50 (nM) | Effect | Reference |
| This compound | Transactivation Assay | Pan-RAR | - | Antagonist | [1][3] |
| AGN 194310 | Colony Formation | Prostate Cancer Cells | 16-34 | Inhibition | [4][11] |
| BMS 493 | Transactivation Assay | Pan-RAR | - | Inverse Agonist | |
| ER 50891 | Transactivation Assay | RARα | 31.2 | Antagonist | [7] |
| YCT-529 | Transactivation Assay | RARα | 6.8 | Antagonist | [10] |
| BMS 189453 | Transactivation Assay | Pan-RAR | - | Antagonist | [12] |
Justification for Selecting this compound
The data presented above highlights several key advantages of this compound:
-
High Affinity and Pan-RAR Antagonism: this compound exhibits low nanomolar binding affinities for all three RAR subtypes, making it a potent inhibitor of RAR signaling.[1][2][3] This is comparable to other potent pan-RAR antagonists like AGN 194310.[4][5][6]
-
Excellent Selectivity over RXRs: A critical feature of this compound is its lack of significant binding to any of the RXR subtypes.[1][2][3] This specificity is crucial for researchers aiming to isolate the effects of RAR-mediated pathways from those involving RXR homodimers or other RXR heterodimer partners.
-
Potent In Vivo Activity: Studies have demonstrated the in vivo efficacy of this compound in antagonizing retinoid-induced toxicity.[1][13] It has been shown to block the effects of RAR agonists in animal models, highlighting its utility for in vivo research.[1][13]
-
Well-Characterized Antagonist Profile: Unlike inverse agonists such as BMS 493, which suppress basal receptor activity, this compound acts as a neutral antagonist, blocking the binding of agonists without affecting the constitutive activity of the receptor. This allows for a more precise investigation of agonist-induced signaling.
In comparison, while subtype-selective antagonists like ER 50891 are valuable for studying the function of individual RAR isoforms, this compound is the superior choice when a complete blockade of all RAR-mediated signaling is required. Pan-RAR inverse agonists like BMS 493 offer a different mechanistic approach, but the neutral antagonist profile of this compound may be preferable for studies focused on competitive inhibition of agonist action.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which this compound operates, the following diagrams illustrate the canonical RAR/RXR signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of the key experimental protocols used to characterize retinoid inhibitors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its target receptor.
Objective: To determine the dissociation constant (K_d) or inhibition constant (K_i) of this compound and other inhibitors for RAR subtypes.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) for binding to the RAR. The amount of radioactivity bound to the receptor is measured in the presence of increasing concentrations of the unlabeled test compound.
General Protocol:
-
Preparation of Receptor Source: Cell membranes or nuclear extracts containing the RAR of interest are prepared from cultured cells or tissues.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of a range of concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i is then calculated from the IC50 using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This is a cell-based assay used to measure the functional activity of a compound as an agonist or antagonist of a nuclear receptor.
Objective: To determine the potency (IC50) of this compound and other inhibitors in antagonizing RAR-mediated gene transcription.
Principle: Cells are transiently or stably transfected with two plasmids: one expressing the RAR of interest and another containing a luciferase reporter gene under the control of a promoter with retinoic acid response elements (RAREs). In the presence of an RAR agonist, the RAR/RXR heterodimer binds to the RAREs and drives the expression of luciferase. An antagonist will block this effect.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HeLa) is cultured and co-transfected with the RAR expression vector and the RARE-luciferase reporter vector. A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After transfection, the cells are treated with a fixed concentration of an RAR agonist (e.g., all-trans retinoic acid) in the presence of increasing concentrations of the test antagonist (e.g., this compound).
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate. Renilla luciferase activity is also measured for normalization.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted as the percentage of maximal agonist response versus the concentration of the antagonist. The IC50 is determined by non-linear regression analysis.
Conclusion
This compound stands out as a superior tool for studying RAR-mediated signaling due to its high-affinity, pan-RAR antagonism, and crucial selectivity against RXRs. While other inhibitors offer utility in specific contexts, the comprehensive inhibitory profile of this compound, combined with its demonstrated in vivo activity, provides a robust and reliable means to probe the multifaceted roles of retinoic acid in health and disease. For researchers requiring a complete and specific blockade of RAR signaling, this compound represents the gold standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. ER 50891 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of AGN 193109 and Other Commercially Available RAR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of AGN 193109 with other commercially available Retinoic Acid Receptor (RAR) antagonists. The information is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to RAR Antagonists
Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis.[1] Dysregulation of RAR signaling is implicated in various diseases, making RARs an important therapeutic target. RAR antagonists are molecules that bind to RARs and block the effects of retinoic acid or other RAR agonists. These antagonists are valuable tools for studying the physiological and pathological roles of RAR signaling and for the development of novel therapeutics. They can be broadly categorized as pan-antagonists, which inhibit all three RAR subtypes (α, β, and γ), or subtype-selective antagonists. Furthermore, some antagonists act as inverse agonists, which not only block agonist activity but also reduce the basal activity of the receptor.
Quantitative Comparison of RAR Antagonists
The following tables summarize the binding affinities (Kd) and functional potencies (IC50) of this compound and other commercially available RAR antagonists. Lower Kd and IC50 values indicate higher affinity and potency, respectively.
Table 1: Pan-RAR Antagonists and Inverse Agonists
| Compound | Type | Target | Kd (nM) | IC50 (nM) |
| This compound | Antagonist/Inverse Agonist | Pan-RAR | RARα: 2, RARβ: 2, RARγ: 3[2] | - |
| BMS-493 | Inverse Agonist | Pan-RAR | - | - |
| LE540 | Antagonist | Pan-RAR | - | - |
Table 2: Subtype-Selective RAR Antagonists
| Compound | Type | Target | Kd (nM) | IC50 (nM) |
| BMS-189453 | Antagonist | RARα/γ selective | - | RARα: ~10, RARγ: ~3[3] |
| ER 50891 | Antagonist | RARα selective | - | 31.2 (relative IC50s - RARα: 1.8, RARγ: 432, RARβ: 535) |
| CD 2665 | Antagonist | RARβ/γ selective | RARγ: 110, RARβ: 306, RARα: >1000 | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the provided data and for designing future studies.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) of unlabeled RAR antagonists.
Materials:
-
Purified recombinant human RARα, RARβ, or RARγ protein.
-
Radiolabeled RAR agonist (e.g., [3H]-all-trans retinoic acid).
-
Test compounds (unlabeled RAR antagonists).
-
Assay buffer (e.g., Tris-HCl buffer with BSA and DTT).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Incubation: In a multi-well plate, combine the purified RAR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The Ki (and subsequently Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.[4]
RAR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of an RAR. It is used to determine if a compound is an agonist, antagonist, or inverse agonist.
Objective: To determine the functional potency (IC50) of RAR antagonists.
Materials:
-
A mammalian cell line (e.g., HEK293T) that does not endogenously express high levels of RARs.
-
An expression vector containing the full-length cDNA for the desired human RAR subtype (α, β, or γ).
-
A reporter vector containing a luciferase gene under the control of a promoter with RAR response elements (RAREs).
-
A transfection reagent.
-
A known RAR agonist (e.g., all-trans retinoic acid).
-
Test compounds (RAR antagonists).
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.
-
Plating: After transfection, plate the cells in a multi-well plate and allow them to attach.
-
Treatment: Treat the cells with a fixed concentration of the RAR agonist in the presence of varying concentrations of the test compound (antagonist). Include controls with no agonist, agonist only, and vehicle only.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the percentage of agonist-induced luciferase activity against the concentration of the antagonist. The concentration of the antagonist that inhibits 50% of the agonist-induced activity is the IC50 value. To test for inverse agonism, treat the cells with the antagonist alone and measure for a decrease in basal luciferase activity.[5]
Visualizations
Retinoic Acid Receptor (RAR) Signaling Pathway
Caption: Simplified overview of the RAR signaling pathway and the mechanism of action of RAR antagonists.
Experimental Workflow for Competitive Binding Assay
Caption: Step-by-step workflow for determining the binding affinity of RAR antagonists.
Experimental Workflow for Transactivation (Luciferase Reporter) Assay
Caption: Workflow for assessing the functional potency of RAR antagonists in a cell-based assay.
References
- 1. Agonist and antagonist of retinoic acid receptors cause similar changes in gene expression and induce senescence-like growth arrest in MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. assaygenie.com [assaygenie.com]
Is AGN 193109 the Most Potent Pan-RAR Antagonist? A Comparative Analysis
In the landscape of retinoid research, pan-retinoic acid receptor (RAR) antagonists are invaluable tools for dissecting the roles of RAR signaling and for the development of therapeutics targeting pathways implicated in cancer, dermatological disorders, and developmental processes. Among these, AGN 193109 has been recognized as a high-affinity pan-RAR antagonist. This guide provides an objective comparison of this compound with other notable pan-RAR antagonists, supported by available experimental data, to ascertain its position as a potent and effective research tool.
Overview of Pan-RAR Antagonists
Pan-RAR antagonists are compounds that bind to all three RAR isoforms (RARα, RARβ, and RARγ) and block the transcriptional activity induced by retinoic acid (RA) and other RAR agonists. Their utility lies in their ability to broadly inhibit RAR signaling, allowing for the study of the overall effects of this pathway. Several pan-RAR antagonists have been developed, with this compound, AGN 194310, and BMS 493 being prominent examples.
Comparative Potency of Pan-RAR Antagonists
The potency of a receptor antagonist is typically quantified by its binding affinity (Kd or Ki values) and its functional inhibition of agonist-induced activity (IC50 values). Lower values for these metrics indicate higher potency. The available data for this compound and other pan-RAR antagonists are summarized below.
| Compound | Target | Binding Affinity (Kd/Ki, nM) | Functional Inhibition (IC50, nM) | Reference(s) |
| This compound | RARα | 2 | - | [1][2][3][4] |
| RARβ | 2 | - | [1][2][3][4] | |
| RARγ | 3 | - | [1][2][3][4] | |
| AGN 194310 | RARα | 3 | ~50 (colony formation) | [5] |
| RARβ | 2 | - | [5] | |
| RARγ | 5 | - | [5] | |
| BMS 493 | pan-RAR | - | - | [6] |
| BMS-189453 | pan-RAR | - | - | [7] |
Based on the available binding affinity data, This compound and AGN 194310 exhibit very similar and high potency for all three RAR isoforms, with Kd and Ki values in the low nanomolar range. [1][2][3][4][5] This suggests that both are among the most potent pan-RAR antagonists described in the literature. While BMS 493 is characterized as a pan-RAR inverse agonist and BMS-189453 as a pan-RAR antagonist, comprehensive and directly comparable binding affinity data were not found in the context of this review.
Signaling Pathway and Mechanism of Action
Retinoic acid receptors are ligand-inducible transcription factors that, upon binding to an agonist like all-trans retinoic acid (ATRA), heterodimerize with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. Pan-RAR antagonists like this compound bind to the ligand-binding pocket of RARs, preventing the conformational changes necessary for co-activator recruitment and subsequent gene transcription.
Key Experimental Protocols
The determination of antagonist potency relies on standardized and reproducible experimental protocols. Below are methodologies for two key assays used in the characterization of RAR antagonists.
Competitive Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of a test compound for RARα, RARβ, and RARγ.
Methodology:
-
Receptor Preparation: Nuclear extracts or whole-cell lysates from cells overexpressing a specific human RAR isoform are prepared.[8]
-
Incubation: A fixed concentration of a high-affinity radiolabeled RAR agonist (e.g., [3H]-ATRA) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).[9][10]
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium.[8]
-
Separation: Receptor-bound radioligand is separated from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[8][9][10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8][9]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Reporter Gene Transactivation Assay
This cell-based assay measures the functional ability of an antagonist to inhibit agonist-induced gene expression.
Objective: To determine the IC50 of a test compound for the inhibition of RAR-mediated transactivation.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing a specific human RAR isoform and another containing a reporter gene (e.g., luciferase) under the control of a promoter with RAREs.[11] Stably transfected cell lines are often used for consistency.[11]
-
Cell Plating: The transfected cells are plated in multi-well plates.[11]
-
Treatment: Cells are treated with a fixed concentration of an RAR agonist (e.g., ATRA) to induce reporter gene expression, along with varying concentrations of the antagonist.[12]
-
Incubation: The cells are incubated for a period sufficient for gene transcription and protein expression (e.g., 16-24 hours).[11][13]
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.[11][13]
-
Data Analysis: The antagonist concentration that causes a 50% reduction in the agonist-induced reporter activity (IC50) is calculated from the dose-response curve.
Conclusion
Based on a review of the available experimental data, This compound is a highly potent pan-RAR antagonist, with binding affinities for RARα, RARβ, and RARγ in the low nanomolar range. [1][2][3][4] Its potency is comparable to that of another widely used pan-RAR antagonist, AGN 194310.[5] Therefore, while it is certainly among the most potent pan-RAR antagonists characterized in the scientific literature, it is not definitively the single most potent, as AGN 194310 exhibits similar efficacy. The choice between these compounds for research purposes may depend on other factors such as commercial availability, cost, and specific experimental context. For researchers requiring a robust and high-affinity tool to broadly inhibit retinoic acid signaling, this compound remains a premier choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Review of the In Vivo Effects of AGN 193109 and Other Retinoic Acid Receptor (RAR) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of the pan-Retinoic Acid Receptor (RAR) antagonist AGN 193109 with other RAR modulators. The information is compiled from various preclinical studies to assist researchers in selecting appropriate compounds for their investigations.
Introduction to RAR Modulators
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis.[1][2] RAR modulators, which include agonists and antagonists, are compounds that bind to these receptors and either activate or inhibit their function.[1] this compound is a potent, high-affinity pan-RAR antagonist, meaning it blocks the activity of all three RAR isotypes (RARα, RARβ, and RARγ) with high efficiency.[3][4] Its utility in studying retinoid signaling and its potential as an antidote for retinoid toxicity have been demonstrated in several in vivo models.[5]
Comparative In Vivo Efficacy
The following tables summarize the in vivo effects of this compound and other selected RAR modulators across different experimental models.
Table 1: Antagonism of Retinoid-Induced Toxicity
| Compound | Class | Animal Model | RAR Agonist | Key Effects | Dosage | Reference(s) |
| This compound | Pan-RAR Antagonist | Hairless Mice | TTNPB (topical) | Blocked skin flaking, abrasions, and splenomegaly in a dose-dependent manner. | 1-, 4-, or 16-fold molar excess to TTNPB | [5] |
| This compound | Pan-RAR Antagonist | Hairless Mice | all-trans-Retinoic Acid (ATRA) (topical) | Decreased topical irritation. | Not specified | [5] |
| This compound | Pan-RAR Antagonist | Hairless Mice | TTNPB (oral) | Inhibited cutaneous irritation and weight loss. | 0.3 or 1.2 µmol/kg/day (topical) | [5] |
| This compound | Pan-RAR Antagonist | Hairless Mice | TTNPB (topical) | Rescued pre-existing toxicity, accelerated body weight recovery, and prevented death. | 1.44, 7.2, or 36.0 µmol/kg (topical) | [5] |
Table 2: Effects on Spermatogenesis
| Compound | Class | Animal Model | Key Effects | Dosage | Reference(s) |
| BMS-189453 | Pan-RAR Antagonist | Mice | Reversibly inhibited spermatogenesis, disrupting spermatid alignment and sperm release. | 5 mg/kg for 7 days (oral) | [6] |
| BMS-189532 | RARα-Selective Antagonist | Mice | Displayed poor in vivo activity with no significant effect on spermatogenesis, likely due to poor oral bioavailability. | 2.0 and 10 mg/kg for 7 days (oral) | [7] |
| BMS-195614 | RARα-Selective Antagonist | Mice | Displayed poor in vivo activity with no significant effect on spermatogenesis, likely due to poor oral bioavailability. | 2.0 and 10 mg/kg for 7 days (oral) | [7] |
Table 3: Anti-Tumor and Other In Vivo Effects
| Compound | Class | Animal Model | Key Effects | Dosage | Reference(s) |
| Ro 41-5253 | RARα-Selective Antagonist | Nude Mice (Breast Cancer Xenograft) | Showed slight but significant inhibition of tumor cell growth with no toxic side effects. | 10, 30, and 100 mg/kg/day | [8] |
| AGN194310 | Pan-RAR Antagonist | C57BL/6 Mice | Strikingly increased granulocyte numbers across hematopoietic compartments. | Not specified | [9] |
| This compound | Pan-RAR Antagonist | Pregnant Mice | Caused severe craniofacial and eye malformations in fetuses when administered on day 8 post-coitum. Elevated CYP1A1 mRNA levels in embryos. | 1 mg/kg (oral) | [10] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by RAR antagonists.
Caption: Simplified RAR/RXR signaling pathway.
Caption: Proposed AhR/ARNT signaling by this compound.
Experimental Protocols
Below are summarized methodologies for key in vivo experiments cited in this guide.
Antagonism of Retinoid Toxicity in Mice[5]
-
Animal Model: Female hairless mice.
-
Agonist Treatment:
-
Topical: (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propen-1-yl]benzoic acid (TTNPB) or all-trans-retinoic acid (ATRA) applied for 5 consecutive days.
-
Oral: TTNPB administered by gavage for 4 days.
-
-
Antagonist Treatment (this compound):
-
Co-treatment: Applied topically in a 1-, 4-, or 16-fold molar excess concurrently with the topical agonist.
-
Rescue: Applied topically for 3 days following 2 days of pretreatment with topical TTNPB.
-
-
Parameters Measured: Skin flaking, skin abrasions, splenomegaly, body weight, and mortality.
Inhibition of Spermatogenesis in Mice[6][7]
-
Animal Model: Male mice.
-
Antagonist Treatment:
-
BMS-189453: 5 mg/kg administered orally for 7 days.
-
BMS-189532 & BMS-195614: 2.0 and 10 mg/kg administered orally for 7 days.
-
-
Parameters Measured: Testicular weight and morphological analysis of testes to assess spermatid alignment, sperm release, and germ cell loss.
Evaluation of Teratogenicity in Mice[10]
-
Animal Model: Pregnant mice.
-
Antagonist Treatment: A single oral dose of 1 mg/kg this compound administered on day 8 post-coitum.
-
Parameters Measured:
-
Gross morphology of fetuses to identify craniofacial and eye malformations.
-
Differential display analysis of embryonic tissue to measure mRNA levels of genes such as CYP1A1.
-
Discussion and Conclusion
This compound is a well-characterized and potent pan-RAR antagonist that has been instrumental in elucidating the in vivo roles of RAR signaling. Its ability to effectively counteract retinoid toxicity in a dose-dependent manner highlights its potential as a research tool and a possible therapeutic agent for hypervitaminosis A.[5]
When compared to other RAR antagonists, the available data suggests significant differences in their in vivo profiles. For instance, while the pan-RAR antagonist BMS-189453 effectively and reversibly disrupts spermatogenesis, the RARα-selective antagonists BMS-189532 and BMS-195614 show poor in vivo efficacy in the same model, likely due to unfavorable pharmacokinetic properties.[6][7] This underscores the importance of considering subtype selectivity and bioavailability when choosing an RAR modulator for in vivo studies.
Furthermore, the finding that this compound can induce CYP1A1 expression, likely via the AhR/ARNT pathway, suggests that some retinoids may have off-target effects or engage in crosstalk with other signaling pathways.[10] Similarly, the RARα-selective antagonist Ro 41-5253 has been shown to exhibit off-target agonist activity on PPARγ.[11] These findings highlight the need for careful characterization of RAR modulators to ensure that the observed in vivo effects are indeed mediated by the intended target.
References
- 1. RAR Pathway [gentarget.com]
- 2. retinoic acid signaling pathwayRat Genome Database [rgd.mcw.edu]
- 3. researchgate.net [researchgate.net]
- 4. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoids and human breast cancer: in vivo effects of an antagonist for RAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of AGN 193109: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the pan-retinoic acid receptor (RAR) antagonist, AGN 193109, including operational and disposal guidance. While this guide offers comprehensive information based on available data, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer.
Crucially, users must review the complete SDS for this compound, which is typically sent by the supplier to the purchasing institution. This document contains the most accurate and detailed safety and disposal information.[1]
Immediate Safety and Disposal Plan
This compound should be treated as a hazardous chemical.[1] Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.
Disposal of this compound and associated waste must be conducted in accordance with local, state, and federal regulations. [2][3] As a general guideline for laboratory chemical waste, the following procedures should be adopted:
-
Segregation: Unused this compound and any materials contaminated with it (e.g., gloves, absorbent paper, pipette tips) should be segregated from general laboratory waste.[4][5]
-
Labeling: All waste containers must be clearly labeled as hazardous chemical waste, specifying the contents.[4]
-
Containment:
-
Solid Waste: Unused solid this compound should ideally be kept in its original container.[4] Contaminated solid waste should be collected in a designated, sealed, and properly labeled container.
-
Liquid Waste: Solutions containing this compound should be collected in a leak-proof container that is chemically compatible with the solvent used.[4] It is crucial not to mix incompatible waste streams.
-
-
Storage: Waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal service.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Physicochemical and Handling Data
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid |
| Molecular Formula | C₂₈H₂₄O₂ |
| Molecular Weight | 392.49 g/mol |
| Purity | ≥98% |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble to 10 mM in DMSO with gentle warming. |
| Binding Affinity (Kd) | 2 nM (RARα), 2 nM (RARβ), 3 nM (RARγ) |
Experimental Protocols
This compound is a potent and selective antagonist of retinoic acid receptors (RARs) and is commonly used in cell culture and animal studies to investigate the role of retinoic acid signaling.
In Vitro Cell Culture Protocol
A common application of this compound is to antagonize the effects of RAR agonists in cell culture. The following is a generalized protocol:
-
Cell Seeding: Plate cells at the desired density in a suitable culture medium and allow them to adhere overnight.
-
Preparation of Stock Solution: Prepare a stock solution of this compound, for example, at a concentration of 10 mM in DMSO. Store at -20°C.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (e.g., 100 nM) for a specified period before adding the RAR agonist. The optimal pre-treatment time may vary depending on the cell type and experimental design.
-
Alternatively, co-treat cells with this compound and the RAR agonist. The molar ratio of antagonist to agonist may need to be optimized, with ratios of 10:1 often being effective.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Following treatment, cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR, Western blot) or morphological assessment.
In Vivo Animal Study Protocol
This compound has been used in animal models to study the in vivo effects of RAR antagonism. The following is a general example of a topical application protocol in mice:
-
Animal Model: Utilize a suitable mouse strain for the study.
-
Compound Formulation: Prepare a topical formulation of this compound in a suitable vehicle, such as a mixture of acetone (B3395972) and DMSO.
-
Dosing Regimen:
-
Treat female hairless mice topically for a specified number of consecutive days.
-
The dosage can be varied, for example, using a molar excess of this compound relative to a co-administered RAR agonist.
-
-
Observation and Analysis: Monitor the animals for physiological and behavioral changes. At the end of the study, tissues can be collected for histological or molecular analysis.
Signaling Pathway and Disposal Workflow Diagrams
To visually represent the mechanism of action and the recommended disposal process, the following diagrams are provided.
Caption: Mechanism of this compound in the Retinoic Acid Signaling Pathway.
References
Safeguarding Your Research: A Guide to Handling AGN 193109
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like AGN 193109. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling research chemicals. While a comprehensive Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not publicly available, the information provided by suppliers indicates that this material should be considered hazardous.[1] Therefore, adherence to stringent safety protocols is crucial.
Key Chemical and Physical Properties
Understanding the characteristics of this compound is the first step toward safe handling. The following table summarizes its known properties.
| Property | Value | Source |
| Chemical Name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |
| Molecular Formula | C₂₈H₂₄O₂ | [2] |
| Molecular Weight | 392.49 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming.[2] Slightly soluble in DMSO and methanol.[1] | |
| Storage | Store at -20°C.[1][2] | |
| Stability | ≥4 years at -20°C.[1] | |
| CAS Number | 171746-21-7 | [2] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a multi-layered approach to personal protection is mandatory to prevent inhalation, ingestion, or skin contact.[1]
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a full-face shield. | Chemical splash goggles are essential. A full-face shield is required when there is a risk of splashing during solution preparation or handling larger quantities. |
| Hand Protection | Double gloves (chemotherapy-rated nitrile or neoprene). | Two pairs of gloves provide an extra barrier against contamination. Change the outer gloves frequently, especially if contamination is suspected. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs over a lab coat. | A fully buttoned lab coat and a disposable, fluid-resistant gown provide comprehensive protection against spills and contamination. |
| Respiratory Protection | N95 or higher-rated respirator. | A fit-tested N95 or higher-rated respirator should be used, particularly when handling the powder form of the compound outside of a certified containment device, to minimize inhalation exposure. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach is essential for safely managing this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the compound's arrival, quantity, and assigned storage location in your chemical inventory.
-
Store: Immediately transfer the compound to its designated storage location at -20°C.[1][2] Ensure the storage area is clearly labeled as containing potent compounds.
Weighing and Solution Preparation (to be performed in a certified chemical fume hood)
-
Prepare Workspace: Decontaminate the work surface within the fume hood and cover it with absorbent, plastic-backed pads.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing:
-
Tare a clean, sealable container on an analytical balance.
-
Carefully transfer the desired amount of this compound powder to the tared container using a dedicated spatula. Avoid creating dust.
-
Securely close the container before removing it from the balance.
-
-
Dissolution:
-
In the fume hood, add the appropriate solvent (e.g., DMSO) to the container with the weighed this compound.[2]
-
Gently warm and vortex as needed to fully dissolve the compound.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect all contaminated solid waste, including used PPE (gloves, gowns, etc.), weighing papers, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
The container should be puncture-resistant and have a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Ensure the waste container is compatible with the solvents used.
-
-
Empty Containers:
-
The original compound container must be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the label on the empty container before disposing of it in the regular laboratory trash.[3]
-
-
Waste Pickup:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for waste pickup by your institution's environmental health and safety department or a certified hazardous waste vendor.
-
Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
